Product packaging for Ximelagatran(Cat. No.:)

Ximelagatran

Cat. No.: B7825022
M. Wt: 473.6 g/mol
InChI Key: ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ximelagatran is a pioneering oral direct thrombin inhibitor that was initially investigated as a potential replacement for warfarin . It is administered as an oral prodrug that is rapidly absorbed and converted in vivo to its active form, melagatran . Melagatran exerts its anticoagulant effect by binding competitively and reversibly to the active site of both free and clot-bound thrombin, thereby inhibiting the conversion of fibrinogen to fibrin and other thrombin-mediated amplification processes in the coagulation cascade . This mechanism provides a predictable anticoagulant response without the need for routine coagulation monitoring . In clinical research, this compound demonstrated efficacy in various settings, including the prevention of venous thromboembolism (VTE) after major orthopedic surgery, the treatment of acute deep vein thrombosis, and stroke prevention in patients with non-valvular atrial fibrillation, showing non-inferiority to warfarin . Despite its promising therapeutic profile, the development of this compound was discontinued, and it was withdrawn from markets where it had been approved due to observations of hepatotoxicity, notably an asymptomatic elevation of liver transaminases in a significant portion of patients after several months of use . Consequently, this compound is not approved for therapeutic use but remains a compound of significant research interest. It serves as a key historical milestone that provided the proof-of-concept for oral direct thrombin inhibition and paved the way for the development of subsequent non-vitamin K antagonist oral anticoagulants (NOACs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35N5O5 B7825022 Ximelagatran

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.45e-02 g/L
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

192939-46-1
Record name Ximelagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name XIMELAGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49HFB70472
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ximelagatran's Mechanism of Action on Clot-Bound Thrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ximelagatran (B1683401), an orally administered prodrug, is rapidly converted in the body to its active form, melagatran (B23205). Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a critical enzyme in the coagulation cascade. A key feature of melagatran is its ability to inhibit not only free, circulating thrombin but also thrombin that is bound to fibrin (B1330869) within a clot. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its interaction with clot-bound thrombin. It includes a summary of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key pathways and experimental workflows.

Introduction to this compound and its Target: Thrombin

Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis and thrombosis. Its primary functions include the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot, and the activation of platelets, which aggregate at the site of injury. Thrombin's activity is not limited to the fluid phase; a significant portion of thrombin becomes incorporated into the fibrin clot as it forms. This "clot-bound" thrombin remains enzymatically active and is protected from inhibition by larger inhibitors, such as the heparin-antithrombin complex. By promoting further fibrin formation and platelet activation, clot-bound thrombin contributes to clot stability and propagation.

This compound was developed as a direct thrombin inhibitor to overcome the limitations of traditional anticoagulants. Its active form, melagatran, is a small molecule that can effectively penetrate the fibrin mesh and directly bind to the active site of both free and clot-bound thrombin, thereby neutralizing its procoagulant activity.

Mechanism of Action: Direct Inhibition of the Thrombin Active Site

Melagatran's mechanism of action is characterized by its direct, competitive, and reversible binding to the active site of thrombin.[1] Unlike indirect inhibitors such as heparin, melagatran does not require a cofactor like antithrombin to exert its anticoagulant effect. This allows it to inhibit thrombin in a 1:1 stoichiometric ratio.

The small size and specific binding properties of melagatran enable it to access and inhibit the active site of thrombin even when the enzyme is bound to fibrin within a clot. This is a crucial advantage, as clot-bound thrombin is a key driver of thrombus expansion and stability.

The following diagram illustrates the direct inhibition of both free and clot-bound thrombin by melagatran.

Mechanism of Melagatran Action Prothrombin Prothrombin Thrombin_Free Free Thrombin Prothrombin->Thrombin_Free Activation Fibrinogen Fibrinogen Thrombin_Free->Fibrinogen Cleavage Fibrin_Clot Fibrin Clot Thrombin_Free->Fibrin_Clot Binds to Inactive_Thrombin_Free Inactive Thrombin (Melagatran Complex) Thrombin_Free->Inactive_Thrombin_Free Platelet_Activation Platelet Activation Thrombin_Free->Platelet_Activation Stimulates Fibrin Fibrin Monomer Fibrinogen->Fibrin Fibrin->Fibrin_Clot Polymerization Thrombin_Clot Clot-Bound Thrombin Inactive_Thrombin_Clot Inactive Clot-Bound Thrombin (Melagatran Complex) Thrombin_Clot->Inactive_Thrombin_Clot Thrombin_Clot->Platelet_Activation Stimulates Melagatran Melagatran Melagatran->Thrombin_Free Inhibits Melagatran->Thrombin_Clot Inhibits Melagatran->Platelet_Activation Inhibits Inactive_Platelets Inhibited Platelet Activation

Fig. 1: Melagatran's dual inhibition of free and clot-bound thrombin.

Quantitative Data on Melagatran's Inhibitory Activity

The potency of melagatran as a thrombin inhibitor has been quantified in various in vitro studies. The following tables summarize key quantitative data.

Table 1: Inhibition Constants and Concentrations

ParameterValueTarget/SystemReference
Ki (Inhibition Constant) 2 nM (0.002 µmol/L)Human α-thrombin[1]
IC50 (Half-maximal inhibitory concentration) 2 nM (0.002 µmol/L)Thrombin-induced platelet aggregation[1]

Note: While it is widely reported that melagatran inhibits free and clot-bound thrombin with similar high potency, specific comparative Ki or IC50 values for clot-bound thrombin were not explicitly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the mechanism of action of this compound on clot-bound thrombin. These protocols are synthesized from established methods in the field.

Preparation of Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP) Clots

This protocol is adapted from a study investigating the profibrinolytic activity of melagatran.

Objective: To prepare fibrin clots from plasma for subsequent analysis of clot-bound thrombin activity.

Materials:

  • Human whole blood

  • 3.2% Sodium citrate (B86180)

  • Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Tissue factor (e.g., RecombiPlasTin 2G)

  • Calcium chloride (CaCl2)

  • Recombinant tissue-type plasminogen activator (t-PA)

Procedure:

  • Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Preparation of PPP: Centrifuge the citrated whole blood at 2,000 x g for 15 minutes at room temperature. Carefully aspirate the supernatant (platelet-poor plasma) and store on ice.

  • Preparation of PRP: Centrifuge the citrated whole blood at 150 x g for 10 minutes at room temperature. The supernatant is platelet-rich plasma.

  • Clot Formation:

    • In a microplate well, mix 50 µL of PPP or PRP with 50 µL of TBS containing the desired concentration of melagatran or vehicle control.

    • Initiate clotting by adding 50 µL of a solution containing tissue factor and CaCl2 (final concentrations of approximately 3 pM and 17 mM, respectively).

    • To study fibrinolysis, include t-PA (final concentration of approximately 25 ng/mL) in the TBS buffer.

  • Incubation: Incubate the plate at 37°C to allow for clot formation. The clot is now ready for subsequent assays.

Workflow for Plasma Clot Preparation Blood Whole Blood (3.2% Citrate) Centrifuge_PPP Centrifuge (2000 x g, 15 min) Blood->Centrifuge_PPP Centrifuge_PRP Centrifuge (150 x g, 10 min) Blood->Centrifuge_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Microplate Microplate Well PPP->Microplate Pipette PRP->Microplate Pipette Add_Plasma Add PPP or PRP Add_Melagatran Add Melagatran or Vehicle Add_Plasma->Add_Melagatran Add_Clotting_Factors Add Tissue Factor & CaCl2 Add_Melagatran->Add_Clotting_Factors Incubate Incubate at 37°C Add_Clotting_Factors->Incubate Clot Fibrin Clot with Bound Thrombin Incubate->Clot

Fig. 2: Experimental workflow for the preparation of plasma clots.
Assay for Inhibition of Clot-Bound Thrombin Activity using a Chromogenic Substrate

Objective: To quantify the inhibitory effect of melagatran on the enzymatic activity of thrombin entrapped within a fibrin clot.

Materials:

  • Pre-formed fibrin clots in a microplate (from Protocol 4.1)

  • Wash buffer (e.g., TBS)

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Microplate reader

Procedure:

  • Clot Washing: After the clot has formed, gently wash the clot multiple times with wash buffer to remove any unbound thrombin. This is a critical step to ensure that the measured activity is from clot-bound thrombin.

  • Addition of Inhibitor: Add a solution of melagatran at various concentrations (or vehicle control) to the wells containing the washed clots. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to diffuse into the clot and bind to the thrombin.

  • Substrate Addition: Add the chromogenic thrombin substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-warmed to 37°C and measure the absorbance at 405 nm at regular intervals.

  • Data Analysis: The rate of substrate cleavage (change in absorbance over time) is proportional to the activity of the clot-bound thrombin. Plot the rate of reaction against the concentration of melagatran to determine the IC50.

Thrombin-Induced Platelet Aggregation Assay

Objective: To assess the functional consequence of thrombin inhibition by melagatran on platelet activation.

Materials:

  • Platelet-rich plasma (PRP)

  • Melagatran solutions of varying concentrations

  • Thrombin solution

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Prepare PRP as described in Protocol 4.1.

  • Incubation with Inhibitor: Pre-incubate aliquots of PRP with different concentrations of melagatran or vehicle control for a short period (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.

  • Induction of Aggregation: Add a fixed concentration of thrombin to initiate platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Determine the maximum aggregation for each concentration of melagatran. Plot the percentage of inhibition of aggregation against the melagatran concentration to calculate the IC50.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of thrombin in the coagulation cascade and the points of inhibition by melagatran.

This compound's Impact on the Coagulation Cascade This compound This compound (Oral Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Biotransformation Thrombin Thrombin (Free & Clot-Bound) Melagatran->Thrombin Inhibition Inhibition Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Platelets Platelet Activation & Aggregation Thrombin->Platelets Activates Fibrin_Clot Fibrin Clot Formation Fibrinogen->Fibrin_Clot Thrombosis Thrombosis Fibrin_Clot->Thrombosis Platelets->Thrombosis

Fig. 3: Logical relationship of this compound's action in preventing thrombosis.

Conclusion

This compound, through its active metabolite melagatran, represents a significant development in anticoagulant therapy. Its ability to directly inhibit both free and clot-bound thrombin provides a comprehensive mechanism for preventing and treating thromboembolic disorders. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced interactions between direct thrombin inhibitors and the coagulation system. Understanding these mechanisms at a technical level is paramount for the continued development of safer and more effective antithrombotic agents.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ximelagatran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), with the CAS Number 192939-46-1, is a significant molecule in the field of anticoagulant therapy.[1][2][3][4] It was the first orally bioavailable direct thrombin inhibitor developed as a potential replacement for warfarin. This compound itself is a prodrug, which is rapidly converted in the body to its active form, melagatran (B23205). This guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its chemical synthesis.

Chemical Structure and Properties

This compound is chemically known as ethyl N-[(1R)-1-cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycinate.[2] It is a member of the class of azetidines.[5]

The molecular and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C24H35N5O5[1][2]
Molecular Weight 473.57 g/mol [1][2]
CAS Number 192939-46-1[1][2][3][4]
IUPAC Name ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the coupling of several key intermediates. The primary reference for the complete synthesis of this compound is detailed in patent WO 97/23499, specifically in Example 17. The overall synthetic strategy involves the preparation of a protected azetidine-2-carboxamide (B111606) derivative, which is then coupled with a cyclohexylglycine derivative, followed by the introduction of the final side chain and deprotection steps.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into the formation of key fragments and their subsequent assembly.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly and Final Steps A1 4-Cyanobenzylamine A3 Intermediate 1 A1->A3 Coupling A2 (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid A2->A3 B1 (R)-Cyclohexylglycine B3 Intermediate 2 B1->B3 Ugi Reaction Component B2 Ethyl isocyanoacetate B2->B3 C1 Intermediate 1 C3 Coupled Intermediate C1->C3 Deprotection & Coupling C2 Intermediate 2 C2->C3 C4 This compound C3->C4 Hydroxylamine treatment

Caption: High-level overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in patent WO 97/23499.

Step 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)-N-((4-cyanophenyl)methyl)azetidine-2-carboxamide (Intermediate 1)

  • Materials: (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, 4-cyanobenzylamine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure: To a solution of (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid in DCM are added HOBt and EDC. The mixture is stirred at room temperature for 15 minutes. 4-Cyanobenzylamine hydrochloride and DIPEA are then added, and the reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is then washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of Ethyl N-((R)-cyclohexyl(isocyano)methyl)glycinate (Intermediate 2)

  • Materials: (R)-Cyclohexylglycine, Ethyl glyoxylate, a suitable isocyanide precursor (e.g., from dehydration of the corresponding formamide).

  • Procedure: This intermediate can be prepared through a multi-step process starting from (R)-cyclohexylglycine. A key step involves the formation of an isocyanide. For the purpose of this guide, we will consider this as a starting material for the subsequent coupling step.

Step 3: Coupling of Intermediate 1 and Intermediate 2

  • Procedure: The tert-butoxycarbonyl (Boc) protecting group on Intermediate 1 is first removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting amine is then coupled with a derivative of Intermediate 2. The specifics of this coupling reaction as detailed in the patent involve the reaction of the deprotected azetidine (B1206935) derivative with a suitable activated form of the cyclohexylglycine fragment.

Step 4: Formation of the Amidoxime Moiety and Final Product

  • Procedure: The nitrile group of the coupled product from Step 3 is converted to the N-hydroxyamidine (amidoxime). This is typically achieved by treating the nitrile with hydroxylamine. The reaction is carried out in a suitable solvent such as ethanol, often in the presence of a base like potassium carbonate, and heated to reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data
StepProductTypical Yield (%)Purity (%)
1(S)-1-(tert-Butoxycarbonyl)-N-((4-cyanophenyl)methyl)azetidine-2-carboxamide85-95>98
3Coupled Intermediate70-80>95
4This compound60-70>99

Note: The yields and purities are approximate and can vary depending on the specific reaction conditions and purification methods employed.

Biotransformation of this compound

It is crucial for drug development professionals to understand that this compound is a prodrug. In vivo, it undergoes biotransformation to the active thrombin inhibitor, melagatran. This conversion involves two main enzymatic steps: hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine group.

G This compound This compound Intermediate_A Ethyl melagatran (Amidoxime reduced) This compound->Intermediate_A Reduction Intermediate_B N-hydroxy melagatran (Ester hydrolyzed) This compound->Intermediate_B Hydrolysis Melagatran Melagatran (Active) Intermediate_A->Melagatran Hydrolysis Intermediate_B->Melagatran Reduction

References

The Pharmacokinetics and Bioavailability of Oral Ximelagatran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the oral direct thrombin inhibitor, ximelagatran (B1683401). This compound, a prodrug, is rapidly and extensively converted to its active form, melagatran (B23205), which is responsible for its anticoagulant effect. This document summarizes key quantitative data, details the experimental protocols used in its evaluation, and provides visual representations of its metabolic pathway and typical experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in numerous studies involving healthy volunteers and various patient populations. The data presented below are a synthesis of findings from these clinical investigations.

Table 1: Pharmacokinetic Parameters of Melagatran after Oral Administration of this compound in Healthy Volunteers
ParameterValueReference Study Details
Bioavailability (F) ~20%Low inter-individual variability (CV ~20%).[1] Not significantly affected by food.[1]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2.5 hoursRapid absorption and conversion to melagatran.[1]
Elimination Half-life (t½) 2.5 - 4.3 hoursNecessitates twice-daily dosing.[2]
Volume of Distribution (Vd) 0.22 L/kg (for parenteral melagatran)Correlates with body weight.[2]
Plasma Protein Binding 0 - 15%Low potential for displacement interactions.[2]
Renal Clearance Correlates with creatinine (B1669602) clearancePrimary route of elimination for melagatran.[2]
Table 2: Summary of this compound Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME ProcessDescriptionKey Findings
Absorption Rapidly absorbed following oral administration.Bioavailability of melagatran is approximately 20%.[1] Food has no significant effect on the extent of absorption but may delay Tmax.[1]
Distribution The volume of distribution of oral this compound is larger than that of parenteral melagatran and correlates with body weight.Melagatran has a small volume of distribution (0.22 L/kg for parenteral administration).[2]
Metabolism This compound is a prodrug that is rapidly and extensively converted to its active form, melagatran, via two main intermediate metabolites: ethyl-melagatran and hydroxy-melagatran. This conversion is not dependent on the cytochrome P450 (CYP) enzyme system.[2]The biotransformation occurs in various tissues, including the liver, and involves ester hydrolysis and reduction.[2][3]
Excretion Melagatran is primarily eliminated by the kidneys.Approximately 14% of an oral this compound dose is excreted as melagatran in the urine.[2] Clearance is dependent on renal function.

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies to elucidate the pharmacokinetic properties of this compound.

In Vitro Metabolism Studies

Objective: To characterize the enzymatic pathways involved in the biotransformation of this compound to melagatran.

Methodology:

  • Test System: In vitro incubations were performed using human liver microsomes, mitochondria, and kidney preparations.[3] Recombinant human CYP enzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) with cytochrome b5 and b5 reductase were also used to investigate the role of P450 enzymes.[3]

  • Incubation Conditions: this compound and its intermediate metabolites (N-hydroxy-melagatran and ethyl-melagatran) were incubated with the test systems.[3]

  • Analysis: The formation of melagatran and the disappearance of the parent compounds were monitored over time using a validated high-performance liquid chromatography (HPLC) method.[3]

  • Kinetic Analysis: The kinetic parameters (e.g., Km and Vmax) for the formation of melagatran from its precursors were determined.[3]

Key Findings: The studies demonstrated that the conversion of this compound to melagatran involves both reduction of the amidoxime (B1450833) function and ester cleavage.[3] This biotransformation was observed in microsomes and mitochondria from both the liver and kidney.[3] The involvement of major CYP450 enzymes in the reduction process was excluded.[3] An enzyme system in pig liver microsomes consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme of the 2D subfamily was found to be capable of reducing this compound.[3]

Clinical Pharmacokinetic Studies in Healthy Volunteers

Objective: To determine the pharmacokinetic profile, dose linearity, and effect of food on the bioavailability of oral this compound.

Methodology:

  • Study Design: These were typically open-label, dose-escalation, or randomized, two-way crossover studies.[1]

  • Subjects: Healthy male volunteers were recruited for these studies.[1]

  • Dosing: In dose-escalation studies, subjects received single oral doses of this compound across a range of doses (e.g., 1-98 mg).[1] In food-effect studies, subjects received a single dose of this compound either in a fasted state or after a standardized meal.[1] For repeated dosing studies, subjects received this compound twice daily for a specified period (e.g., 5 days).[1]

  • Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of this compound, melagatran, and its intermediate metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches were used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t½.[5]

Key Findings: These studies established the linear and predictable pharmacokinetics of melagatran following oral administration of this compound.[1] The bioavailability was found to be approximately 20% with low inter- and intra-subject variability.[1] Food did not significantly affect the extent of absorption.[1]

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous determination of this compound, melagatran, and its two intermediate metabolites in human plasma.

Methodology:

  • Sample Preparation: Plasma samples were extracted using a mixed-mode solid-phase extraction (SPE) technique.[4] The extraction was automated and performed in 96-well plates.[4]

  • Chromatography: The analytes were separated on a C18 analytical LC column using gradient elution.[4] The mobile phase consisted of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate/acetic acid buffer.[4]

  • Detection: Detection was performed using a tandem mass spectrometer with positive electrospray ionization (ESI+).[4]

  • Validation: The method was validated for linearity, accuracy, precision, and recovery.[4] The linear range was typically from 0.010 to 4.0 µmol/L.[4]

Mandatory Visualizations

Metabolic Pathway of this compound

metabolic_pathway This compound This compound (Oral Prodrug) Ethyl_Melagatran Ethyl-melagatran (Intermediate) This compound->Ethyl_Melagatran Reduction Hydroxy_Melagatran Hydroxy-melagatran (Intermediate) This compound->Hydroxy_Melagatran Ester Hydrolysis Melagatran Melagatran (Active Drug) Ethyl_Melagatran->Melagatran Ester Hydrolysis Hydroxy_Melagatran->Melagatran Reduction

Caption: Metabolic conversion of this compound to its active form, melagatran.

Experimental Workflow for a Clinical Pharmacokinetic Study

experimental_workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of this compound Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Preparation Plasma Extraction (SPE) Blood_Sampling->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Concentration_Data Plasma Concentration Data LC_MS_MS->Concentration_Data PK_Modeling Pharmacokinetic Modeling (e.g., Population PK) Concentration_Data->PK_Modeling PK_Parameters Calculation of PK Parameters (AUC, Cmax, t½) PK_Modeling->PK_Parameters Report Final Report PK_Parameters->Report

Caption: A typical workflow for a clinical pharmacokinetic study of oral this compound.

References

The Rise and Fall of Ximelagatran: A Technical Chronicle of a Novel Oral Anticoagulant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Ximelagatran (B1683401) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the discovery and development of this compound, the first oral direct thrombin inhibitor intended to be a successor to warfarin (B611796). The journey of this compound, from its rational design to its eventual withdrawal from the market due to unforeseen hepatotoxicity, offers valuable lessons for the fields of pharmacology and drug development. This document details the preclinical and clinical investigations, including experimental methodologies, quantitative data, and the ultimate safety concerns that led to its discontinuation.

Preclinical Discovery and Characterization

The development of this compound was born out of the necessity for an oral anticoagulant with a predictable pharmacokinetic profile, a wide therapeutic window, and no requirement for routine coagulation monitoring, thereby overcoming the significant limitations of vitamin K antagonists like warfarin.[1] The initial focus was on the active moiety, melagatran (B23205), a potent and competitive direct inhibitor of thrombin.[2]

From Melagatran to this compound: The Prodrug Strategy

Melagatran, while a potent antithrombotic agent, exhibited low and variable oral bioavailability, hindering its development as an oral therapeutic.[1] To address this, a prodrug approach was employed, leading to the synthesis of this compound (formerly H 376/95). This compound is more lipophilic and uncharged at intestinal pH, which significantly enhances its absorption across the gastrointestinal barrier.[3] Following absorption, this compound is rapidly and extensively converted to its active form, melagatran, by ubiquitous esterases and reductases.[3]

In Vitro Pharmacology of Melagatran

Melagatran is a highly potent and selective inhibitor of human α-thrombin. Its mechanism of action involves direct, competitive, and reversible binding to the active site of both free and clot-bound thrombin.[1]

ParameterValueReference
Thrombin Inhibition
Ki for human α-thrombin2 nM[2]
Coagulation Assays
Thrombin Time (TT) IC50 (doubling of clotting time)10 nM[2]
Activated Partial Thromboplastin Time (aPTT) IC50 (doubling of clotting time)590 nM[2]
Prothrombin Time (PT) IC50 (doubling of clotting time)2.2 µM[2]
Endogenous Thrombin Potential (ETP) IC500.44 µM[4]
Platelet Aggregation
Thrombin-induced Platelet Aggregation IC502 nM[2]

Experimental Protocol: In Vitro Thrombin Inhibition Assay

The inhibitory activity of melagatran on thrombin was determined by measuring its effect on the hydrolysis of a chromogenic substrate by human α-thrombin.

  • Reagents: Human α-thrombin, chromogenic thrombin substrate (e.g., S-2238), Tris-HCl buffer (pH 7.4), melagatran solutions of varying concentrations.

  • Procedure:

    • A constant concentration of human α-thrombin is pre-incubated with varying concentrations of melagatran in a 96-well microplate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at 405 nm over time.

    • The inhibition constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Preclinical Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies in animal models, such as dogs, demonstrated that melagatran had relatively high oral bioavailability.[2] Carcinogenicity studies were conducted in mice and rats. In the 18-month mouse study, this compound did not produce any neoplastic changes. However, the 24-month rat study revealed focal/multifocal acinar cell hyperplasia and adenoma in the pancreas at higher doses.[5] Standard preclinical toxicology studies did not indicate any potential for hepatotoxicity.[6]

Clinical Development

The clinical development program for this compound was extensive, encompassing numerous Phase II and III trials across various thromboembolic indications.

Pharmacokinetics and Pharmacodynamics in Humans

Following oral administration, this compound is rapidly absorbed and converted to melagatran, with peak plasma concentrations of melagatran occurring approximately 1.5-2.5 hours post-dose.[7] The oral bioavailability of melagatran from this compound is approximately 20%.[3] Melagatran has a plasma elimination half-life of about 4 hours and is primarily excreted unchanged by the kidneys.[8] The pharmacokinetic profile of this compound was found to be predictable and consistent across different patient populations, with minimal food or drug interactions.[1]

ParameterValueReference
Bioavailability~20%[3]
Tmax (Time to peak plasma concentration)1.5 - 2.5 hours[7]
Half-life (t1/2)~4 hours[8]
Volume of Distribution (Vd)176 L[9]
Renal Clearance~80% of total clearance[7]
Clinical Efficacy

This compound was investigated for the prevention and treatment of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.

The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) clinical trial program evaluated this compound for the treatment of acute deep vein thrombosis (DVT). In the THRIVE I dose-guiding study, oral this compound was found to be a promising alternative to standard therapy in limiting the progression of acute DVT.

Experimental Protocol: Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This model was used to assess the antithrombotic effects of this compound in humans.[10]

  • Apparatus: The Badimon perfusion chamber consists of a flow channel where a segment of porcine aorta is placed.

  • Procedure:

    • Venous blood is drawn from healthy volunteers at baseline and at specified time points after administration of this compound or placebo.

    • The blood is circulated through the perfusion chamber at controlled shear rates (simulating arterial and venous flow).

    • The porcine aortic tissue serves as a thrombogenic surface.

    • After a set perfusion time, the thrombus formed on the tissue is quantified by morphometric analysis of the total thrombus area (TTA) and total fibrin (B1330869) area (TFA).

    • The antithrombotic effect is measured as the percentage reduction in TTA and TFA from baseline.

The SPORTIF (Stroke Prevention using an Oral Thrombin Inhibitor in Atrial Fibrillation) program, which included the SPORTIF III and V trials, compared this compound with warfarin for the prevention of stroke in patients with non-valvular atrial fibrillation. These trials demonstrated that this compound was non-inferior to well-controlled warfarin in preventing stroke and systemic embolic events.

Trial (Indication)ComparatorPrimary Efficacy EndpointThis compound Event RateComparator Event RateKey FindingReference
SPORTIF V (Stroke Prevention in Atrial Fibrillation)WarfarinStroke or systemic embolic event1.6% per year1.2% per yearThis compound was non-inferior to warfarin.
THRIVE III (Secondary Prevention of VTE)PlaceboRecurrent VTE2.8%12.6%This compound was superior to placebo.[11]
EXULT A (VTE Prevention after Total Knee Replacement)WarfarinTotal venographic VTE20.3%27.6%This compound was more effective than warfarin.[11]
Safety Profile and Withdrawal from the Market

While the efficacy of this compound was established, a significant safety concern emerged during long-term clinical trials: an increased incidence of elevated liver enzymes.

In long-term studies (>35 days), approximately 6-12% of patients treated with this compound developed elevated alanine (B10760859) aminotransferase (ALT) levels greater than three times the upper limit of normal.[6][8] This elevation typically occurred within the first six months of treatment and was usually asymptomatic and reversible upon discontinuation of the drug.[6] However, rare cases of more severe liver injury were reported, which ultimately led to the withdrawal of this compound from the market in 2006.[6]

Experimental Protocol: Investigation of this compound-Induced Liver Injury

A multi-pronged approach was taken to investigate the mechanism of hepatotoxicity.

  • In Vitro Studies:

    • Cell Viability Assays: this compound and its metabolites were tested in various human liver cell models, including fresh and cryopreserved hepatocytes and hepatoma cell lines (HepG2, HuH-7).[12] Cell viability was assessed using assays such as MTT or LDH release after exposure to a range of drug concentrations.

    • Mitochondrial Function: The effects on mitochondrial respiration, membrane potential, and beta-oxidation were evaluated.[12]

    • Reactive Metabolite Formation: Studies were conducted to detect the formation of reactive metabolites in liver cell systems.[12]

    • These in vitro studies, however, failed to reveal a clear mechanism for the observed liver injury at clinically relevant concentrations.[12]

  • Pharmacogenomic Studies:

    • A pharmacogenomic study was conducted on patients from the clinical trials who had experienced elevated ALT levels.

    • This study revealed a strong association between this compound-induced liver injury and the presence of specific Major Histocompatibility Complex (MHC) class II alleles, particularly HLA-DRB1*0701.[6][13] This finding suggested an immunologically-mediated, idiosyncratic reaction as the underlying cause of the hepatotoxicity.

ParameterThis compound GroupComparator GroupReference
ALT > 3x Upper Limit of Normal (ULN)7.9%1.2%[6]
ALT > 3x ULN and Total Bilirubin > 2x ULN0.5%0.1%[6]

Visualizing the Developmental Pathway and Mechanism

Signaling Pathway of Thrombin and Inhibition by Melagatran

Thrombin_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen PAR1_4 PAR-1 & PAR-4 Thrombin->PAR1_4 Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Platelet Platelet PAR1_4->Platelet Activation & Aggregation Melagatran Melagatran Melagatran->Thrombin Inhibition Ximelagatran_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_postmarket Post-Marketing Stage & Withdrawal Target Identification of Melagatran (Potent Thrombin Inhibitor) Prodrug Prodrug Design: This compound for Oral Bioavailability Target->Prodrug InVitro In Vitro Characterization (Ki, IC50, Selectivity) Prodrug->InVitro InVivo In Vivo Animal Models (Pharmacokinetics, Efficacy, Toxicology) InVitro->InVivo PhaseI Phase I Trials (Safety, PK/PD in Healthy Volunteers) InVivo->PhaseI PhaseII Phase II Trials (Dose-Ranging, Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III Trials (THRIVE, SPORTIF) (Large-scale Efficacy & Safety) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Approval Limited Market Approval NDA->Approval Withdrawal Withdrawal due to Hepatotoxicity Approval->Withdrawal Hepatotoxicity_Investigation Clinical_Observation Clinical Observation: Elevated ALT in Long-Term Trials InVitro_Studies In Vitro Mechanistic Studies (Hepatocytes, Cell Lines) Clinical_Observation->InVitro_Studies Pharmacogenomic_Study Pharmacogenomic Analysis of Patient Samples Clinical_Observation->Pharmacogenomic_Study InVitro_Outcome Outcome: No clear cytotoxic mechanism identified at therapeutic concentrations InVitro_Studies->InVitro_Outcome Pharmaco_Outcome Outcome: Strong association with HLA-DRB1*0701 allele Pharmacogenomic_Study->Pharmaco_Outcome Hypothesis Hypothesis: Idiosyncratic, Immune-Mediated Hepatotoxicity InVitro_Outcome->Hypothesis Pharmaco_Outcome->Hypothesis Withdrawal Decision: Withdrawal from Market Hypothesis->Withdrawal

References

Ximelagatran: A Technical Deep Dive into the First Oral Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), the first oral direct thrombin inhibitor, marked a pivotal moment in the landscape of anticoagulant therapy. Developed by AstraZeneca, it promised a new era of oral anticoagulation without the need for frequent monitoring, a significant advantage over the long-standing standard of care, warfarin (B611796). This technical guide provides a comprehensive overview of this compound, from its core mechanism and development pathway to the clinical data that defined its efficacy and the safety concerns that ultimately led to its withdrawal from the market. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pioneering therapeutic agent.

This compound is a prodrug that is rapidly absorbed and bioconverted to its active form, melagatran (B23205).[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[2] Unlike indirect thrombin inhibitors like heparin, melagatran directly binds to the active site of both free and clot-bound thrombin, effectively blocking its enzymatic activity.[1] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), the activation of platelets, and the amplification of the coagulation cascade, thereby exerting its anticoagulant effect.[3] The development of an oral formulation was a significant breakthrough, as melagatran itself has low oral bioavailability.[2] this compound, being more lipophilic, is readily absorbed in the gastrointestinal tract before its conversion to melagatran.[2]

Mechanism of Action and Pharmacokinetics

The antithrombotic effect of this compound is entirely attributable to its active metabolite, melagatran. Melagatran directly and competitively binds to the active site of thrombin, inhibiting its cleavage of fibrinogen to fibrin, a critical step in clot formation.[4] This direct inhibition extends to both circulating thrombin and thrombin already bound to fibrin clots, a key advantage over indirect inhibitors.[5] Beyond its effect on fibrin formation, melagatran also curtails thrombin-mediated platelet activation and aggregation.[6]

This compound is rapidly absorbed after oral administration and undergoes extensive bioconversion to melagatran through two intermediate metabolites, ethyl-melagatran and hydroxy-melagatran.[7] Peak plasma concentrations of melagatran are typically reached within two hours.[8] The oral bioavailability of melagatran from this compound is approximately 20%, with low inter- and intra-individual variability.[8][9] Notably, its absorption is not significantly affected by food.[10] Melagatran has a relatively short half-life of about 3 to 4 hours and is primarily eliminated via renal excretion.[8][11] Its pharmacokinetic and pharmacodynamic profile is predictable across a wide range of patient populations, negating the need for routine coagulation monitoring.[8]

Key Pharmacokinetic Parameters of Melagatran (after oral this compound administration)
ParameterValueReference(s)
Bioavailability~20%[2][9]
Time to Peak Plasma Concentration (Tmax)~2 hours[8]
Half-life (t1/2)~3-4 hours[8][11]
EliminationPrimarily renal excretion[8]
Protein BindingNot significant[1]
MetabolismNot metabolized by CYP enzymes[5]

Signaling Pathway: Thrombin Inhibition by Melagatran

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of melagatran.

Coagulation_Cascade_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelets Platelets Thrombin->Platelets Activation Factor_V Factor V Thrombin->Factor_V Activation Factor_VIII Factor VIII Thrombin->Factor_VIII Activation Factor_XI Factor XI Thrombin->Factor_XI Activation Fibrin Fibrin (Clot) Fibrinogen->Fibrin Polymerization Activated_Platelets Activated Platelets Factor_Va Factor Va Factor_VIIIa Factor VIIIa Factor_XIa Factor XIa Melagatran Melagatran (from this compound) Melagatran->Thrombin

Mechanism of Action of Melagatran

Clinical Development and Efficacy

This compound underwent an extensive clinical trial program for various thromboembolic indications, including the prevention of venous thromboembolism (VTE) in major orthopedic surgery, the treatment of deep vein thrombosis (DVT), and stroke prevention in patients with atrial fibrillation (AF).

Venous Thromboembolism (VTE) Prophylaxis in Orthopedic Surgery

The METHRO and EXULT clinical trial programs evaluated this compound for VTE prevention in patients undergoing total hip or knee replacement.

Efficacy of this compound in VTE Prophylaxis (Major Orthopedic Surgery)

Trial Comparator This compound Dose Total VTE Rate (this compound) Total VTE Rate (Comparator) Key Finding Reference(s)
EXULT A Warfarin 36 mg twice daily 20.3% 27.6% This compound was more effective than warfarin. [12]

| METHRO III | Enoxaparin | 24 mg twice daily (post-op) | 31.0% | 27.3% | Comparable efficacy to enoxaparin. |[13] |

Treatment of Deep Vein Thrombosis (DVT)

The THRIVE program assessed the efficacy and safety of this compound for the treatment of acute DVT.

Efficacy of this compound in the Treatment of DVT (THRIVE III Study)

Outcome This compound (24 mg twice daily) Placebo Risk Ratio (95% CI) p-value Reference(s)

| Recurrent VTE | 2.8% (12/617) | 12.6% (71/616) | 0.16 (0.09–0.30) | <0.001 |[3][12] |

Stroke Prevention in Atrial Fibrillation (AF)

The SPORTIF (Stroke Prevention using an ORal Thrombin Inhibitor in atrial Fibrillation) III and V trials were pivotal in evaluating this compound against well-controlled warfarin for stroke prevention in patients with non-valvular AF.

Efficacy of this compound vs. Warfarin for Stroke Prevention in Atrial Fibrillation (SPORTIF III & V Pooled Data)

Outcome This compound (36 mg twice daily) Warfarin (INR 2.0-3.0) Absolute Difference (per year) Key Finding Reference(s)

| Stroke or Systemic Embolism | 1.6% per year | 2.3% per year | -0.7% | Non-inferior to warfarin. |[9] |

Safety Profile and Withdrawal

Despite its promising efficacy and convenient dosing regimen, the clinical development of this compound was overshadowed by concerns about its safety profile, primarily related to liver toxicity.

Liver Toxicity

Long-term clinical trials revealed a higher incidence of elevated liver enzymes in patients treated with this compound compared to comparators.

Incidence of Elevated Liver Enzymes (>3x Upper Limit of Normal)

Study Population This compound Comparator Reference(s)
Long-term trials (pooled) 7.9% 1.2% [4]
SPORTIF III & V (vs. Warfarin) 6.0% 0.8% [12]

| THRIVE (vs. Enoxaparin/Warfarin) | 9.6% | 2.0% |[14] |

The elevations in alanine (B10760859) aminotransferase (ALT) levels were typically asymptomatic and occurred within the first six months of treatment.[4] While these elevations often resolved, there were rare cases of more severe liver injury, which ultimately led to the withdrawal of this compound from the market in 2006.[13][15] The FDA had previously declined to approve the drug in 2004 due to these safety concerns.[15]

Bleeding Events

In terms of bleeding risk, this compound generally demonstrated a comparable or slightly favorable profile compared to warfarin.

Major Bleeding Events in Clinical Trials

Trial Indication This compound Rate Comparator Rate Comparator Reference(s)
SPORTIF III & V (pooled) Atrial Fibrillation 2.4% 3.1% Warfarin [12]
THRIVE DVT Treatment 1.3% 2.2% Enoxaparin/Warfarin [14]

| THRIVE III | Secondary VTE Prevention | 1.1% | 1.3% | Placebo |[12] |

Experimental Protocols

Measurement of Melagatran Plasma Concentration (LC-MS/MS)

A representative method for the quantification of melagatran in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Melagatran Quantification

LCMS_Workflow Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (e.g., C8/SO3-) Plasma_Sample->SPE Elution Elution with Methanol/Buffer SPE->Elution LC_Separation Liquid Chromatography (C18 column, gradient elution) Elution->LC_Separation MS_Detection Tandem Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (vs. Isotope-labeled internal standard) MS_Detection->Quantification

LC-MS/MS Workflow for Melagatran

Methodology:

  • Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) using a mixed-mode sorbent to isolate melagatran and its metabolites from plasma proteins.

  • Chromatographic Separation: The extracted analytes are separated using reverse-phase liquid chromatography with a C18 column and a gradient mobile phase.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for melagatran and an isotope-labeled internal standard for accurate quantification.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay was used to assess the anticoagulant effect of melagatran.

Workflow for aPTT Assay

aPTT_Workflow Citrated_Plasma Citrated Plasma Sample Incubation1 Incubate with aPTT Reagent (Phospholipid + Activator) Citrated_Plasma->Incubation1 Incubation2 Incubate at 37°C Incubation1->Incubation2 Recalcification Add Calcium Chloride (CaCl2) Incubation2->Recalcification Clot_Detection Measure Time to Clot Formation Recalcification->Clot_Detection Result aPTT (seconds) Clot_Detection->Result

aPTT Assay Workflow

Methodology:

  • Sample and Reagent Preparation: Citrated platelet-poor plasma is pre-warmed to 37°C. The aPTT reagent, containing a phospholipid and a contact activator (e.g., silica, kaolin, or ellagic acid), is also pre-warmed.

  • Incubation: The plasma is mixed with the aPTT reagent and incubated for a specified period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Clot Initiation and Detection: Calcium chloride is added to the mixture to initiate the coagulation cascade. The time taken for a fibrin clot to form is measured, typically using an automated coagulometer.

Thrombin Generation Assay (TGA)

The thrombin generation assay provides a more comprehensive assessment of the overall coagulation potential. The Calibrated Automated Thrombogram (CAT) is a widely used method.

Workflow for Thrombin Generation Assay (CAT Method)

TGA_Workflow PPP_Sample Platelet-Poor Plasma (PPP) Trigger_Addition Add Trigger (Tissue Factor + Phospholipids) and Fluorogenic Substrate PPP_Sample->Trigger_Addition Fluorescence_Measurement Continuous Fluorescence Measurement at 37°C Trigger_Addition->Fluorescence_Measurement Thrombogram_Generation Generate Thrombogram (Thrombin vs. Time) Fluorescence_Measurement->Thrombogram_Generation Calibration Calibration with Thrombin Standard Calibration->Thrombogram_Generation Parameter_Calculation Calculate Parameters (Lag Time, Peak Thrombin, ETP) Thrombogram_Generation->Parameter_Calculation

Thrombin Generation Assay Workflow

Methodology:

  • Sample and Reagent Preparation: Platelet-poor plasma is mixed with a reagent containing a low concentration of tissue factor and phospholipids (B1166683) to trigger coagulation. A fluorogenic substrate for thrombin is also added.

  • Thrombin Generation and Signal Detection: As thrombin is generated, it cleaves the fluorogenic substrate, releasing a fluorescent signal that is continuously measured by a fluorometer.

  • Calibration and Data Analysis: The fluorescence signal is converted to thrombin concentration using a calibrator with a known thrombin activity. The resulting data is used to generate a thrombogram (a curve of thrombin concentration over time), from which key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) are calculated.

Conclusion

This compound was a landmark in the development of oral anticoagulants, demonstrating the feasibility of a fixed-dose, direct thrombin inhibitor that did not require routine monitoring. Its clinical development program established its non-inferiority to warfarin for stroke prevention in atrial fibrillation and its efficacy in the prevention and treatment of venous thromboembolism. However, the significant and unpredictable risk of liver toxicity ultimately proved to be an insurmountable hurdle, leading to its withdrawal. The story of this compound serves as a critical case study in drug development, highlighting the delicate balance between efficacy and safety. The lessons learned from its development and downfall have undoubtedly informed the strategies for subsequent novel oral anticoagulants that have since successfully entered the market, transforming the management of thromboembolic disorders. For researchers and drug development professionals, the comprehensive data and methodologies associated with this compound remain a valuable resource for understanding the complexities of anticoagulant drug development.

References

In Vitro Studies on the Inflammatory Effects of Melagatran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro studies investigating the effects of melagatran (B23205), the active form of the oral direct thrombin inhibitor ximelagatran (B1683401), on inflammatory processes. The available scientific literature presents a nuanced perspective, with evidence suggesting both pro-inflammatory and anti-inflammatory properties depending on the experimental context. This document aims to dissect these findings, presenting detailed experimental protocols, quantitative data, and the signaling pathways implicated in these responses.

Executive Summary

Melagatran, a potent direct thrombin inhibitor, has been subject to in vitro investigations to understand its interaction with inflammatory pathways. Thrombin itself is a key player at the intersection of coagulation and inflammation, making the impact of its inhibitors on inflammatory responses a critical area of study.

Initial studies on this compound, the prodrug of melagatran, in a human monocyte in vitro model, revealed a pro-inflammatory response characterized by the release of cytokines and chemokines. This response was linked to the activation of the ERK1/2 and JNK signaling pathways.

Conversely, in a model of instant blood-mediated inflammatory reaction (IBMIR) relevant to islet transplantation, melagatran demonstrated significant anti-inflammatory effects. By inhibiting thrombin, it effectively reduced coagulation, complement activation, and leukocyte activation, thereby preserving islet integrity.

This guide will delve into the methodologies of these key studies, present the quantitative findings in a structured format, and provide visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of melagatran's complex role in inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited in vitro studies on melagatran and its prodrug, this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediator Release from THP-1 Monocytes

MediatorTreatmentConcentrationResult
IL-8This compoundNot specifiedIncreased release
VEGFThis compoundNot specifiedIncreased release
MCP-1This compoundNot specifiedIncreased release

Data extracted from a study investigating the pro-inflammatory response to this compound in a human THP-1 monocyte model.[1][2]

Table 2: Effect of Melagatran on Instant Blood-Mediated Inflammatory Reaction (IBMIR) In Vitro

ParameterMelagatran ConcentrationResult
Coagulation Activation1 to 10 micromol/lInhibited
Complement Activation1 to 10 micromol/lInhibited
Platelet Activation & Consumption1 to 10 micromol/lDecreased
Leukocyte Activation & Consumption1 to 10 micromol/lDecreased
Islet Morphology1 to 10 micromol/lMaintained
Platelet Adherence to Islets1 to 10 micromol/lAlmost no adherence
CD11b+ Leukocyte Infiltration1 to 10 micromol/lConsiderably reduced

Data from an in vitro model where human islets were exposed to ABO-compatible blood.[3]

Experimental Protocols

Assessment of Pro-inflammatory Response in Monocytes

This protocol is based on the study investigating the effects of this compound on human THP-1 monocytes.[1][2]

Objective: To evaluate the pro-inflammatory cytokine and chemokine activation properties of this compound in an in vitro monocyte model.

Cell Line: Human THP-1 monocytic cell line.

Methodology:

  • Cell Culture: THP-1 cells were cultured in an appropriate medium and conditions.

  • Treatment: Cells were treated with this compound. The study also notes the intracellular accumulation of the metabolites hydroxymelagatran and melagatran.[1][2]

  • Viability Assay: Cell viability was assessed following treatment.

  • Cytokine and Chemokine Measurement: The release of pro-inflammatory cytokines and chemokines (IL-8, VEGF, and MCP-1) into the cell culture supernatant was measured, likely using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Signal Transduction Analysis:

    • To investigate the involvement of MAPK pathways, the phosphorylation status of ERK1/2 and JNK was determined, likely by Western blot analysis using phospho-specific antibodies.

    • To confirm the role of these pathways, cells were pre-treated with specific inhibitors of the ERK (e.g., U0126) and JNK pathways before this compound exposure, and the subsequent release of IL-8 was measured.[2]

In Vitro Model of Instant Blood-Mediated Inflammatory Reaction (IBMIR)

This protocol is based on the study evaluating the effect of melagatran on IBMIR in an islet transplantation model.[3]

Objective: To test the hypothesis that the specific thrombin inhibitor, melagatran, could reduce IBMIR when human islets are exposed to ABO-compatible blood in vitro.

Materials:

  • Isolated human islets of Langerhans.

  • ABO-compatible human blood.

  • Melagatran.

Methodology:

  • Experimental Setup: Human islets were exposed to ABO-compatible blood in an in vitro model designed to simulate the initial phase of islet transplantation.

  • Treatment: Melagatran was administered at varying concentrations (0.4 micromol/l, and a range from 1 to 10 micromol/l).

  • Assessment of IBMIR:

    • Coagulation and Complement Activation: Markers of coagulation and complement activation were measured in the blood samples.

    • Platelet and Leukocyte Activation: Platelet and leukocyte activation and consumption were assessed, likely through flow cytometry or cell counting.

    • Islet Integrity and Morphology: Islet morphology and integrity were examined, possibly using microscopy. The formation of macroscopic clots containing islets, platelets, and CD11b+ leukocytes was observed.

    • Immunohistochemistry: Adherence of platelets to the islet surface and infiltration by CD11b+ leukocytes were likely visualized and quantified using immunohistochemical staining.

Signaling Pathways and Experimental Workflows

Pro-inflammatory Signaling Induced by this compound in Monocytes

The study on THP-1 monocytes suggests that this compound exposure leads to the activation of the ERK1/2 and JNK MAP kinase pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[1][2]

pro_inflammatory_pathway This compound This compound Metabolites Intracellular Accumulation of Hydroxymelagatran and Melagatran This compound->Metabolites ERK1_2 ERK1/2 Activation (Phosphorylation) Metabolites->ERK1_2 JNK JNK Activation (Phosphorylation) Metabolites->JNK Cytokines Increased Release of Pro-inflammatory Cytokines (IL-8, VEGF, MCP-1) ERK1_2->Cytokines JNK->Cytokines

Caption: this compound-induced pro-inflammatory signaling in monocytes.

Melagatran's Inhibition of the Instant Blood-Mediated Inflammatory Reaction

In the context of islet transplantation, melagatran's primary anti-inflammatory effect stems from its potent inhibition of thrombin, a central mediator of the IBMIR.

anti_inflammatory_workflow cluster_blood_contact Islet-Blood Contact Islets Isolated Human Islets Thrombin Thrombin Activation Islets->Thrombin Blood ABO-Compatible Blood Blood->Thrombin Coagulation Coagulation Cascade Thrombin->Coagulation Complement Complement Activation Thrombin->Complement Platelets Platelet Activation Thrombin->Platelets Leukocytes Leukocyte Activation Thrombin->Leukocytes IBMIR Instant Blood-Mediated Inflammatory Reaction (IBMIR) (Islet Damage) Coagulation->IBMIR Complement->IBMIR Platelets->IBMIR Leukocytes->IBMIR Melagatran Melagatran Melagatran->Thrombin Inhibits

Caption: Melagatran's mechanism in abrogating IBMIR.

Conclusion

The in vitro evidence on the inflammatory effects of melagatran is multifaceted. While its prodrug, this compound, has been shown to induce a pro-inflammatory response in monocytes via the ERK1/2 and JNK pathways, melagatran itself demonstrates potent anti-inflammatory activity in the context of blood-mediated inflammatory reactions by directly inhibiting thrombin. This highlights the importance of the experimental model and the specific inflammatory stimuli being investigated. For researchers and drug development professionals, these findings underscore the need for a comprehensive evaluation of direct thrombin inhibitors, considering both their potential to suppress coagulation-driven inflammation and the possibility of off-target effects on immune cells. Future in vitro studies should aim to further elucidate the concentration-dependent effects of melagatran on various immune cell types and in response to a broader range of inflammatory stimuli to build a more complete picture of its immunomodulatory properties.

References

The Central Role of Thrombin in Hemostasis and its Inhibition by Ximelagatran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of thrombin in the coagulation cascade and the mechanism of action of its direct inhibitor, Ximelagatran (B1683401). It is designed to be a comprehensive resource, incorporating detailed signaling pathways, quantitative data from clinical studies, and methodologies of key experimental protocols.

Thrombin: The Multifaceted Keystone of the Coagulation Cascade

Thrombin, a serine protease, is the central effector enzyme in the process of hemostasis.[1][2] Its generation is the culmination of a series of enzymatic reactions known as the coagulation cascade.[2] Once activated from its zymogen precursor, prothrombin, thrombin plays a critical and multifaceted role in both pro-coagulant and anti-coagulant pathways.[1][3]

Pro-coagulant Functions:

  • Fibrin (B1330869) Formation: Thrombin's primary function is the enzymatic cleavage of soluble fibrinogen into insoluble fibrin monomers.[1][2][3] These monomers then polymerize and are cross-linked by Factor XIIIa (which is also activated by thrombin) to form a stable fibrin clot, the structural basis of a thrombus.[1]

  • Amplification of Coagulation: Thrombin significantly amplifies its own generation through a positive feedback mechanism by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI.[1][4][5]

  • Platelet Activation: Thrombin is a potent activator of platelets, inducing their aggregation and the release of pro-coagulant molecules, further contributing to thrombus formation.[4][5]

Anti-coagulant and Other Functions:

  • Activation of Protein C: In a key anticoagulant pathway, thrombin binds to thrombomodulin on the endothelial cell surface, which alters its substrate specificity. This complex then activates Protein C, which, along with its cofactor Protein S, inactivates Factors Va and VIIIa, thus downregulating the coagulation cascade.[1]

  • Inflammation and Cellular Proliferation: Thrombin also exhibits pro-inflammatory and cellular proliferation effects, highlighting its broader biological significance beyond hemostasis.[1]

The Coagulation Cascade: A Visual Representation

The intricate series of reactions leading to the formation of a fibrin clot is depicted in the diagram below. The cascade is traditionally divided into the extrinsic (tissue factor-mediated) and intrinsic (contact activation) pathways, which converge on a common pathway leading to thrombin generation.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa X X VIIa->X Activates IX IX VIIa->IX Activates Xa Xa X->Xa XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XIa->IX Activates IXa IXa IXa->X Activates (with VIIIa) Prothrombin Prothrombin Xa->Prothrombin Activates (with Va) Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves XIII XIII Thrombin->XIII Activates VIII VIII Thrombin->VIII Activates Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Stabilized by XIIIa XIIIa XIIIa V V

Caption: The Coagulation Cascade showing the extrinsic, intrinsic, and common pathways leading to thrombin generation and fibrin clot formation.

This compound: A Direct Thrombin Inhibitor

This compound was the first oral direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders.[4][5] It is a prodrug that is rapidly absorbed and bioconverted to its active form, melagatran (B23205).[4][6][7]

Mechanism of Action

Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin.[6][8] It binds directly to the active site of both free (soluble) and clot-bound thrombin, thereby inhibiting its enzymatic activity.[4][8] This direct inhibition does not require any co-factors.[4] By inhibiting thrombin, melagatran effectively blocks the conversion of fibrinogen to fibrin and also prevents thrombin-mediated activation of platelets and feedback activation of other clotting factors.[4][5]

Ximelagatran_Mechanism cluster_body In the Body cluster_action Mechanism of Action This compound (Oral Prodrug) This compound (Oral Prodrug) Melagatran (Active Moiety) Melagatran (Active Moiety) This compound (Oral Prodrug)->Melagatran (Active Moiety) Rapid Bioconversion Thrombin Thrombin Melagatran (Active Moiety)->Thrombin Directly Inhibits (Competitive & Reversible) Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Platelet Activation Platelet Activation Thrombin->Platelet Activation Activates Factor V, VIII, XI Activation Factor V, VIII, XI Activation Thrombin->Factor V, VIII, XI Activation Activates Fibrin Fibrin Fibrinogen->Fibrin

Caption: Mechanism of action of this compound, from its conversion to the active form Melagatran to the direct inhibition of Thrombin.

Quantitative Data on this compound's Efficacy

Clinical studies have provided quantitative data on the pharmacodynamic effects of this compound.

Table 1: Effect of this compound on Markers of Coagulation Activity

ParameterThis compound Treatment (24-60 mg b.i.d.)Placebop-value
Prothrombin Fragment 1 + 2 (F1 + 2) Reduction 25% decrease at 1 weekNo significant change< 0.001
D-dimer Reduction 52% decrease at 1 weekNo significant change< 0.001

Data from the ESTEEM study, which evaluated this compound in patients with a recent myocardial infarction.[9]

Table 2: Ex Vivo Effect of this compound on Endogenous Thrombin Potential (ETP)

TreatmentDoseETP Reduction at 2 hours (% of predose)95% Confidence Intervalp-value
This compound 30 mg70.3%63.0 - 78.5< 0.0001
This compound 60 mg49.8%43.2 - 57.4< 0.0001
r-hirudin 0.4 mg/kg bolus + infusion19.5%10.1 - 37.6< 0.0001
Enoxaparin 100 IU/kg34.2%21.4 - 54.7< 0.0001

Data from a study in healthy male volunteers.[10]

Experimental Protocols

Thrombin Activity Assay (Chromogenic Substrate Method)

This protocol describes a common method for quantifying thrombin activity in plasma or other biological samples.

Principle: Thrombin's enzymatic activity is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA). The rate of color development is directly proportional to the thrombin activity in the sample.

Materials:

  • Microplate reader capable of measuring absorbance at 405 nm.[11]

  • 96-well microplate.[11]

  • Human Thrombin Standard.[11]

  • Thrombin Substrate (e.g., HD-CHG-Ala-Arg-pNA).[12]

  • Assay Buffer/Diluent.[11]

  • Plasma or serum samples.[11]

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards and samples, as per the manufacturer's instructions. A standard curve should be prepared using a known concentration of human thrombin.[11]

  • Sample Addition: Add a defined volume (e.g., 10 µL) of the standard or sample to each well of the microplate.[11]

  • Assay Mix Addition: Prepare an assay mix containing the thrombin substrate and assay buffer. Add a defined volume (e.g., 90 µL) of the assay mix to each well.[11]

  • Kinetic Measurement: Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every 30 minutes for 2 hours).[11]

  • Data Analysis: Calculate the change in absorbance over time (ΔA/min). The thrombin activity in the samples is determined by comparing their ΔA/min to the standard curve.[11]

Thrombin_Activity_Assay Prepare Reagents Prepare Reagents Add Samples/Standards to Plate Add Samples/Standards to Plate Prepare Reagents->Add Samples/Standards to Plate Add Assay Mix (Substrate) Add Assay Mix (Substrate) Add Samples/Standards to Plate->Add Assay Mix (Substrate) Incubate & Read Absorbance (405nm) Incubate & Read Absorbance (405nm) Add Assay Mix (Substrate)->Incubate & Read Absorbance (405nm) Calculate Thrombin Activity Calculate Thrombin Activity Incubate & Read Absorbance (405nm)->Calculate Thrombin Activity

Caption: Experimental workflow for a chromogenic thrombin activity assay.

Thrombin Generation Assay (Endogenous Thrombin Potential - ETP)

This assay measures the total amount of thrombin generated in plasma over time after the initiation of coagulation.

Principle: Coagulation is triggered in platelet-poor plasma by the addition of tissue factor. The generation of thrombin is continuously monitored using a fluorogenic substrate. The total fluorescence generated over time is proportional to the endogenous thrombin potential (ETP).

Materials:

  • Fluorometer with a 390 nm excitation filter and a 460 nm emission filter.

  • Platelet-poor plasma.[10]

  • Tissue factor reagent.[10]

  • Fluorogenic thrombin substrate.

  • Calcium chloride.

Procedure:

  • Sample Preparation: Venous blood is collected into citrate (B86180) tubes and centrifuged to obtain platelet-poor plasma.[10]

  • Assay Setup: In a 96-well plate, plasma samples are mixed with the tissue factor reagent.

  • Initiation of Coagulation: The reaction is initiated by the addition of the fluorogenic substrate and calcium chloride.

  • Kinetic Measurement: The fluorescence is measured kinetically over time in a fluorometer.

  • Data Analysis: The thrombin generation curve is constructed, and the ETP is calculated as the area under the curve. The time to peak thrombin generation is also determined.[10]

Thrombin_Generation_Assay Platelet-Poor Plasma Platelet-Poor Plasma Mix Plasma & Tissue Factor Mix Plasma & Tissue Factor Platelet-Poor Plasma->Mix Plasma & Tissue Factor Tissue Factor Tissue Factor Tissue Factor->Mix Plasma & Tissue Factor Fluorogenic Substrate + CaCl2 Fluorogenic Substrate + CaCl2 Initiate Reaction Initiate Reaction Fluorogenic Substrate + CaCl2->Initiate Reaction Mix Plasma & Tissue Factor->Initiate Reaction Measure Fluorescence Kinetically Measure Fluorescence Kinetically Initiate Reaction->Measure Fluorescence Kinetically Calculate ETP & Time to Peak Calculate ETP & Time to Peak Measure Fluorescence Kinetically->Calculate ETP & Time to Peak

Caption: Experimental workflow for a thrombin generation assay to determine Endogenous Thrombin Potential (ETP).

Conclusion

Thrombin's central role in the coagulation cascade makes it a prime target for anticoagulant therapy. Direct thrombin inhibitors, such as this compound, offer a targeted approach to modulating hemostasis. Understanding the intricate mechanisms of thrombin's function and the precise action of its inhibitors is crucial for the continued development of safe and effective antithrombotic agents. The experimental protocols detailed herein provide a foundation for the quantitative assessment of thrombin activity and the efficacy of its inhibitors in both preclinical and clinical research settings.

References

The Pharmacodynamics of Ximelagatran and Its Impact on Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), the first oral direct thrombin inhibitor, marked a significant development in anticoagulant therapy. Though later withdrawn from the market due to concerns about hepatotoxicity, its mechanism of action and effects on platelet biology remain of considerable scientific interest. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound and its active metabolite, melagatran (B23205), with a specific focus on their intricate interactions with platelets. Through a detailed examination of its mechanism, its influence on platelet activation pathways, and a review of key experimental findings, this document serves as a comprehensive resource for researchers in pharmacology and hematology.

Pharmacodynamics of this compound and Melagatran

This compound is a prodrug that undergoes rapid and predictable bioconversion to its active form, melagatran, after oral administration.[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a pivotal enzyme in the coagulation cascade.[2]

Mechanism of Action: Direct Thrombin Inhibition

Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, activating various coagulation factors, and being a potent activator of platelets.[3] Melagatran exerts its anticoagulant effect by directly binding to the active site of both free and clot-bound thrombin, thereby preventing its enzymatic activity.[1] This direct inhibition is independent of cofactors such as antithrombin.

The inhibitory effect of melagatran on thrombin is highly potent. The thrombin concentration that induces 50% of the maximum (EC50) cleavage of Protease-Activated Receptor-1 (PAR-1), a key thrombin receptor on platelets, is 0.028 nmol/l.[3] The EC50 for overall platelet activation, as measured by P-selectin (CD62P) expression, is higher at 0.64 nmol/l, indicating that higher thrombin concentrations are needed for full platelet activation compared to initial receptor cleavage.[3]

Effect on Platelet Activation

Thrombin is one of the most potent activators of platelets, inducing a cascade of events including shape change, granule secretion, and aggregation. Melagatran's inhibition of thrombin directly translates to an antiplatelet effect by blocking these thrombin-mediated processes.

Inhibition of Thrombin-Induced Platelet Aggregation

Melagatran has been shown to completely inhibit thrombin-induced aggregation of human platelets in a dose-dependent manner.[4][5] Interestingly, at very low concentrations (0.01-0.04 nM), melagatran has been observed to paradoxically increase platelet aggregation in response to low levels of thrombin, a phenomenon not seen with other anticoagulants like argatroban, heparin, or hirudin.[4] This suggests a complex interaction with the platelet membrane or its receptors beyond simple thrombin inhibition.[4]

Modulation of Platelet Signaling Pathways

Thrombin activates platelets primarily through the cleavage of two G-protein coupled receptors: PAR-1 and PAR-4.[6] PAR-1 is activated by low concentrations of thrombin and elicits a rapid, transient signaling response.[7][8] PAR-4 requires higher thrombin concentrations for activation and mediates a more sustained signaling response, crucial for the formation of stable thrombi.[7][8]

Melagatran's effect on platelet activation is not solely due to the inhibition of thrombin's enzymatic activity. Studies suggest that melagatran may also have a direct effect on the Glycoprotein Ibα (GPIbα) thrombin receptor and the PAR-4 receptor.[4] This indicates an indirect modulatory role on platelet signaling pathways. Melagatran and another reversible direct thrombin inhibitor, inogatran, were found to be more potent inhibitors of P-selectin up-regulation (a marker of overall platelet activation) than of PAR-1 cleavage.[3] This suggests that these inhibitors predominantly act by inhibiting a PAR-1-independent component of thrombin-induced platelet activation.[3]

Reduction of P-Selectin Expression

P-selectin is a protein stored in the α-granules of platelets and is rapidly translocated to the platelet surface upon activation. It plays a crucial role in the interaction of platelets with leukocytes and the endothelium. A clinical study in patients with nonvalvular atrial fibrillation demonstrated that treatment with this compound (36 mg twice daily for 5 days) significantly reduced elevated platelet P-selectin expression.[9][10] In this study, the mean proportion of platelets expressing P-selectin in patients decreased from 10.9% to 9.2% after treatment.[10] In healthy volunteers, a smaller decrease from 7.5% to 7.0% was observed.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data on the pharmacodynamic effects of melagatran.

ParameterValueReference(s)
Thrombin-Induced PAR-1 Cleavage (EC50) 0.028 nmol/l[3]
Thrombin-Induced Platelet Activation (CD62P Expression, EC50) 0.64 nmol/l[3]

Table 1: Potency of Thrombin in Platelet Activation

Treatment Group (n=12)Baseline (Mean % P-selectin positive platelets)After 5 days of this compound (36 mg bid) (Mean % P-selectin positive platelets)Reference(s)
Patients with Atrial Fibrillation 10.9%9.2%[10]
Healthy Controls 7.5%7.0%[10]

Table 2: Effect of this compound on Platelet P-Selectin Expression

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of melagatran to inhibit thrombin-induced platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, medication-free volunteers into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with Inhibitor: Aliquots of PRP are pre-incubated with varying concentrations of melagatran or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[4]

  • Aggregation Measurement: Platelet aggregation is initiated by adding a submaximal concentration of thrombin to the PRP in an aggregometer cuvette with continuous stirring. The change in light transmission through the cuvette is monitored over time.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of melagatran and compared to the control to calculate the dose-dependent inhibition.

Flow Cytometry for Platelet P-Selectin Expression

Objective: To quantify the expression of P-selectin on the platelet surface as a marker of platelet activation.

Methodology:

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant such as sodium citrate. It is crucial to handle the samples gently to avoid artificial platelet activation.[11]

  • Platelet Stimulation (Optional, for in vitro studies): For in vitro experiments, whole blood or PRP is stimulated with a platelet agonist (e.g., thrombin, ADP) in the presence of varying concentrations of melagatran or a vehicle control.

  • Antibody Staining: A saturating concentration of a fluorescently-labeled anti-CD62P (P-selectin) antibody (e.g., FITC- or PE-conjugated) is added to the blood or PRP sample and incubated in the dark at room temperature for a specified time (e.g., 15-20 minutes). A platelet-specific marker (e.g., anti-CD41 or anti-CD61) is also included to gate the platelet population.

  • Fixation: The samples are fixed with a solution like 1% paraformaldehyde to stabilize the antibody binding and platelet morphology.

  • Flow Cytometry Analysis: The samples are acquired on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of P-selectin positive platelets and the mean fluorescence intensity are quantified.

  • Data Analysis: The results from melagatran-treated samples are compared to the control samples to determine the extent of inhibition of P-selectin expression.

Thrombin Generation Assay (Calibrated Automated Thrombogram)

Objective: To measure the effect of melagatran on the overall potential of plasma to generate thrombin.

Methodology:

  • Plasma Preparation: Platelet-poor plasma is prepared by double centrifugation of citrated whole blood.

  • Assay Principle: The assay measures the generation of thrombin over time in plasma after the addition of a trigger (e.g., a small amount of tissue factor and phospholipids). The thrombin activity is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.

  • Procedure:

    • Plasma is incubated with melagatran or a vehicle control.

    • A reagent containing the trigger and the fluorogenic substrate is added to the plasma in a microplate well.

    • The fluorescence is measured kinetically in a fluorometer.

    • A thrombin calibrator is run in parallel to convert the fluorescence signal into thrombin concentration.

  • Data Analysis: The thrombin generation curve (thrombogram) is generated, from which several parameters can be derived, including the lag time, the time to peak, the peak height (maximum thrombin concentration), and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated. The effect of melagatran is assessed by comparing these parameters to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Thrombin-Induced Platelet Activation cluster_1 Inhibition by Melagatran Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage PAR4 PAR-4 Thrombin->PAR4 Cleavage GPIba GPIbα Thrombin->GPIba Binding PlateletActivation Platelet Activation (Shape Change, Granule Release, Aggregation) PAR1->PlateletActivation PAR4->PlateletActivation GPIba->PlateletActivation Signal Amplification Melagatran Melagatran Melagatran->Thrombin Direct Inhibition Melagatran->PAR4 Direct Effect? Melagatran->GPIba Direct Effect?

Figure 1: Thrombin-induced platelet activation and its inhibition by melagatran.

cluster_0 Platelet Aggregation Assay Workflow A Blood Collection (Sodium Citrate) B Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) A->B C Adjust Platelet Count in PRP B->C D Pre-incubate PRP with Melagatran or Vehicle C->D E Add Thrombin to Initiate Aggregation D->E F Monitor Light Transmission (Aggregometer) E->F G Calculate % Inhibition F->G

Figure 2: Experimental workflow for a platelet aggregation assay.

cluster_1 P-Selectin Expression Assay Workflow H Whole Blood Collection I Incubate with Melagatran and/or Thrombin H->I J Stain with Fluorescently-Labeled Anti-CD62P and Anti-CD41 Antibodies I->J K Fixation J->K L Analyze by Flow Cytometry K->L M Quantify % P-Selectin Positive Platelets L->M

Figure 3: Experimental workflow for measuring P-selectin expression.

Conclusion

This compound, through its active metabolite melagatran, provides a clear example of the therapeutic potential of direct thrombin inhibition. Its pharmacodynamic profile reveals a multifaceted interaction with the coagulation system, extending beyond simple anticoagulation to the significant modulation of platelet activity. By inhibiting thrombin and potentially interacting directly with platelet receptors, melagatran effectively curtails thrombin-induced platelet activation, aggregation, and granule secretion. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced effects of direct thrombin inhibitors on platelet biology. While this compound itself is no longer in clinical use, the knowledge gained from its study continues to inform the development of safer and more effective antithrombotic agents.

References

An In-depth Technical Guide to the Initial Clinical Trials of Ximelagatran in Thromboembolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trials for ximelagatran (B1683401), a direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders. The document summarizes key quantitative data, details experimental protocols, and visualizes the drug's mechanism of action and clinical trial workflows. This compound, the oral prodrug of the active compound melagatran (B23205), was investigated in a broad clinical trial program for several indications, including the prevention of venous thromboembolism (VTE) following major orthopedic surgery, the treatment of deep vein thrombosis (DVT), and stroke prevention in patients with nonvalvular atrial fibrillation.[1][2][3][4]

Core Data Presentation

The following tables summarize the key quantitative outcomes from the initial clinical trials of this compound across its primary indications.

Table 1: Prevention of Venous Thromboembolism (VTE) in Major Orthopedic Surgery
TrialPatient PopulationThis compound RegimenComparatorTotal VTE Incidence (this compound)Total VTE Incidence (Comparator)Major Bleeding (this compound)Major Bleeding (Comparator)Reference
EXULT A Total Knee Replacement36 mg twice dailyWarfarin (B611796) (target INR 2.5)20.3%27.6%Not significantly differentNot significantly different[1]
EXPRESS Total Hip/Knee Replacements.c. melagatran 2 mg pre-op, 3 mg post-op, then this compound 24 mg twice dailyEnoxaparin20.3%26.6%More frequent excessive bleeding (investigator judgment), but no difference in fatal, critical-site, or re-operation bleeding-[5]
METHRO II Total Hip/Knee ReplacementDose-finding: 8, 12, 18, or 24 mg twice dailyEnoxaparin 30 mg twice daily15.8% (at 24 mg dose)22.7%No major bleeding at 24 mg dose-[6]
METHRO III Total Hip/Knee Replacements.c. melagatran 3 mg post-op, then this compound 24 mg twice dailyEnoxaparin 40 mg once daily (pre-op start)31.0%27.3%1.4% (severe)1.7% (severe)[1][5]
Table 2: Treatment of Acute Deep Vein Thrombosis (DVT)
TrialPatient PopulationThis compound RegimenComparatorRecurrent VTE (this compound)Recurrent VTE (Comparator)Major Bleeding (this compound)Major Bleeding (Comparator)Reference
THRIVE Treatment Acute DVT with or without pulmonary embolism36 mg twice daily for 6 monthsEnoxaparin followed by Warfarin (target INR 2.0-3.0)2.1% (26/1240)2.0% (24/1249)1.3%2.2%[7][8][9]
Table 3: Long-Term Secondary Prevention of VTE
TrialPatient PopulationThis compound RegimenComparatorRecurrent VTE (this compound)Recurrent VTE (Comparator)Major Bleeding (this compound)Major Bleeding (Comparator)Reference
THRIVE III Patients who completed 6 months of anticoagulation for acute VTE24 mg twice daily for 18 monthsPlacebo2.8%12.6%6/612 patients5/611 patients[1]
Table 4: Stroke Prevention in Nonvalvular Atrial Fibrillation
TrialPatient PopulationThis compound RegimenComparatorPrimary Event Rate (Stroke/Systemic Embolism) (this compound)Primary Event Rate (Stroke/Systemic Embolism) (Comparator)Major Bleeding (this compound)Major Bleeding (Comparator)Reference
SPORTIF III & V Nonvalvular atrial fibrillation with risk factors for stroke36 mg twice dailyWarfarin (target INR 2.0-3.0)1.6% per year1.2% per yearNo significant differenceNo significant difference[10][11][12]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below.

THRIVE (Thrombin Inhibitor in Venous Thromboembolism) Treatment Study
  • Objective: To compare the efficacy and safety of oral this compound with standard therapy (enoxaparin/warfarin) for the treatment of acute DVT.[9]

  • Design: A randomized, double-blind, noninferiority trial conducted at 279 centers in 28 countries.[7][8]

  • Patient Population: 2,489 patients with acute DVT, with approximately one-third having concomitant pulmonary embolism.[8][9]

  • Intervention:

    • This compound Group: Oral this compound 36 mg twice daily for 6 months.

    • Standard Therapy Group: Subcutaneous enoxaparin (1 mg/kg twice daily) for 5 to 20 days, followed by warfarin with a target International Normalized Ratio (INR) of 2.0 to 3.0 for 6 months.[7][8]

  • Primary Outcome Measures:

    • Recurrent venous thromboembolism.

    • Bleeding events.

    • Mortality.[7][8]

  • Key Findings: this compound was found to be as effective as enoxaparin/warfarin for the treatment of DVT, with similar low rates of bleeding.[7][8] However, an increase in alanine (B10760859) aminotransferase levels to more than three times the upper limit of normal was observed in 9.6% of patients treated with this compound, compared to 2.0% in the enoxaparin/warfarin group.[7]

SPORTIF (Stroke Prevention using an ORal Thrombin Inhibitor in atrial Fibrillation) III and V Trials
  • Objective: To compare the efficacy of fixed-dose oral this compound with adjusted-dose warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.[10][13]

  • Design: Two large, randomized, multicenter trials (SPORTIF III was open-label with blinded endpoint assessment, while SPORTIF V was double-blind).[11][13] The trials involved a combined total of over 7,300 patients at hundreds of sites.[13]

  • Patient Population: Patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[13]

  • Intervention:

    • This compound Group: Fixed-dose oral this compound 36 mg twice daily, without coagulation monitoring.[10][11]

    • Warfarin Group: Adjusted-dose warfarin, with a target INR of 2.0 to 3.0.[10][11]

  • Primary Outcome Measure: The incidence of all strokes and systemic embolic events. The trials were designed to establish the noninferiority of this compound compared to warfarin.[13]

  • Key Findings: The combined results of the SPORTIF trials demonstrated that this compound was noninferior to well-controlled warfarin for the prevention of stroke and systemic embolic events.[12] Total bleeding was lower in the this compound group, though there was no difference in major bleeding.[10] A significant concern was the elevation of liver enzymes in about 6% of patients receiving this compound.[8]

Mandatory Visualizations

Mechanism of Action: Direct Thrombin Inhibition

This compound is a prodrug that is rapidly converted to its active form, melagatran.[14] Melagatran is a direct thrombin inhibitor that binds competitively and reversibly to the active site of both free and clot-bound thrombin.[14][15] This action prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus.[15] By inhibiting thrombin, melagatran also interferes with thrombin-mediated activation of platelets and the amplification of its own generation through feedback loops involving factors V, VIII, and XI.[15][16]

This compound Mechanism of Action cluster_0 Coagulation Cascade cluster_1 Drug Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cleavage This compound This compound (Oral Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Biotransformation Melagatran->Thrombin Direct Inhibition

Caption: Mechanism of action of this compound as a direct thrombin inhibitor.

Experimental Workflow: THRIVE Treatment Study

The following diagram illustrates the workflow of the THRIVE Treatment Study, a pivotal trial in the development of this compound for the treatment of acute DVT.

THRIVE Treatment Study Workflow Start Patient Enrollment (Acute DVT +/- PE) Randomization Randomization (Double-Blind) Start->Randomization GroupA This compound Group (36 mg twice daily) Randomization->GroupA GroupB Standard Therapy Group (Enoxaparin + Warfarin) Randomization->GroupB Treatment 6-Month Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up and Endpoint Adjudication Treatment->FollowUp Outcome Primary Outcomes: - Recurrent VTE - Bleeding - Mortality FollowUp->Outcome

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Melagatran's Anticoagulant Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to quantify the anticoagulant properties of melagatran (B23205), a direct thrombin inhibitor. The included methodologies for Thrombin Time (TT), Activated Partial Thromboplastin (B12709170) Time (aPTT), Prothrombin Time (PT), and Ecarin Clotting Time (ECT) are essential tools for preclinical research and development of anticoagulant therapies.

Introduction

Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2] By binding to the active site of both free and clot-bound thrombin, melagatran effectively prevents the conversion of fibrinogen to fibrin (B1330869), thereby inhibiting thrombus formation.[2][3] Its anticoagulant effect can be precisely measured using a variety of in vitro clotting assays. The selection of an appropriate assay is crucial for accurately characterizing the pharmacodynamic profile of melagatran and similar direct thrombin inhibitors.

Mechanism of Action of Melagatran

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Melagatran exerts its anticoagulant effect by directly targeting and inhibiting thrombin (Factor IIa), a key serine protease that plays a central role in the final steps of coagulation. Thrombin is responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a clot. Additionally, thrombin amplifies its own generation by activating upstream clotting factors. By inhibiting thrombin, melagatran effectively blocks these crucial functions.

Melagatran_Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Inactive_Thrombin Inactive Thrombin Thrombin->Inactive_Thrombin Melagatran Melagatran Melagatran->Thrombin Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Melagatran directly inhibits Thrombin (Factor IIa), preventing the conversion of Fibrinogen to a Fibrin Clot.

Data Presentation: Quantitative Effects of Melagatran on Coagulation Assays

The following tables summarize the in vitro anticoagulant effects of melagatran as measured by various clotting assays. IC50 is defined as the concentration of melagatran required to double the baseline clotting time.

Table 1: Effect of Melagatran on Thrombin Time (TT)

ParameterValue (µmol/L)Plasma TypeReference
Doubling of Clotting Time0.010Human[1][2]

Table 2: Effect of Melagatran on Activated Partial Thromboplastin Time (aPTT)

ParameterValue (µmol/L)Plasma TypeReference
Doubling of Clotting Time (IC50)0.59Human[1][2]
Doubling of Clotting Time (IC50)0.46Adult[3]
Doubling of Clotting Time (IC50)0.47Cord[3]

Table 3: Effect of Melagatran on Prothrombin Time (PT)

ParameterValue (µmol/L)Thromboplastin ReagentPlasma TypeReference
Doubling of Clotting Time (IC50)2.2Not SpecifiedHuman[1][2]
Doubling of Clotting Time (IC50)0.9Thromboplastin S / HSHuman[4]
Doubling of Clotting Time (IC50)2.2Nycotest PT (Owren)Human[4]
Doubling of Clotting Time (IC50)2.9SPA 50 (Owren)Human[4]

Table 4: Effect of Melagatran on Ecarin Clotting Time (ECT)

ParameterValue (µmol/L)Plasma TypeReference
Doubling of Clotting Time (IC50)0.56Adult[3]
Doubling of Clotting Time (IC50)0.26Cord[3]

Experimental Protocols

The following are detailed protocols for performing the key in vitro assays to measure the anticoagulant effect of melagatran.

Thrombin Time (TT) Assay

The Thrombin Time assay evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.[5][6] This assay is highly sensitive to the presence of direct thrombin inhibitors like melagatran.[7]

TT_Workflow Start Start Prepare_Plasma Prepare Platelet-Poor Plasma (PPP) Start->Prepare_Plasma Add_Melagatran Spike PPP with Melagatran (or vehicle control) Prepare_Plasma->Add_Melagatran Prewarm Pre-warm Plasma at 37°C Add_Melagatran->Prewarm Add_Thrombin Add Thrombin Reagent Prewarm->Add_Thrombin Measure_Time Measure Time to Clot Formation Add_Thrombin->Measure_Time End End Measure_Time->End

Caption: Experimental workflow for the Thrombin Time (TT) assay.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Melagatran stock solution

  • Thrombin reagent (bovine or human)

  • Calcium Chloride (CaCl₂) solution (if required by thrombin reagent)

  • Coagulation analyzer or water bath and stopwatch

  • Pipettes and consumables

Procedure:

  • Plasma Preparation: Prepare PPP by centrifuging citrated whole blood.

  • Melagatran Dilution: Prepare a series of melagatran dilutions in the plasma to achieve the desired final concentrations. Include a vehicle control.

  • Incubation: Pre-warm the plasma samples to 37°C for a minimum of 3 minutes.[8]

  • Clot Initiation: Add a defined volume of pre-warmed thrombin reagent to the plasma sample and simultaneously start the timer.

  • Clot Detection: Record the time taken for a visible clot to form. This can be done manually or using an automated coagulation analyzer.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[9]

aPTT_Workflow Start Start Prepare_Plasma Prepare Platelet-Poor Plasma (PPP) Start->Prepare_Plasma Add_Melagatran Spike PPP with Melagatran (or vehicle control) Prepare_Plasma->Add_Melagatran Incubate_aPTT Incubate Plasma with aPTT Reagent (contains contact activator and phospholipids) Add_Melagatran->Incubate_aPTT Add_CaCl2 Add CaCl₂ Solution Incubate_aPTT->Add_CaCl2 Measure_Time Measure Time to Clot Formation Add_CaCl2->Measure_Time End End Measure_Time->End

Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Melagatran stock solution

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium Chloride (CaCl₂) solution (e.g., 0.025 M)

  • Coagulation analyzer or water bath and stopwatch

  • Pipettes and consumables

Procedure:

  • Plasma Preparation: Prepare PPP from citrated whole blood.

  • Melagatran Dilution: Prepare various concentrations of melagatran in the plasma.

  • Incubation with aPTT Reagent: Pipette equal volumes of plasma and aPTT reagent into a test tube. Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).[10]

  • Clot Initiation: Add a defined volume of pre-warmed CaCl₂ solution to the mixture and start the timer.

  • Clot Detection: Record the time until clot formation.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[11]

PT_Workflow Start Start Prepare_Plasma Prepare Platelet-Poor Plasma (PPP) Start->Prepare_Plasma Add_Melagatran Spike PPP with Melagatran (or vehicle control) Prepare_Plasma->Add_Melagatran Prewarm_Plasma Pre-warm Plasma at 37°C Add_Melagatran->Prewarm_Plasma Add_PT_Reagent Add PT Reagent (Thromboplastin and CaCl₂) Prewarm_Plasma->Add_PT_Reagent Measure_Time Measure Time to Clot Formation Add_PT_Reagent->Measure_Time End End Measure_Time->End

Caption: Experimental workflow for the Prothrombin Time (PT) assay.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Melagatran stock solution

  • PT reagent (containing thromboplastin and calcium chloride)

  • Coagulation analyzer or water bath and stopwatch

  • Pipettes and consumables

Procedure:

  • Plasma Preparation: Obtain PPP from citrated whole blood.

  • Melagatran Dilution: Prepare a range of melagatran concentrations in the plasma.

  • Incubation: Pre-warm the plasma samples to 37°C for at least 3 minutes.[12][13]

  • Clot Initiation: Add a defined volume of pre-warmed PT reagent to the plasma and start the timer immediately.[11][14]

  • Clot Detection: Measure the time to clot formation.

Ecarin Clotting Time (ECT) Assay

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.[15] Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by melagatran.[15]

ECT_Workflow Start Start Prepare_Plasma Prepare Platelet-Poor Plasma (PPP) Start->Prepare_Plasma Add_Melagatran Spike PPP with Melagatran (or vehicle control) Prepare_Plasma->Add_Melagatran Prewarm_Plasma Pre-warm Plasma at 37°C Add_Melagatran->Prewarm_Plasma Add_Ecarin Add Ecarin Reagent Prewarm_Plasma->Add_Ecarin Measure_Time Measure Time to Clot Formation Add_Ecarin->Measure_Time End End Measure_Time->End

Caption: Experimental workflow for the Ecarin Clotting Time (ECT) assay.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Melagatran stock solution

  • Ecarin reagent

  • Coagulation analyzer or water bath and stopwatch

  • Pipettes and consumables

Procedure:

  • Plasma Preparation: Prepare PPP from citrated whole blood.

  • Melagatran Dilution: Create a dilution series of melagatran in the plasma.

  • Incubation: Pre-warm the plasma samples to 37°C.

  • Clot Initiation: Add a defined volume of ecarin reagent to the plasma and start the timer.

  • Clot Detection: Measure the time until a fibrin clot is formed.

Concluding Remarks

The choice of assay for evaluating the anticoagulant effect of melagatran depends on the specific research question. The Thrombin Time is highly sensitive and suitable for detecting the presence of melagatran. The aPTT and PT provide information on the intrinsic/common and extrinsic/common pathways, respectively, and show a dose-dependent prolongation with melagatran. The Ecarin Clotting Time is a specific and linear method for quantifying direct thrombin inhibitors. For accurate and reproducible results, it is imperative to use standardized reagents and calibrated instruments, and to carefully control pre-analytical variables.

References

Application Notes and Protocols for Studying Ximelagatran's Efficacy in Animal Models of Deep Vein Thrombosis (DVT)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for inducing Deep Vein Thrombosis (DVT) in animal models to evaluate the efficacy of Ximelagatran (B1683401). The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an oral prodrug that is rapidly converted to its active form, melagatran (B23205).[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin.[2][3][4] By directly inhibiting thrombin, melagatran prevents thrombus formation and can be an effective antithrombotic agent for the treatment and prevention of DVT.[3][5] Animal models of DVT are crucial for the preclinical evaluation of such anticoagulants, providing insights into their efficacy and safety profiles. Commonly used models involve inducing venous stasis or endothelial injury to trigger thrombus formation.[6][7]

Mechanism of Action of this compound (Melagatran)

Melagatran exerts its anticoagulant effect by binding directly to the active site of thrombin, thereby inhibiting its enzymatic activity.[2][4] This action prevents the thrombin-mediated cleavage of fibrinogen to fibrin, a critical step in the formation of a stable thrombus.[3][4] Melagatran is effective against both free (soluble) and clot-bound thrombin, which may be important in limiting the growth of existing thrombi.[2] Its mechanism is independent of cofactors like antithrombin III, which is required for the action of heparins.[2]

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Thrombus Thrombus Formation Fibrin->Thrombus This compound This compound (oral prodrug) Melagatran Melagatran (active form) This compound->Melagatran Biotransformation Melagatran->Thrombin Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols for DVT Animal Models

Several animal models can be employed to study DVT. The choice of model often depends on the specific aspects of thrombogenesis being investigated. Below are protocols for commonly used models in rodents.

Inferior Vena Cava (IVC) Ligation (Stasis-Induced) Model

This model creates complete stasis in a segment of the inferior vena cava, leading to robust thrombus formation.[6][8]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, retractors)

  • 7-0 prolene suture

  • Cautery device

  • Saline solution

Protocol:

  • Anesthetize the animal (e.g., rat or mouse) and place it in a supine position on a heating pad.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently move the intestines to the animal's left, covering them with saline-moistened gauze to prevent desiccation.[9]

  • Carefully dissect the inferior vena cava (IVC) from the surrounding tissues, just below the renal veins.

  • Ligate all side branches of the IVC distal to the left renal vein using 7-0 prolene suture.[6] Posterior branches may be cauterized.[9]

  • Pass a final suture around the IVC itself, just caudal to the left renal vein, and tie it off to completely obstruct blood flow.[6][9]

  • Close the abdominal incision in layers.

  • At a predetermined time point (e.g., 24, 48 hours), the animal is euthanized, the IVC segment is excised, and the thrombus can be collected, weighed, and processed for histological analysis.

Inferior Vena Cava (IVC) Stenosis (Flow Reduction) Model

This model reduces but does not completely block blood flow, which may more closely mimic the conditions of DVT in humans.[10][11][12]

Materials:

  • Anesthetic

  • Heating pad

  • Surgical instruments

  • 7-0 prolene suture

  • A spacer (e.g., a 30-gauge needle)

  • Saline solution

Protocol:

  • Anesthetize the animal and perform a midline laparotomy as described for the ligation model.

  • Expose the IVC through careful dissection.

  • Place a spacer (e.g., a 30-gauge needle) longitudinally on top of the IVC.[9][13]

  • Pass a 7-0 prolene suture around both the IVC and the spacer.[9][13]

  • Tie the suture snugly.

  • Carefully remove the spacer, creating a stenosis of a defined diameter.[9][13] This results in approximately 90% occlusion of the vessel lumen.[13]

  • Close the abdominal incision.

  • Thrombus formation can be assessed at various time points (e.g., 6, 24, 48 hours) following the procedure. The thrombus is then harvested for analysis.

Ferric Chloride-Induced Thrombosis Model

This model uses a chemical oxidant to induce endothelial injury, leading to rapid thrombus formation.[14] It is often combined with stenosis to enhance thrombus stability.[9]

Materials:

  • Anesthetic

  • Heating pad

  • Surgical instruments

  • Suture material

  • Ferric chloride (FeCl₃) solution (e.g., 10%)

  • Filter paper cut into small strips (e.g., 1x2 mm)[14]

Protocol:

  • Anesthetize the animal and expose the desired vein (e.g., inferior vena cava or femoral vein) through surgical dissection.

  • If combining with stenosis, perform the stenosis procedure as described above.

  • Soak a small piece of filter paper in the FeCl₃ solution.

  • Apply the FeCl₃-soaked filter paper to the external surface of the vein for a specified duration (e.g., 5 minutes).[9]

  • Remove the filter paper and rinse the area with saline.

  • Monitor thrombus formation. The time to vessel occlusion can be measured using a Doppler flow probe or by direct observation.[14]

  • The thrombus can be harvested at a desired time point for weighing and further analysis.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a DVT animal model.

AnimalAcclimation Animal Acclimation & Randomization Treatment Treatment Administration (this compound or Vehicle/Control) AnimalAcclimation->Treatment Surgery DVT Induction Surgery (e.g., IVC Ligation/Stenosis) Treatment->Surgery PostOp Post-Operative Monitoring Surgery->PostOp Endpoint Endpoint Analysis PostOp->Endpoint Thrombus Thrombus Excision & Weight Measurement Endpoint->Thrombus Histo Histological Analysis Endpoint->Histo Blood Blood Sample Collection (Coagulation Parameters) Endpoint->Blood

References

Application Notes and Protocols for Assessing Ximelagatran-Induced Hepatotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), an oral direct thrombin inhibitor, was withdrawn from the market due to concerns about drug-induced liver injury (DILI) observed in long-term clinical trials (>35 days).[1][2] A significant challenge in the preclinical assessment of this compound was the failure of standard in vitro and in vivo models to predict this hepatotoxicity.[1][2] Studies on various hepatic cell lines (HepG2, HuH-7) and primary human hepatocytes have shown little to no direct cytotoxicity, mitochondrial dysfunction, or formation of reactive metabolites even at concentrations significantly exceeding therapeutic plasma levels.[3][4] This suggests that this compound-induced hepatotoxicity is not caused by acute, direct cellular damage but likely involves a more complex, idiosyncratic mechanism. Evidence points towards an immune-mediated pathogenesis, potentially linked to specific major histocompatibility complex (MHC) alleles, such as DRB107 and DQA102.[1][2]

These application notes provide a tiered strategy for assessing this compound-induced hepatotoxicity in cell cultures, acknowledging the limitations of simple models and proposing more complex systems to explore the hypothesized immune-mediated mechanisms.

Data Presentation

Table 1: Summary of In Vitro Assays for this compound Hepatotoxicity Assessment

Assay Cell Model Endpoint Typical this compound Concentration Range Exposure Time Expected Outcome for this compound
Tier 1: Standard Cytotoxicity
MTT/MTS AssayHepG2, HepaRG™, Primary Human Hepatocytes (PHH)Cell Viability (Mitochondrial Activity)1 - 300 µM24 - 72 hoursMinimal to no decrease in viability[3][4]
LDH Release AssayHepG2, HepaRG™, PHHCell Membrane Integrity1 - 300 µM24 - 72 hoursMinimal to no increase in LDH release
High Content Screening (HCS)HepG2, PHHNuclear Morphology, Membrane Potential, Calcium1 - 1000 µM3 - 24 hoursNo significant changes observed[5]
Tier 2: Chronic Exposure
Repeated Dose ATP Assay3D Spheroids (HepaRG™, PHH)Long-term Viability1 - 100 µM7 - 14 daysPotential for delayed or cumulative effects
Gene Expression Analysis (ALT/AST)HepG2, HuH-7Transcriptional Regulation of Liver Enzymes1 - 300 µM24 hoursNo significant changes reported[3][4]
Tier 3: Mechanistic/Immune-Mediated
Co-culture Cytokine ProfilingPHH + Peripheral Blood Mononuclear Cells (PBMCs)Release of Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α)1 - 100 µM48 - 72 hoursPotential for increased cytokine release in sensitized systems
Co-culture CytotoxicityPHH + PBMCsHepatocyte Viability1 - 100 µM48 - 72 hoursPotential for immune cell-mediated hepatocyte death

Experimental Protocols

Tier 1: Standard Acute Cytotoxicity Assessment

These protocols serve as a baseline to confirm the widely reported lack of direct, acute cytotoxicity of this compound.

Protocol 1.1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 300 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium and expose the cells to the different concentrations of this compound for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Chlorpromazine).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 1.2: Membrane Integrity Assessment using LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.1.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions and incubate in the dark for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

Tier 2: Chronic Exposure Models

To better mimic the clinical scenario of long-term use, repeated dosing protocols are recommended.

Protocol 2.1: Repeated Dosing in 2D Culture

  • Cell Seeding: Seed primary human hepatocytes or HepaRG™ cells in collagen-coated 96-well plates and allow for stabilization for 48-72 hours.

  • Treatment Schedule: Expose cells to a non-toxic concentration range of this compound (e.g., 1-50 µM).

  • Medium Change and Re-dosing: Replace the culture medium and re-dose with fresh this compound every 48 hours for a total of 7 to 14 days.[6]

  • Endpoint Analysis: At the end of the treatment period, assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®) for higher sensitivity in long-term cultures. Additionally, collect supernatant for biomarker analysis (e.g., ALT, AST).

Tier 3: Advanced Mechanistic Models (Immune-Mediated)

Given the evidence for an immune-mediated mechanism, co-culture systems are essential for investigating this compound's hepatotoxicity.

Protocol 3.1: Hepatocyte and PBMC Co-culture

  • Hepatocyte Plating: Plate cryopreserved primary human hepatocytes (ideally from donors with relevant HLA genotypes, if available) in 48-well plates and allow them to form a monolayer.

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Initiation: Once hepatocytes are stable, add PBMCs to the wells at a hepatocyte-to-PBMC ratio of 1:5 or 1:10.

  • This compound Treatment: Treat the co-cultures with this compound (1-100 µM) for 48 to 72 hours. Controls should include hepatocytes alone, PBMCs alone, and co-cultures with vehicle.

  • Endpoint Analysis:

    • Cytokine Profiling: Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex).

    • Hepatocyte Viability: After removing PBMCs by gentle washing, assess hepatocyte viability using a suitable method like the ATP assay mentioned in Protocol 2.1 or high-content imaging.

Visualizations

G cluster_exposure Exposure cell_culture Cell Culture (HepG2, PHH, etc.) treatment Treat Cells with this compound (Acute or Chronic Dosing) cell_culture->treatment drug_prep This compound Dilution drug_prep->treatment viability Cell Viability Assays (MTT, LDH, ATP) treatment->viability biomarkers Biomarker Analysis (ALT, AST, Cytokines) treatment->biomarkers mechanistic Mechanistic Assays (ROS, Mitochondrial Potential) treatment->mechanistic

Caption: General workflow for in vitro hepatotoxicity assessment.

G cluster_cell Hepatocyte cluster_immune T-Cell Interaction cluster_response Hepatotoxic Response This compound This compound Metabolite presentation Antigen Presentation This compound->presentation binds to protein mhc MHC Class II (e.g., DRB1*07) tcr T-Cell Receptor mhc->tcr recognized by presentation->mhc is processed and presented on t_cell CD4+ T-Cell activation T-Cell Activation & Proliferation t_cell->activation tcr->t_cell cytokines Release of Pro-inflammatory Cytokines (IFN-γ, TNF-α) activation->cytokines apoptosis Hepatocyte Apoptosis cytokines->apoptosis induce

Caption: Hypothesized immune-mediated pathway of this compound hepatotoxicity.

Conclusion

Assessing the hepatotoxicity of compounds like this compound requires moving beyond standard, acute cytotoxicity assays. The lack of a direct toxic signal in simple in vitro systems highlights the idiosyncratic and likely immune-mediated nature of the liver injury observed clinically.[1][3][4] A comprehensive assessment should, therefore, incorporate long-term, repeated-dosing schedules and advanced co-culture models that include immune components.[6][7] This tiered approach, from basic viability screens to complex mechanistic studies, provides a more robust framework for identifying potential DILI liabilities for compounds with similar profiles to this compound, ultimately contributing to the development of safer medicines.

References

Application Notes and Protocols: Utilizing Ximelagatran in Ex Vivo Flow Chamber Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ximelagatran (B1683401), a direct thrombin inhibitor, in ex vivo flow chamber models of thrombosis. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering valuable insights for researchers investigating novel antithrombotic agents.

Introduction to this compound and its Mechanism of Action

This compound is the first orally administered drug in the class of direct thrombin inhibitors. It is a prodrug that is rapidly absorbed and converted to its active form, melagatran.[1][2] Melagatran directly, competitively, and reversibly binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and inhibiting thrombin-induced platelet activation and aggregation.[1][2] This targeted action makes this compound a potent antithrombotic agent. In ex vivo flow chamber models, orally administered this compound has been shown to dose-dependently reduce the total thrombus area, reflecting its combined effect on inhibiting thrombin activity, thrombin generation, and platelet activation.[1][2]

Key Signaling Pathways in Thrombosis and the Impact of this compound

Thrombosis is a complex process involving platelet adhesion, activation, and aggregation, alongside the coagulation cascade. Thrombin is a pivotal enzyme in this process, acting on multiple signaling pathways.

  • Thrombin-Mediated Platelet Activation: Thrombin activates platelets by cleaving Protease-Activated Receptors (PARs), primarily PAR-1 and PAR-4, on the platelet surface. This initiates a G-protein coupled signaling cascade, leading to an increase in intracellular calcium, activation of Protein Kinase C (PKC), and subsequent platelet shape change, degranulation, and aggregation.

  • Coagulation Cascade Amplification: Thrombin also plays a crucial role in its own generation by providing positive feedback activation of factors V, VIII, and XI.[1][2]

  • Fibrin Formation: The primary role of thrombin in the final stage of the coagulation cascade is the conversion of soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a stable fibrin mesh that reinforces the platelet plug.

This compound, by directly inhibiting thrombin, effectively interrupts these key signaling events.

Thrombin_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Factor V Factor V Thrombin->Factor V Activation Factor VIII Factor VIII Thrombin->Factor VIII Activation Factor XI Factor XI Thrombin->Factor XI Activation PAR1/PAR4 PAR1/PAR4 Thrombin->PAR1/PAR4 Activation Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa Gq Gq PAR1/PAR4->Gq PLC PLC Gq->PLC Activates IP3 + DAG IP3 + DAG PLC->IP3 + DAG Hydrolyzes PIP2 Ca2+ Release + PKC Activation Ca2+ Release + PKC Activation IP3 + DAG->Ca2+ Release + PKC Activation Platelet Activation\n(Shape Change, Degranulation, Aggregation) Platelet Activation (Shape Change, Degranulation, Aggregation) Ca2+ Release + PKC Activation->Platelet Activation\n(Shape Change, Degranulation, Aggregation) This compound\n(Melagatran) This compound (Melagatran) This compound\n(Melagatran)->Thrombin Inhibits

Figure 1: Simplified signaling pathway of thrombin in thrombosis and the inhibitory action of this compound.

Quantitative Data from Ex Vivo Flow Chamber Studies

The following tables summarize the dose-dependent effects of oral this compound on thrombus formation in a human ex vivo model of arterial thrombosis using the Badimon perfusion chamber.[3]

Table 1: Effect of this compound on Total Thrombus Area (TTA) at High Shear Rate (1690 s⁻¹)

This compound DoseTime Post-DosingMean TTA (% of Baseline)SEMp-value
20 mg2 hours7613< 0.05
40 mg2 hours8511> 0.05
80 mg2 hours6011< 0.05

Table 2: Effect of this compound on Total Thrombus Area (TTA) at Low Shear Rate (212 s⁻¹)

This compound DoseTime Post-DosingMean TTA (% of Baseline)SEMp-value
20 mg2 hours7117< 0.05
40 mg2 hours6215< 0.05
80 mg2 hours267< 0.05

Table 3: Effect of this compound on Total Fibrin Area (TFA)

This compound DoseTime Post-DosingShear RateObservation
20, 40, 80 mg2 hoursHigh & LowInhibitory effects on TFA were similar to those on TTA.

Experimental Protocols

This section provides a detailed protocol for assessing the antithrombotic effects of this compound using an ex vivo flow chamber model, based on the principles of the Badimon perfusion chamber.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Subject Recruitment & Baseline Measurements D Oral Administration of this compound A->D B Preparation of Thrombogenic Substrate (e.g., Porcine Aorta or Collagen-Coated Coverslip) C Assembly of Ex Vivo Flow Chamber System B->C F Perfusion of Native Blood Through Flow Chamber C->F E Blood Collection at Pre-defined Time Points D->E E->F G Dismantling of Flow Chamber & Substrate Fixation F->G H Immunohistochemical Staining (Platelets and Fibrin) G->H I Digital Image Analysis (Quantification of Thrombus Area) H->I J Data Analysis and Statistical Evaluation I->J

Figure 2: General experimental workflow for assessing this compound in an ex vivo flow chamber model.
Materials and Reagents

  • This compound tablets (or active moiety, melagatran, for in vitro spiking)

  • Badimon-style perfusion chamber

  • Peristaltic pump

  • Thrombogenic substrate (e.g., porcine aorta, collagen-coated coverslips)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (for fixation)

  • Blocking buffer (e.g., bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-CD41 for platelets, anti-fibrin)

  • Secondary antibodies (fluorescently labeled)

  • Mounting medium with DAPI

  • Microscope with digital imaging capabilities

  • Image analysis software

Detailed Methodology

4.3.1. Subject Recruitment and Dosing

  • Recruit healthy human volunteers according to approved ethical guidelines.

  • Perform baseline blood draws and ex vivo flow chamber experiments before drug administration.

  • Administer a single oral dose of this compound (e.g., 20, 40, or 80 mg).[3]

4.3.2. Preparation of Thrombogenic Substrate

  • Porcine Aorta:

    • Harvest porcine thoracic aorta and store in PBS.

    • Carefully remove the adventitia and media layers to expose the subendothelium.

    • Cut the tissue into strips to fit the flow chamber.

  • Collagen-Coated Coverslips:

    • Prepare a solution of type I collagen in acetic acid.

    • Coat glass coverslips with the collagen solution and allow to air dry in a sterile environment.

    • Rinse with PBS before use.

4.3.3. Ex Vivo Flow Chamber Experiment

  • Assemble the perfusion chamber with the prepared thrombogenic substrate.

  • At specified time points after this compound administration (e.g., 2 and 5 hours), draw venous blood from the subject directly into the perfusion system without the use of anticoagulants.[3]

  • Perfuse the native blood through the chamber at desired shear rates (e.g., 212 s⁻¹ for venous and 1690 s⁻¹ for arterial conditions) for a set duration (e.g., 5 minutes).[3]

  • After perfusion, rinse the chamber with PBS to remove non-adherent blood cells.

  • Carefully disassemble the chamber and fix the substrate with formaldehyde.

4.3.4. Thrombus Quantification

  • Perform immunohistochemical staining for platelets (e.g., anti-CD41) and fibrin.

  • Acquire digital images of the substrate using fluorescence microscopy.

  • Use image analysis software to quantify the total thrombus area (TTA) and total fibrin area (TFA).

  • Express the post-dose thrombus formation as a percentage of the baseline values for each subject.

4.3.5. Data Analysis

  • Perform statistical analysis to compare thrombus formation before and after this compound administration.

  • Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine the significance of the observed effects.

Conclusion

Ex vivo flow chamber models provide a valuable platform for evaluating the efficacy of antithrombotic agents like this compound under physiologically relevant hemodynamic conditions. The protocols and data presented in these application notes demonstrate the dose-dependent inhibitory effect of this compound on thrombus formation. This methodology can be adapted to investigate other direct thrombin inhibitors and to further elucidate the intricate mechanisms of thrombosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Ximelagatran (B1683401) in the research of atrial fibrillation-related stroke. This compound, an oral direct thrombin inhibitor, was extensively investigated as an alternative to warfarin (B611796) for stroke prevention in patients with non-valvular atrial fibrillation. Although ultimately withdrawn from the market due to concerns about hepatotoxicity, the extensive preclinical and clinical research conducted with this compound offers valuable insights for the development of novel anticoagulants. These notes detail its mechanism of action, summarize key clinical trial data, and provide relevant experimental protocols.

Introduction

Atrial fibrillation (AF) is a major risk factor for ischemic stroke, primarily due to the formation of thromboemboli in the left atrium. For decades, vitamin K antagonists like warfarin were the standard of care for stroke prevention in AF patients. However, warfarin's narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring prompted the search for alternatives.[1]

This compound emerged as a promising candidate as the first oral direct thrombin inhibitor.[2][3] It is a prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[4] Melagatran directly and competitively inhibits thrombin, the final key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[5] This targeted mechanism offered the potential for a more predictable anticoagulant effect without the need for routine coagulation monitoring.[4]

Extensive clinical development, notably the SPORTIF (Stroke Prevention using an ORal Thrombin Inhibitor in atrial Fibrillation) trials, demonstrated this compound's non-inferiority to well-managed warfarin in preventing stroke and systemic embolism.[2][6] However, these trials also revealed a significant safety concern: an increased incidence of elevated liver enzymes, which in rare cases led to severe liver injury.[6][7] This ultimately led to the discontinuation of this compound's development and its withdrawal from the market.[7]

Despite its withdrawal, the story of this compound provides a critical case study in anticoagulant drug development, highlighting the balance between efficacy and safety, and the importance of long-term monitoring for adverse effects.

Mechanism of Action

This compound's anticoagulant effect is mediated by its active metabolite, melagatran. Melagatran is a potent, direct, and reversible inhibitor of thrombin (Factor IIa). Thrombin plays a central role in hemostasis by:

  • Converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a thrombus.

  • Activating platelets, leading to their aggregation at the site of injury.

  • Amplifying its own generation through the activation of Factors V, VIII, and XI.

By directly binding to the active site of both free and clot-bound thrombin, melagatran effectively blocks these downstream effects, thereby inhibiting thrombus formation.[5]

Prothrombin Prothrombin Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin->Thrombin (Factor IIa) Factor Xa/Va Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen Cleavage Platelet Activation Platelet Activation Thrombin (Factor IIa)->Platelet Activation Fibrin Fibrin Fibrinogen->Fibrin Thrombus Formation Thrombus Formation Fibrin->Thrombus Formation Platelet Activation->Thrombus Formation This compound (Oral Prodrug) This compound (Oral Prodrug) Melagatran (Active Metabolite) Melagatran (Active Metabolite) This compound (Oral Prodrug)->Melagatran (Active Metabolite) Bioconversion Melagatran (Active Metabolite)->Thrombin (Factor IIa) Inhibition

Caption: Mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a predictable pharmacokinetic and pharmacodynamic profile, which was a key advantage over warfarin.[4]

ParameterValueReference
Absorption Rapidly absorbed after oral administration.[5]
Metabolism Extensively converted to the active metabolite, melagatran.[4]
Bioavailability Approximately 20% for melagatran after oral this compound.[8]
Time to Peak Plasma Concentration ~2-3 hours for melagatran.[5]
Half-life 4-5 hours for melagatran.[4]
Excretion Primarily renal.[5]
Drug Interactions Low potential for interactions mediated by the cytochrome P450 system.[2]
Food Effect No significant effect on absorption.[5]

Clinical Efficacy and Safety Data

The primary evidence for this compound's efficacy and safety in preventing stroke in AF comes from the SPORTIF III and SPORTIF V trials. These large, randomized trials compared a fixed dose of this compound (36 mg twice daily) with dose-adjusted warfarin (target INR 2.0-3.0).[2][6]

Efficacy in Stroke Prevention

The primary endpoint in both trials was the composite of all-cause stroke and systemic embolic events.

TrialThis compound Group (Events/Patient-Years)Warfarin Group (Events/Patient-Years)Annual Event Rate (this compound)Annual Event Rate (Warfarin)Absolute Risk Reduction (this compound vs. Warfarin)Reference
SPORTIF III 40 / 248756 / 24541.6%2.3%0.7%[9]
SPORTIF V 51 / 321537 / 31901.6%1.2%-0.4%[6]

A pooled analysis of both trials confirmed the non-inferiority of this compound to warfarin.

Safety Profile

The safety evaluation focused on bleeding events and liver enzyme elevations.

Bleeding Events

TrialMajor Bleeding Rate (this compound)Major Bleeding Rate (Warfarin)Minor Bleeding Rate (this compound)Minor Bleeding Rate (Warfarin)Reference
SPORTIF III 1.3% per year1.8% per year25.8% per year29.8% per year[9]
SPORTIF V 2.4% per year3.1% per yearNot ReportedNot Reported[6]

While rates of major bleeding were similar between the two groups, this compound was associated with a lower rate of minor bleeding in the SPORTIF III trial.[9]

Liver Enzyme Elevations

A significant concern that emerged from the clinical trials was the incidence of elevated liver enzymes.

TrialAlanine Aminotransferase (ALT) >3x Upper Limit of Normal (this compound)Alanine Aminotransferase (ALT) >3x Upper Limit of Normal (Warfarin)Reference
SPORTIF III & V (Pooled) 6.0%0.8%[6]

These elevations were typically asymptomatic and reversible upon discontinuation of the drug. However, rare cases of more severe liver injury, including fatalities, were reported, leading to the drug's withdrawal.[7]

Experimental Protocols

The following are representative protocols for preclinical and ex vivo studies relevant to the investigation of this compound and other direct thrombin inhibitors.

In Vivo Model: Rat Venous Thrombosis

This protocol is adapted from studies evaluating the antithrombotic effects of direct thrombin inhibitors.[10]

Objective: To assess the in vivo antithrombotic efficacy of a test compound.

Materials:

  • Male Wistar rats (250-300g)

  • Test compound (e.g., melagatran) and vehicle control

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl₃) solution (e.g., 20%)

  • Surgical instruments

  • Microbalance

Procedure:

  • Anesthetize the rat using isoflurane.

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous or oral gavage) at a predetermined time before thrombus induction.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues.

  • Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the IVC for a defined period (e.g., 5 minutes) to induce endothelial injury.

  • After the application period, remove the filter paper and rinse the area with saline.

  • Suture the abdominal incision.

  • Allow a set period for thrombus formation (e.g., 4 hours).

  • Re-anesthetize the animal and re-open the abdomen.

  • Ligate the IVC proximal and distal to the site of injury.

  • Excise the thrombosed segment of the IVC.

  • Carefully dissect the thrombus from the vessel wall, blot it dry, and determine its wet weight.

  • Compare the mean thrombus weight between the test compound and vehicle control groups.

cluster_0 Preparation cluster_1 Surgical Procedure cluster_2 Thrombus Formation & Analysis Anesthetize Rat Anesthetize Rat Administer Compound Administer Compound Anesthetize Rat->Administer Compound Expose IVC Expose IVC Administer Compound->Expose IVC Induce Injury (FeCl3) Induce Injury (FeCl3) Expose IVC->Induce Injury (FeCl3) Close Incision Close Incision Induce Injury (FeCl3)->Close Incision Allow Thrombus Formation Allow Thrombus Formation Close Incision->Allow Thrombus Formation Excise Thrombus Excise Thrombus Allow Thrombus Formation->Excise Thrombus Weigh Thrombus Weigh Thrombus Excise Thrombus->Weigh Thrombus Compare Groups Compare Groups Weigh Thrombus->Compare Groups

Caption: Workflow for a rat venous thrombosis model.

Ex Vivo Assay: Thrombin Generation Assay (TGA)

This protocol is based on methods used to assess the effect of anticoagulants on thrombin generation in human plasma.[11]

Objective: To measure the effect of a test compound on the endogenous thrombin potential (ETP) in plasma.

Materials:

  • Platelet-poor plasma (PPP) from healthy volunteers or patients

  • Test compound (e.g., melagatran)

  • Tissue factor/phospholipid reagent (trigger)

  • Fluorogenic thrombin substrate

  • Thrombin calibrator

  • Fluorometer microplate reader

  • 96-well plates

Procedure:

  • Prepare PPP by centrifuging whole blood collected in citrate (B86180) tubes.

  • In a 96-well plate, add PPP.

  • If performing an in vitro experiment, spike the PPP with the test compound at various concentrations or with vehicle control. For ex vivo analysis, use PPP from subjects who have been administered the drug.

  • Incubate the plate at 37°C.

  • Add the thrombin calibrator to designated wells.

  • Initiate thrombin generation by adding the trigger reagent containing tissue factor and phospholipids, along with the fluorogenic substrate, to all wells.

  • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).

  • The software calculates the thrombin generation curve based on the rate of substrate cleavage, referencing the thrombin calibrator.

  • Key parameters to analyze include the ETP (area under the curve), peak thrombin concentration, and lag time to thrombin generation.

  • Compare the TGA parameters between the test compound and control groups.

Ex Vivo Assay: Platelet Aggregation

This protocol describes a method to assess the effect of anticoagulants on platelet function.[12]

Objective: To evaluate the impact of a test compound on agonist-induced platelet aggregation in whole blood.

Materials:

  • Fresh whole blood collected in tubes containing the anticoagulant of interest (e.g., melagatran) or a standard anticoagulant (e.g., hirudin, heparin). Note: Citrate can affect results.

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP])

  • Impedance aggregometer (e.g., Multiplate)

  • Saline

Procedure:

  • Allow the whole blood sample to rest at room temperature for 30 minutes after collection.

  • In the aggregometer cuvette, mix the whole blood sample with saline.

  • Incubate the mixture at 37°C for a short period (e.g., 3 minutes).

  • Add a platelet agonist to the cuvette to induce aggregation.

  • The aggregometer measures the change in electrical impedance between two electrodes as platelets aggregate on their surface.

  • Record the aggregation curve for a set duration (e.g., 6 minutes).

  • The primary output is the area under the aggregation curve (AUC), expressed in aggregation units (U).

  • Compare the AUC values for different agonists in the presence and absence of the test compound.

Conclusion and Future Perspectives

This compound represented a significant step forward in the development of oral anticoagulants for stroke prevention in atrial fibrillation. Its predictable pharmacokinetics and efficacy comparable to warfarin highlighted the potential of direct thrombin inhibition. However, the unforeseen issue of hepatotoxicity underscored the critical importance of thorough long-term safety evaluation in drug development.

The research conducted on this compound has paved the way for the successful development of newer direct oral anticoagulants (DOACs), including direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban), which have since become the standard of care for many patients with AF. The experimental models and clinical trial designs used to evaluate this compound continue to be relevant for the ongoing development and refinement of antithrombotic therapies. Understanding the journey of this compound, from its promising beginnings to its withdrawal, provides invaluable lessons for researchers and drug development professionals in the field of cardiovascular medicine.

References

Methodologies for Long-Term Administration Studies of Ximelagatran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the methodologies employed in the long-term clinical evaluation of Ximelagatran (B1683401), an oral direct thrombin inhibitor. The information is compiled from major clinical trials to guide the design and implementation of similar long-term studies for anticoagulant therapies.

Introduction

This compound was a promising oral anticoagulant that directly inhibits thrombin, a key enzyme in the coagulation cascade.[1][2] Its predictable pharmacokinetic and pharmacodynamic profile suggested the potential for fixed-dosing without the need for routine coagulation monitoring, a significant advantage over traditional warfarin (B611796) therapy.[1][3] However, long-term administration was associated with a risk of liver injury, which ultimately led to the withdrawal of the drug from the market.[4][5] This document outlines the methodologies used to assess both the efficacy and the safety of this compound in long-term studies, with a particular focus on the monitoring protocols for hepatic adverse events.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, melagatran (B23205).[6] Melagatran is a potent, competitive, and reversible direct inhibitor of both free and clot-bound thrombin.[4][7] By inhibiting thrombin, melagatran prevents the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1]

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot This compound This compound Melagatran Melagatran This compound->Melagatran Biotransformation Melagatran->Thrombin Inhibition cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Long-Term Follow-up cluster_endpoints Primary Endpoints Patient_Population Patients with Atrial Fibrillation and Stroke Risk Factors Randomize Randomize Patient_Population->Randomize Ximelagatran_Arm This compound (36 mg twice daily) Randomize->Ximelagatran_Arm Warfarin_Arm Warfarin (INR 2.0-3.0) Randomize->Warfarin_Arm Follow_Up Efficacy & Safety Monitoring Ximelagatran_Arm->Follow_Up Warfarin_Arm->Follow_Up Efficacy Stroke / Systemic Embolism Follow_Up->Efficacy Safety Bleeding Events ALT Elevations Follow_Up->Safety

References

Research use of Ximelagatran for secondary prevention of venous thromboembolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research use of ximelagatran (B1683401) for the secondary prevention of venous thromboembolism (VTE). This compound, an oral direct thrombin inhibitor, was developed as a potential alternative to warfarin (B611796) but was later withdrawn from the market due to concerns about hepatotoxicity.[1][2][3] Despite its withdrawal, the clinical trial data, particularly from the THRIVE III study, remains a valuable resource for understanding the efficacy and safety profile of direct thrombin inhibitors in this indication.

Mechanism of Action

This compound is a prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[1][4] Melagatran directly, competitively, and reversibly inhibits thrombin, a key enzyme in the coagulation cascade.[4][5] By binding to the active site of both free and clot-bound thrombin, melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[4][6] Its mechanism is independent of antithrombin and does not require cofactors.[4] This direct inhibition of thrombin also leads to reduced thrombin-mediated platelet activation.[5]

cluster_prodrug Oral Administration & Conversion cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation This compound This compound (Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Biotransformation (Liver & other tissues) Thrombin Thrombin (Factor IIa) Melagatran->Thrombin Directly Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes conversion Platelets Platelets Thrombin->Platelets Activates Fibrin Fibrin Fibrinogen->Fibrin Thrombus Formation Thrombus Formation Fibrin->Thrombus Formation Activated Platelets Activated Platelets Platelets->Activated Platelets Activated Platelets->Thrombus Formation

Figure 1: Mechanism of Action of this compound.

Efficacy and Safety Data

The primary clinical evidence for this compound in the secondary prevention of VTE comes from the THRIVE III (THRombin Inhibitor in Venous thromboEmbolism) trial.[7][8] This study compared this compound with placebo in patients who had completed six months of standard anticoagulant therapy for a first episode of VTE.[8]

Efficacy of this compound in Secondary Prevention of VTE (THRIVE III)
OutcomeThis compound (n=612)Placebo (n=611)Hazard Ratio (95% CI)p-value
Symptomatic Recurrent VTE12 (2.0%)71 (11.6%)0.16 (0.09 to 0.30)<0.001
- Deep Vein Thrombosis (DVT)845
- Pulmonary Embolism (PE)426
All-Cause Mortality6 (1.0%)7 (1.1%)0.83 (0.36 to 1.93)0.7

Data sourced from the THRIVE III study.[8][9][10]

Safety Profile of this compound in Secondary Prevention of VTE (THRIVE III)
OutcomeThis compound (n=612)Placebo (n=611)Hazard Ratio (95% CI)p-value
Major Bleeding6 (1.0%)5 (0.8%)1.19 (0.93 to 1.53)0.17
Minor Bleeding128 (20.9%)106 (17.4%)
Any Bleeding134 (21.9%)111 (18.2%)
Elevated Alanine (B10760859) Aminotransferase (>3x ULN)39 (6.4%)7 (1.2%)<0.001

Data sourced from the THRIVE III study.[8][10]

Experimental Protocols

The following is a synthesized protocol based on the methodologies of the THRIVE III clinical trial.

THRIVE III Study Protocol: Secondary Prevention of VTE

1. Study Objective: To evaluate the efficacy and safety of oral this compound compared with placebo for the long-term secondary prevention of VTE in patients who have completed six months of standard anticoagulant therapy.

2. Study Design:

  • Phase: 3[7]

  • Design: Randomized, double-blind, placebo-controlled, multicenter international trial.[8][11]

  • Treatment Duration: 18 months.[8]

  • Patient Population: Patients with a first episode of symptomatic, objectively confirmed VTE who had completed 6 months of standard anticoagulant therapy.[8][12]

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (18 Months) cluster_followup Follow-up & Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization This compound This compound 24 mg twice daily Randomization->this compound Placebo Placebo twice daily Randomization->Placebo FollowUp Follow-up Assessments This compound->FollowUp Placebo->FollowUp Endpoints Primary & Secondary Endpoint Analysis FollowUp->Endpoints

Figure 2: THRIVE III Experimental Workflow.

3. Inclusion and Exclusion Criteria:

  • Inclusion Criteria:

    • Age ≥ 18 years.[12]

    • Symptomatic, objectively confirmed first episode of DVT or pulmonary embolism (PE).[12]

    • Completion of 6 months of standard anticoagulant therapy (e.g., heparin, low-molecular-weight heparin, or vitamin K antagonists).[8]

  • Exclusion Criteria:

    • Indication for continued anticoagulation.[12]

    • High risk of bleeding.

    • Significant renal or liver disease.[12]

    • Pregnancy or lactation.[12]

    • Expected survival of less than 18 months.[12]

4. Study Procedures:

  • Screening and Baseline: At the end of the 6-month standard anticoagulation, patients underwent baseline assessments including bilateral ultrasonography of the legs and a perfusion lung scan.[8]

  • Randomization: Eligible patients were randomized in a double-blind manner to receive either this compound or placebo.

  • Treatment:

    • This compound group: 24 mg of this compound orally, twice daily.[8]

    • Placebo group: Matching placebo orally, twice daily.[8]

  • Monitoring: No routine coagulation monitoring was performed.[8] Liver function tests (alanine aminotransferase - ALT) were monitored regularly due to pre-existing concerns.

5. Endpoints:

  • Primary Efficacy Endpoint: Symptomatic, objectively confirmed recurrent VTE (DVT or PE).[8]

  • Primary Safety Endpoint: Major bleeding events.

  • Secondary Endpoints: All-cause mortality, minor bleeding events, and elevation of liver enzymes.[12]

6. Endpoint Definitions:

  • Recurrent DVT: Confirmed by venography, ultrasonography, or impedance plethysmography.

  • Recurrent PE: Confirmed by ventilation-perfusion lung scanning, spiral computed tomography, or pulmonary angiography.

  • Major Bleeding: Clinically overt bleeding associated with a fall in hemoglobin of ≥2 g/dL, transfusion of ≥2 units of blood, or bleeding that was retroperitoneal, intracranial, or occurred in a critical site.

7. Statistical Analysis:

  • The primary efficacy analysis was based on the time to the first event of symptomatic recurrent VTE.

  • The analysis was performed on an intention-to-treat basis.

  • The hazard ratio and 95% confidence interval were calculated using a Cox proportional-hazards model.

Conclusion and Caveats

The research on this compound for the secondary prevention of VTE demonstrated significant efficacy in reducing the risk of recurrence compared to placebo.[8][12] However, the development and clinical use of this compound were halted due to an increased risk of drug-induced liver injury, specifically elevated alanine aminotransferase levels.[2] This hepatotoxicity was found to be unpredictable and could occur even after discontinuation of the drug. Subsequent research has suggested a possible immunogenic pathogenesis related to specific major histocompatibility complex (MHC) alleles.[3]

For researchers and drug development professionals, the story of this compound serves as a critical case study. While demonstrating the potential of oral direct thrombin inhibitors, it underscores the paramount importance of thorough long-term safety evaluation, particularly for idiosyncratic drug reactions like hepatotoxicity. The data from the THRIVE III trial remains a valuable benchmark for the design and interpretation of clinical trials for novel anticoagulants.

References

Application Note: Experimental Design for Studying Drug Interactions with Ximelagatran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ximelagatran (B1683401) is an oral prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[1][2] Melagatran is a potent, competitive, and direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[3][4] It effectively inhibits both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent thrombus formation.[3][5] Unlike traditional anticoagulants like warfarin, the biotransformation of this compound to melagatran does not involve the cytochrome P450 (CYP) enzyme system, which is a common source of drug-drug interactions (DDIs).[6][7][8] Consequently, this compound has a low propensity for CYP-mediated metabolic interactions.[8][9]

However, potential interactions can still occur through other mechanisms, such as inhibition or induction of drug transporters (e.g., P-glycoprotein, P-gp) or through pharmacodynamic (PD) effects where co-administered drugs also affect hemostasis.[6][7] For instance, co-administration with the macrolide antibiotic erythromycin (B1671065) has been shown to increase melagatran exposure, potentially through inhibition of a transport protein.[6][9] Therefore, a systematic experimental approach is crucial to fully characterize the DDI profile of any new chemical entity (NCE) intended for co-administration with this compound.

This document provides detailed protocols for in vitro and in vivo studies designed to assess the potential for drug interactions with this compound.

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound's active metabolite, melagatran, is the direct inhibition of thrombin (Factor IIa). This action blocks the final common pathway of the coagulation cascade.

Mechanism of Action of Melagatran cluster_pathways Coagulation Cascade cluster_drug Drug Action Intrinsic_Pathway Intrinsic_Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic_Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Cleaved by Thrombin Fibrin Fibrin Clot Stable Fibrin Clot Fibr->Clot This compound This compound (Oral Prodrug) Melagatran Melagatran (Active Inhibitor) This compound->Melagatran Biotransformation (non-CYP) Melagatran->Thrombin Direct Inhibition Experimental Workflow for DDI Assessment start Initiate DDI Assessment (Test Compound + this compound) invitro In Vitro Screening Assays start->invitro cyp CYP450 Inhibition Assay (Confirmatory) invitro->cyp transporter Transporter (P-gp) Inhibition Assay invitro->transporter ppb Plasma Protein Binding Displacement Assay invitro->ppb decision Significant In Vitro Interaction? cyp->decision transporter->decision ppb->decision invivo In Vivo PK/PD Study (Animal Model) decision->invivo Yes end_low Low Risk of Clinically Significant Interaction decision->end_low No pk_analysis Pharmacokinetic (PK) Analysis (Measure Melagatran AUC, Cmax) invivo->pk_analysis pd_analysis Pharmacodynamic (PD) Analysis (Measure aPTT, PT) invivo->pd_analysis end_high Potential for Clinically Significant Interaction (Further Evaluation Needed) pk_analysis->end_high pd_analysis->end_high

References

Application Notes and Protocols for Monitoring Liver Function in Ximelagatran Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), an oral direct thrombin inhibitor, was withdrawn from the market due to concerns about drug-induced liver injury (DILI). The hepatotoxicity associated with this compound was notably idiosyncratic, typically manifesting after prolonged exposure (>35 days) and was not predicted by standard preclinical toxicology studies.[1][2] This presents a unique challenge for researchers investigating its mechanisms of toxicity or developing safer alternatives. These application notes provide detailed protocols for monitoring liver function in research models exposed to this compound, encompassing both traditional and emerging techniques.

The liver injury observed in clinical trials was characterized by elevated alanine (B10760859) aminotransferase (ALT) levels, with an incidence of ALT greater than three times the upper limit of normal (ULN) in approximately 7.9% of patients undergoing long-term treatment.[1][2][3][4] A smaller but significant portion of patients (0.5%) exhibited a combination of ALT >3x ULN and total bilirubin (B190676) >2x ULN, a more severe prognostic indicator.[1][2][3] Evidence suggests a possible immunogenic basis for the hepatotoxicity, linked to specific major histocompatibility complex (MHC) alleles, rather than direct cytotoxic effects of the drug or its metabolites.[1][2]

Given the idiosyncratic and likely immune-mediated nature of this compound's hepatotoxicity, a multi-faceted approach to liver function monitoring is crucial in research models. This includes not only standard biochemical and histological assessments but also the exploration of more sensitive and specific biomarkers of liver injury.

Data Presentation: Key Clinical and Preclinical Biomarkers

The following tables summarize key quantitative data relevant to monitoring liver function in the context of drug-induced liver injury.

Table 1: Standard Serum/Plasma Biomarkers of Liver Injury

BiomarkerAbbreviationDescriptionTypical Changes in DILI
Alanine AminotransferaseALTAn enzyme primarily found in hepatocytes. Its release into the bloodstream is a sensitive indicator of hepatocellular injury.[5][6][7][8]Elevated levels are a hallmark of hepatocellular damage.[5][6][7][8]
Aspartate AminotransferaseASTAn enzyme found in the liver, heart, skeletal muscle, and other tissues. Less specific for liver injury than ALT.[7][8]Elevated levels, often in conjunction with ALT, indicate cellular injury. The AST/ALT ratio can provide diagnostic clues.
Alkaline PhosphataseALPAn enzyme concentrated in the bile ducts.Elevated levels are indicative of cholestatic or biliary injury.[6][9]
Total BilirubinTBILA breakdown product of heme. The liver conjugates and excretes bilirubin.Elevated levels suggest impaired conjugation or excretion by the liver, indicating functional decline.[6][9]
Gamma-Glutamyl TransferaseGGTAn enzyme found in liver cells and bile ducts.Elevated levels are a sensitive marker for cholestasis and biliary tract disease.[9]

Table 2: Emerging and Mechanistic Biomarkers for DILI

BiomarkerAbbreviationDescriptionPotential Utility in this compound Research
microRNA-122miR-122A liver-specific microRNA that is released into circulation upon hepatocyte injury. It is considered a more specific and sensitive biomarker than ALT.[5][6][8]Early detection of hepatocellular injury, potentially before significant ALT elevation. May help differentiate liver injury from other tissue damage.[6][8]
Glutamate DehydrogenaseGLDHA mitochondrial enzyme that is released during hepatocellular necrosis.[5][9]Can indicate the severity of liver injury, particularly mitochondrial dysfunction, which is a known mechanism of DILI for some compounds.[9]
Keratin 18 (full-length & cleaved)K18An intermediate filament protein in hepatocytes. Full-length K18 is released during necrosis, while cleaved K18 (cK18) is a marker of apoptosis.[5][9]Can help distinguish between different modes of cell death (apoptosis vs. necrosis) induced by this compound, providing mechanistic insights.[9]
High Mobility Group Box 1HMGB1A nuclear protein released by necrotic cells that can act as a damage-associated molecular pattern (DAMP) to trigger inflammation.[5][9]May provide a link between hepatocellular injury and the initiation of an inflammatory or immune response, which is suspected in this compound-induced DILI.[9]
Human Leukocyte Antigen (HLA) GenotypingHLA GenotypingIdentification of specific HLA alleles.Given the association of this compound hepatotoxicity with specific MHC alleles (DRB107 and DQA102), genotyping of humanized mouse models or in vitro systems using human cells could be critical for replicating the idiosyncratic response.[1][2][7][9]

Experimental Protocols

In Vivo Monitoring in Rodent Models

While standard rodent models did not predict this compound's hepatotoxicity, they remain essential for initial safety assessments and mechanistic studies, especially if humanized or immune-sensitized models are employed.

Protocol 1.1: Serial Blood Sampling and Serum Biomarker Analysis

Objective: To monitor changes in liver-associated serum enzymes and bilirubin over the course of this compound administration.

Materials:

  • Research animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • This compound (or its active metabolite, melagatran) and vehicle control

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Automated clinical chemistry analyzer or ELISA kits for specific biomarkers

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Baseline Sampling: Collect a baseline blood sample from each animal via an appropriate route (e.g., tail vein, saphenous vein) before the first dose.

  • Dosing: Administer this compound or vehicle control orally at the desired dose and frequency. Given the delayed onset of toxicity in humans, a long-term dosing regimen (e.g., >35 days) is recommended.

  • Serial Blood Collection: Collect blood samples at regular intervals (e.g., weekly) throughout the study period.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

  • Biochemical Analysis: Analyze the serum for ALT, AST, ALP, and TBIL using an automated analyzer or specific assay kits according to the manufacturer's instructions.

  • Data Analysis: Compare the biomarker levels in the this compound-treated group to the control group at each time point. A significant increase in the treated group indicates potential hepatotoxicity.

Protocol 1.2: Histopathological Evaluation of Liver Tissue

Objective: To examine the microscopic structure of the liver for signs of injury, inflammation, and other pathological changes.

Materials:

  • Euthanasia agent (e.g., CO2, injectable anesthetic)

  • Surgical instruments for dissection

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Staining reagents (Hematoxylin and Eosin - H&E)

  • Microscope

Procedure:

  • Tissue Collection: At the end of the study, euthanize the animals and perform a necropsy. Carefully excise the liver.

  • Fixation: Place a section of the liver (e.g., from the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections, then stain with H&E.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of:

    • Hepatocellular necrosis or apoptosis

    • Inflammatory cell infiltration (e.g., lymphocytes, macrophages)

    • Steatosis (fatty change)

    • Cholestasis

    • Fibrosis

  • Scoring: Semi-quantitatively score the observed lesions for severity and distribution.

In Vitro Assessment using Liver-Derived Cell Models

Given the failure of standard preclinical models, in vitro systems using human cells are crucial for investigating the mechanisms of this compound's hepatotoxicity.

Protocol 2.1: Cytotoxicity Assay in 2D and 3D Human Hepatocyte Cultures

Objective: To assess the direct cytotoxic potential of this compound on human hepatocytes.

Materials:

  • Primary human hepatocytes (PHHs) or human iPSC-derived hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 96-well plates

  • This compound

  • Cytotoxicity assay kit (e.g., LDH release assay, MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in collagen-coated 96-well plates and allow them to form a monolayer (2D) or spheroids (3D).

  • Drug Treatment: Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Cytotoxicity Assessment:

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis.

    • MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.

  • Data Analysis: Calculate the percentage of cytotoxicity or loss of viability for each concentration compared to the vehicle control. Determine the IC50 value if a dose-response is observed.

Protocol 2.2: Co-culture Models with Immune Cells

Objective: To investigate the potential for immune-mediated hepatotoxicity.

Materials:

  • Human hepatocytes (as above)

  • Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells)

  • Co-culture medium

  • Cytokine analysis kits (e.g., ELISA for IFN-γ, TNF-α)

  • Flow cytometer for immune cell phenotyping

Procedure:

  • Hepatocyte Culture: Establish hepatocyte cultures as described in Protocol 2.1.

  • Co-culture Initiation: Add PBMCs to the hepatocyte cultures at a specific ratio (e.g., 10:1 PBMCs to hepatocytes).

  • This compound Treatment: Treat the co-cultures with this compound.

  • Endpoint Analysis:

    • Hepatocyte Injury: Measure ALT or LDH release in the culture supernatant.

    • Immune Activation:

      • Measure pro-inflammatory cytokine levels in the supernatant.

      • Analyze the activation status of immune cell populations (e.g., CD4+, CD8+ T cells) by flow cytometry.

Visualizations

Experimental_Workflow_for_In_Vivo_Monitoring cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization baseline Baseline Blood Sampling acclimatization->baseline dosing This compound Dosing (>35 days) baseline->dosing serial_sampling Serial Blood Sampling dosing->serial_sampling Weekly necropsy Necropsy & Tissue Collection dosing->necropsy End of Study serum_analysis Serum Biomarker Analysis (ALT, AST, ALP, TBIL) serial_sampling->serum_analysis histopathology Histopathology (H&E Staining) necropsy->histopathology

Caption: In vivo experimental workflow for monitoring liver function.

Signaling_Pathway_of_Immune_Mediated_DILI cluster_initiation Initiation Phase cluster_presentation Antigen Presentation cluster_effector Effector Phase This compound This compound Metabolite Reactive Metabolite (Hypothesized) This compound->Metabolite Metabolism Protein_Adduct Protein Adducts Metabolite->Protein_Adduct APC Antigen Presenting Cell (APC) Protein_Adduct->APC Uptake MHC MHC Class II (e.g., DRB1*07) APC->MHC Processing & Presentation T_Cell Naive T-Cell MHC->T_Cell TCR Interaction Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation & Proliferation Cytokines Cytokine Release (IFN-γ, TNF-α) Activated_T_Cell->Cytokines Hepatocyte_Injury Hepatocyte Injury / Apoptosis Activated_T_Cell->Hepatocyte_Injury Direct Cytotoxicity Cytokines->Hepatocyte_Injury

Caption: Hypothesized immune-mediated pathway for this compound DILI.

Logical_Relationship_of_Monitoring_Techniques cluster_biochemical Biochemical Monitoring cluster_histological Histopathological Assessment cluster_mechanistic Mechanistic Studies Ximelagatran_Model This compound Research Model (In Vivo / In Vitro) Standard_Biomarkers Standard Biomarkers (ALT, AST, ALP, TBIL) Ximelagatran_Model->Standard_Biomarkers Novel_Biomarkers Novel Biomarkers (miR-122, GLDH, K18) Ximelagatran_Model->Novel_Biomarkers H_E_Staining H&E Staining (Necrosis, Inflammation) Ximelagatran_Model->H_E_Staining Immune_Profiling Immune Cell Profiling (Flow Cytometry, Cytokines) Ximelagatran_Model->Immune_Profiling Genotyping HLA Genotyping Ximelagatran_Model->Genotyping Special_Stains Special Stains (e.g., for fibrosis) H_E_Staining->Special_Stains

Caption: Interrelationship of liver function monitoring techniques.

References

Application of Ximelagatran in Studies of Post-Myocardial Infarction Recovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran, an oral direct thrombin inhibitor, was a promising anticoagulant agent investigated for various thromboembolic disorders, including secondary prevention after myocardial infarction (MI). It is the prodrug of the active compound melagatran (B23205).[1] Clinical studies, most notably the ESTEEM trial, demonstrated its potential in reducing major cardiovascular events in patients who recently experienced an MI when added to standard aspirin (B1665792) therapy.[2][3] However, due to concerns about liver toxicity, this compound was ultimately withdrawn from the market and its development was discontinued.[2]

These application notes provide a comprehensive overview of the use of this compound in the context of post-MI recovery studies, summarizing key clinical trial data and providing detailed experimental protocols for both clinical and preclinical research. This information is intended to be a valuable resource for researchers and drug development professionals interested in the study of anticoagulants and post-MI therapies, highlighting both the therapeutic potential and the safety challenges associated with direct thrombin inhibitors.

Mechanism of Action

This compound is rapidly converted to its active form, melagatran, which directly, competitively, and reversibly inhibits thrombin (Factor IIa).[1] Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), the essential component of a thrombus. By inhibiting thrombin, melagatran prevents thrombus formation and extension. Unlike warfarin, which inhibits the synthesis of vitamin K-dependent clotting factors, and heparin, which requires antithrombin as a cofactor, this compound's direct action on thrombin provides a more predictable anticoagulant effect.[1]

Signaling Pathway: Coagulation Cascade and this compound's Point of Intervention

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X_I Factor X IXa->X_I Tenase Complex VIIIa Factor VIIIa VIIIa->X_I Tenase Complex Xa Factor Xa X_I->Xa TissueFactor Tissue Factor VIIa Factor VIIa TissueFactor->VIIa X_E Factor X TissueFactor->X_E Extrinsic Tenase VII Factor VII VII->VIIa VIIa->X_E Extrinsic Tenase X_E->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Prothrombinase Complex Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Activates Factor XI Thrombin->VIIIa Activates Factor VIII Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen XIIIa Factor XIIIa Thrombin->XIIIa Activates Factor XIII Va Factor Va Thrombin->Va Activates Factor V Fibrin Fibrin (Ia) Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Activated by XIIIa Va->Prothrombin Prothrombinase Complex This compound This compound (Melagatran) This compound->Thrombin Inhibits

Caption: The coagulation cascade and the inhibitory action of this compound (as Melagatran) on Thrombin.

Quantitative Data from Clinical Studies

The primary source of clinical data for this compound in post-MI recovery is the ESTEEM (Efficacy and Safety of the Oral Direct Thrombin Inhibitor this compound in Patients with Recent Myocardial Damage) trial.[3] The following tables summarize the key efficacy and safety outcomes from this study.

Table 1: Efficacy Outcomes of the ESTEEM Trial (6-Month Follow-up)
Outcome MeasurePlacebo + Aspirin (n=638)This compound (All Doses) + Aspirin (n=1245)Hazard Ratio (95% CI)p-value
Primary Composite Endpoint (All-cause death, non-fatal MI, severe recurrent ischemia)16.3%12.7%0.76 (0.59-0.98)0.036
Individual Components of Primary Endpoint
    All-cause Death5.8%4.8%0.81 (0.53-1.24)0.33
    Non-fatal Myocardial Infarction6.9%4.9%0.69 (0.47-1.02)0.06
    Severe Recurrent Ischemia7.2%5.5%0.74 (0.51-1.07)0.11

Data sourced from the ESTEEM trial results.[3]

Table 2: Safety Outcomes of the ESTEEM Trial (6-Month Follow-up)
Safety EndpointPlacebo + Aspirin (n=638)This compound (All Doses) + Aspirin (n=1245)Hazard Ratio (95% CI)
Major Bleeding 0.9%1.8%1.97 (0.80-4.84)
Minor Bleeding 12.2%22.3%1.97 (1.56-2.50)
Total Bleeding 13.0%24.1%2.01 (1.61-2.52)
Elevated Alanine Aminotransferase (ALT > 3x ULN) 1.3%7.6%6.22 (2.95-13.1)

ULN: Upper Limit of Normal. Data sourced from the ESTEEM trial results.[3]

A substudy of ESTEEM also showed that this compound significantly reduced markers of thrombin generation and fibrin turnover.[4]

Experimental Protocols

Clinical Trial Protocol: The ESTEEM Study

The following is a summary of the methodology used in the ESTEEM trial, a key clinical study for this compound in post-MI patients.

Objective: To assess the efficacy and safety of different doses of oral this compound, in addition to aspirin, for the prevention of death, non-fatal myocardial infarction, and severe recurrent ischemia in patients with a recent MI.[3]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international, dose-guiding study.[3]

Patient Population: 1,883 patients with a recent ST-elevation or non-ST-elevation myocardial infarction.[3]

Inclusion Criteria (abbreviated):

  • Hospitalization for an acute MI within the preceding 14 days.

  • Age 20 years or older.

  • Provision of written informed consent.

Exclusion Criteria (abbreviated):

  • Contraindications to anticoagulant or antiplatelet therapy.

  • High risk of bleeding.

  • Severe renal or liver disease.

  • Need for long-term treatment with other anticoagulants.

Treatment Groups: Patients were randomized to one of five groups for 6 months of treatment:

  • Placebo (twice daily) + Aspirin (160 mg once daily)

  • This compound 24 mg (twice daily) + Aspirin (160 mg once daily)

  • This compound 36 mg (twice daily) + Aspirin (160 mg once daily)

  • This compound 48 mg (twice daily) + Aspirin (160 mg once daily)

  • This compound 60 mg (twice daily) + Aspirin (160 mg once daily)

Study Procedures and Assessments:

  • Baseline: Medical history, physical examination, electrocardiogram (ECG), and blood sampling.

  • Follow-up visits (at 1, 3, and 6 months): Assessment of clinical events, adverse events, and blood sampling for safety and biomarker analysis.

  • Endpoint Adjudication: All potential primary endpoint events were adjudicated by an independent clinical events committee blinded to treatment allocation.

Primary Efficacy Endpoint: The composite of all-cause death, non-fatal MI, and severe recurrent ischemia.[3]

Primary Safety Endpoint: Major bleeding events.

ESTEEM_Workflow PatientScreening Patient Screening (n=1883) Recent MI Randomization Randomization PatientScreening->Randomization Placebo Placebo + Aspirin (160mg) Randomization->Placebo Ximelagatran24 This compound 24mg + Aspirin Randomization->Ximelagatran24 Ximelagatran36 This compound 36mg + Aspirin Randomization->Ximelagatran36 Ximelagatran48 This compound 48mg + Aspirin Randomization->Ximelagatran48 Ximelagatran60 This compound 60mg + Aspirin Randomization->Ximelagatran60 TreatmentPhase 6-Month Treatment Phase Placebo->TreatmentPhase Ximelagatran24->TreatmentPhase Ximelagatran36->TreatmentPhase Ximelagatran48->TreatmentPhase Ximelagatran60->TreatmentPhase FollowUp Follow-up Visits (1, 3, 6 months) TreatmentPhase->FollowUp DataAnalysis Data Analysis Efficacy & Safety Endpoints FollowUp->DataAnalysis

Caption: Workflow of the ESTEEM clinical trial for this compound in post-MI patients.

Preclinical Experimental Protocol: Post-MI Recovery in a Rat Model

The following is a representative protocol for a preclinical study investigating the effects of a direct thrombin inhibitor like melagatran (the active form of this compound) on post-MI recovery in a rat model. This protocol is a composite based on established methods for inducing MI in rats and the design of preclinical studies with anticoagulants.[5][6]

Objective: To evaluate the effect of melagatran on cardiac function, infarct size, and cardiac remodeling in a rat model of myocardial infarction.

Animal Model: Male Sprague-Dawley rats (250-300g).

Experimental Groups:

  • Sham-operated + Vehicle: Rats undergo a sham surgery and receive the vehicle control.

  • MI + Vehicle: Rats are subjected to MI and receive the vehicle control.

  • MI + Melagatran (Low Dose): Rats are subjected to MI and receive a low dose of melagatran.

  • MI + Melagatran (High Dose): Rats are subjected to MI and receive a high dose of melagatran.

Surgical Procedure: Myocardial Infarction Induction (LAD Ligation)

  • Anesthetize the rat (e.g., with a combination of medetomidine, midazolam, and butorphanol, or isoflurane).[5]

  • Intubate the animal and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.[5]

  • Close the chest in layers and allow the animal to recover.

  • Administer appropriate post-operative analgesia.

Drug Administration:

  • Treatment with melagatran or vehicle should commence shortly after MI induction and continue for the duration of the study (e.g., 4 weeks).

  • Melagatran can be administered via oral gavage (if using this compound) or subcutaneous injection.

Assessments:

  • Cardiac Function (Echocardiography): Perform echocardiography at baseline (before MI), and at specified time points post-MI (e.g., 1, 7, and 28 days) to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[5]

  • Infarct Size Measurement (at study termination):

    • Excise the heart and perfuse with a saline solution.

    • Slice the ventricles and incubate in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the total left ventricular area.

  • Histological Analysis (at study termination):

    • Fix heart tissue in formalin and embed in paraffin.

    • Perform Masson's trichrome staining to assess fibrosis and collagen deposition in the infarcted and remote non-infarcted myocardium.

    • Immunohistochemistry can be used to evaluate markers of inflammation, apoptosis, and angiogenesis.

  • Biomarker Analysis: Collect blood samples at various time points to measure cardiac troponins (as a marker of myocardial injury) and markers of coagulation (e.g., aPTT).

Preclinical_Workflow AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) BaselineEcho Baseline Echocardiography AnimalAcclimatization->BaselineEcho Randomization Randomization into Groups BaselineEcho->Randomization ShamGroup Sham Surgery + Vehicle Randomization->ShamGroup MIVehicleGroup MI + Vehicle Randomization->MIVehicleGroup MILowDoseGroup MI + Low Dose Melagatran Randomization->MILowDoseGroup MIHighDoseGroup MI + High Dose Melagatran Randomization->MIHighDoseGroup Surgery Surgical Procedure (LAD Ligation) ShamGroup->Surgery MIVehicleGroup->Surgery MILowDoseGroup->Surgery MIHighDoseGroup->Surgery Treatment Daily Treatment Administration (4 weeks) Surgery->Treatment FollowUpEcho Follow-up Echocardiography (Days 1, 7, 28) Treatment->FollowUpEcho Termination Study Termination (Day 28) FollowUpEcho->Termination InfarctSize Infarct Size Measurement (TTC) Termination->InfarctSize Histology Histological Analysis Termination->Histology Biomarkers Biomarker Analysis Termination->Biomarkers

Caption: A representative workflow for a preclinical study of Melagatran in a rat model of MI.

Conclusion and Future Perspectives

This compound demonstrated efficacy in reducing ischemic events in patients following a myocardial infarction. However, its development was halted due to significant safety concerns, primarily hepatotoxicity. The data and protocols presented here serve as a valuable reference for the scientific community, offering insights into the therapeutic potential of direct thrombin inhibition in post-MI recovery and the critical importance of thorough safety assessments in drug development. Future research in this area may focus on developing direct thrombin inhibitors with improved safety profiles or exploring alternative anticoagulant strategies for secondary prevention after MI. The detailed methodologies provided can aid in the design of such future studies, ensuring a robust and comprehensive approach to evaluating novel cardiovascular therapies.

References

Troubleshooting & Optimization

Understanding the mechanisms of Ximelagatran-induced liver injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information to understand and investigate the mechanisms of ximelagatran-induced liver injury. The content is structured to address common questions and troubleshooting challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the leading hypothesis for the mechanism of this compound-induced liver injury?

The primary proposed mechanism is an immune-mediated response.[1][2] This is strongly suggested by the association of liver injury with specific human leukocyte antigen (HLA) alleles, namely HLA-DRB107 and HLA-DQA102, which are MHC class II molecules involved in presenting antigens to the immune system.[1][2][3] Unlike typical drug-induced liver injury (DILI), This compound (B1683401) does not appear to form significant reactive metabolites that could directly cause cellular damage.[1][4]

Q2: What are the typical clinical characteristics of this compound-induced liver injury?

This compound-induced liver injury is considered idiosyncratic, meaning it affects a small subset of susceptible individuals.[1] The injury typically manifests as an asymptomatic elevation of alanine (B10760859) aminotransferase (ALT) levels.[5][6] It is generally observed after long-term exposure to the drug, usually more than 35 days.[2][3] In clinical trials, symptoms that might indicate a hypersensitivity reaction, such as fever and rash, were not significantly different between this compound and comparator groups.[2][3]

Q3: Are there established biomarkers for predicting or diagnosing this compound-induced liver injury?

The most significant genetic biomarkers are the HLA-DRB107 and HLA-DQA102 alleles.[7][8] Patients carrying these alleles have a higher risk of developing elevated ALT levels during long-term this compound treatment.[8] Traditional liver function tests, such as serum ALT, aspartate aminotransferase (AST), and bilirubin, are used to detect liver injury once it has occurred, but they are not predictive.[7][9]

Troubleshooting Experimental Challenges

Q1: My in vitro experiments using human hepatocyte cell lines (e.g., HepG2, HuH-7) and this compound do not show any significant cytotoxicity. Is my experiment flawed?

This is a common and expected finding. Extensive in vitro studies using human-based models have largely failed to demonstrate direct cytotoxicity from this compound at clinically relevant concentrations.[2][4] For instance, loss of cell viability in HepG2 cells was only observed at concentrations of 100 µM, and in cryopreserved human hepatocytes at 300 µM, which are considerably higher than therapeutic plasma levels.[4] This lack of direct toxicity supports the hypothesis that the mechanism is not direct cellular damage but rather a more complex, likely immune-mediated, process that is not fully recapitulated in standard in vitro systems.[4]

Q2: I am developing an animal model for this compound hepatotoxicity. What are the key challenges I should be aware of?

Standard preclinical toxicology studies in animals did not predict this compound's hepatotoxicity in humans.[2][3] A significant challenge is the species difference in the immune system. A transgenic mouse model was created to express the human HLA-DR7 and HLA-DQ2 alleles associated with susceptibility, but these mice did not develop liver injury when treated with this compound.[1] This is likely because the mice lacked the specific T-cell receptors required to recognize the this compound-related antigen presented by the human MHC molecules.[1] Therefore, a successful animal model would likely need to be "humanized" to a greater extent, incorporating both human MHC and T-cell receptor components.

Q3: How can I investigate the potential role of reactive metabolites in my experiments, even if they are not considered the primary mechanism?

While the evidence for reactive metabolite formation by this compound is weak, you can assess this by:[4]

  • Glutathione (GSH) Depletion Assays: Measure intracellular GSH levels in hepatocytes treated with this compound. A significant decrease could indicate the formation of reactive species that are conjugated with GSH.

  • Covalent Binding Studies: Use radiolabeled this compound to determine if it or its metabolites covalently bind to cellular proteins.

  • Trapping Agents: Incubate this compound with liver microsomes in the presence of trapping agents like GSH or N-acetylcysteine to detect and identify potential reactive intermediates by mass spectrometry.

It is important to note that previous studies have not found evidence for the formation of reactive metabolites.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Incidence of Elevated Liver Enzymes in Long-Term this compound Trials

ParameterThis compound GroupComparator Group (Warfarin, Placebo, etc.)Source
ALT > 3x Upper Limit of Normal (ULN)7.9%1.2%[6]
ALT > 3x ULN and Total Bilirubin > 2x ULN0.5%0.1%[2][3]

Table 2: Clinical Trial Data on ALT Elevation

Trial/AnalysisThis compound Group (ALT > 3x ULN)Comparator Group (ALT > 3x ULN)Follow-up/Treatment DurationSource
DVT Treatment Trial10%2% (Warfarin)~5 months[10]
Atrial Fibrillation Trial6%0.8% (Warfarin)~5 months[10]
Pooled Long-Term Trials (>35 days)7.9%Not specified>35 days[2][3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells

This protocol outlines a general method for assessing the direct cytotoxic potential of this compound on a human hepatoma cell line.

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM, 300 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known hepatotoxin).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • Viability Assay (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle control.

Protocol 2: Assessment of Mitochondrial Function

This protocol provides a method to evaluate the effect of this compound on mitochondrial respiration.

  • Hepatocyte Isolation: Isolate primary hepatocytes from a relevant species (e.g., human, rat) using a two-step collagenase perfusion method.

  • Mitochondrial Respiration Measurement (Seahorse XF Analyzer):

    • Seed isolated hepatocytes in a Seahorse XF cell culture microplate.

    • Allow cells to adhere.

    • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine).

    • Place the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the sensor cartridge with compounds to be injected (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A).

    • Perform a baseline measurement of the oxygen consumption rate (OCR).

    • Inject this compound at the desired concentration and monitor changes in OCR.

    • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine if this compound inhibits key parameters of mitochondrial respiration. Previous studies have shown that this compound and its metabolites do not significantly affect mitochondrial function.[4]

Visualizations

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell cluster_2 Hepatocyte Damage This compound This compound ModifiedProtein Modified Self-Protein (Neoantigen) This compound->ModifiedProtein Non-covalent interaction? Protein Self-Protein Protein->ModifiedProtein MHC_II HLA-DRB1*07 HLA-DQA1*02 (MHC Class II) ModifiedProtein->MHC_II Processing and Presentation TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1: Antigen Recognition Activation T-Cell Activation & Proliferation TCR->Activation Cytokines Inflammatory Cytokines Activation->Cytokines CTL Cytotoxic T-Lymphocyte (CTL) Activation Activation->CTL Injury Liver Injury (ALT Elevation) Cytokines->Injury CTL->Injury Direct Killing Hepatocyte Hepatocyte Hepatocyte->Injury

Caption: Proposed immune-mediated pathway of this compound-induced liver injury.

G cluster_0 In Vitro / Preclinical Phase cluster_1 Experimental Outcome cluster_2 Conclusion start Hypothesis: This compound may be directly hepatotoxic invitro In Vitro Assays: - Hepatocyte Cell Lines - Primary Hepatocytes - Mitochondrial Function start->invitro animal Standard Animal Models (Rat, Mouse) start->animal no_tox_vitro Result: No significant toxicity observed invitro->no_tox_vitro no_tox_animal Result: No hepatotoxicity observed animal->no_tox_animal conclusion Incorrect Conclusion: Low risk of human hepatotoxicity no_tox_vitro->conclusion no_tox_animal->conclusion clinical Human Clinical Trials (Long-term) conclusion->clinical Proceeds to Development dili Observed: Idiosyncratic Liver Injury (Elevated ALT) clinical->dili

Caption: Preclinical workflow showing failure to predict this compound hepatotoxicity.

References

Technical Support Center: Predicting Ximelagatran Hepatotoxicity Using In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Ximelagatran-induced hepatotoxicity using in vitro models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Cell Viability Assays (e.g., MTT, MTS)

Question: My MTT/MTS assay results show high variability between replicate wells treated with this compound. What could be the cause?

Answer: High variability in tetrazolium-based assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and your test compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: After incubation with the MTT reagent, ensure the formazan crystals are completely dissolved by the solubilization buffer. Pipette up and down gently but thoroughly.[1]

  • Interference from this compound: Although less common, the chemical properties of your compound could interfere with the assay. Run a cell-free control with this compound and the assay reagents to check for any direct chemical reaction.

Question: I am not observing significant cytotoxicity with this compound even at high concentrations, which contradicts its known hepatotoxicity. Why might this be?

Answer: This is a key challenge with this compound and highlights the limitations of simple, short-term in vitro models for predicting idiosyncratic drug-induced liver injury (DILI).

  • Idiosyncratic Toxicity Mechanism: this compound's toxicity is thought to be immune-mediated, a complex process not replicated in hepatocyte monocultures.[2][3] The direct cytotoxic effect on hepatocytes is minimal.

  • Short Exposure Time: The hepatotoxicity of this compound was observed in patients after long-term use (greater than 35 days).[2][3] Standard 24-72 hour in vitro assays are often insufficient to reveal this type of toxicity.

  • Metabolically Incompetent Cell Lines: Cell lines like HepG2 may not fully represent the metabolic capabilities of primary human hepatocytes. While some studies have shown minor effects at high concentrations, these models are generally not predictive for this compound.[4]

Enzyme Leakage Assays (LDH, ALT, AST)

Question: My Lactate Dehydrogenase (LDH) assay shows high background in the media-only controls. What can I do?

Answer: High background in LDH assays can obscure the detection of compound-induced cytotoxicity.

  • Serum in Media: The serum used to supplement your culture media is a common source of LDH.[5] Use a low-serum medium during the compound treatment period or, if possible, a serum-free medium. Always include a "media-only" background control and subtract this value from all other readings.[5]

  • Contamination: Microbial contamination can lead to cell lysis and LDH release. Regularly check your cultures for any signs of contamination.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your collected supernatants as this can degrade LDH and affect results.

Question: I am trying to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released into the culture media, but the levels are below the detection limit of my kit.

Answer: Measuring ALT and AST in culture supernatants can be challenging due to their low concentrations compared to in vivo serum levels.[6]

  • Assay Sensitivity: Ensure you are using a high-sensitivity assay kit specifically designed for cell culture supernatants.

  • Cell Lysis: As a positive control, lyse a set of untreated cells to measure the maximum releasable ALT/AST. This will help you determine if the issue is with the assay's sensitivity or the lack of release from treated cells.

  • Concentrate the Supernatant: It may be possible to concentrate your culture supernatants using centrifugal filter units, but be mindful of potential protein loss.

  • Alternative Endpoints: Given the difficulty in measuring these specific transaminases in vitro, LDH release is often used as a more robust marker of membrane integrity.

Apoptosis and Oxidative Stress Assays

Question: My caspase-3/7 assay results are inconsistent. What are some common pitfalls?

Answer: Inconsistent caspase activity can be due to several factors:

  • Timing of Measurement: Caspase activation is a transient event. The peak of activity can vary depending on the cell type and the compound. Perform a time-course experiment to identify the optimal time point for measurement.

  • Cell Lysis Efficiency: Incomplete cell lysis will result in an underestimation of caspase activity. Ensure you are using the recommended lysis buffer and protocol for your cell type.

  • Substrate Specificity: Remember that some caspase substrates are not entirely specific. For example, the DEVD-pNA substrate can also be cleaved by caspase-7.[7]

Question: I am performing a glutathione (B108866) (GSH) assay and getting variable results. How can I improve the reliability?

Answer: Measuring the ratio of reduced (GSH) to oxidized (GSSG) glutathione can be technically challenging due to the rapid oxidation of GSH during sample preparation.[8][9][10]

  • Sample Preparation: Work quickly and on ice to minimize auto-oxidation. The use of a thiol-scavenging agent like N-ethylmaleimide (NEM) in a parallel sample is crucial for accurately measuring GSSG.

  • Acid Deproteinization: Acid deproteinization can itself induce GSH oxidation.[8][10] Minimize the time samples are exposed to acidic conditions.

  • Assay Interference: Some compounds can directly interfere with the assay reagents. Run compound-only controls to check for this.

Frequently Asked Questions (FAQs)

Q1: Why do standard in vitro models like HepG2 cells fail to predict this compound's hepatotoxicity?

A1: Standard in vitro models, particularly hepatoma cell lines like HepG2, have several limitations in predicting idiosyncratic DILI like that caused by this compound. Loss of cell viability in HepG2 cells has only been observed at this compound concentrations of 100 µM or higher, and at 300 µM in cryopreserved human hepatocytes.[4] The primary reasons for this failure include the lack of a functional immune system component in these simple models, as this compound's toxicity is strongly linked to an immune-mediated mechanism associated with specific HLA genotypes.[2][3] Additionally, these models often have altered metabolic enzyme expression and are typically used for short-term exposures, which does not reflect the long-term treatment period during which this compound's toxicity was observed in humans.[2][3]

Q2: What are the proposed mechanisms of this compound-induced liver injury?

A2: The leading hypothesis is an immune-mediated mechanism. This is supported by pharmacogenomic studies that found an association between elevated ALT levels in patients treated with this compound and the presence of specific Major Histocompatibility Complex (MHC) alleles, namely DRB107 and DQA102.[2][3] This suggests that this compound or its metabolites may act as haptens, forming adducts with liver proteins that are then presented by these specific HLA molecules on antigen-presenting cells, triggering an adaptive immune response against the hepatocytes.

Q3: What alternative in vitro models could be more predictive for idiosyncratic DILI?

A3: To better model the complexities of idiosyncratic DILI, more advanced in vitro systems are being explored. Co-cultures of hepatocytes with non-parenchymal cells, especially Kupffer cells (the resident macrophages in the liver), are a promising approach.[11][12][13][14] These models can recapitulate the initial inflammatory signals that are thought to be a critical step in immune-mediated DILI. Three-dimensional (3D) culture systems, such as spheroids, can maintain hepatocyte function for longer periods, allowing for the investigation of chronic drug exposure.

Q4: What is the role of mitochondria in drug-induced liver injury?

A4: Mitochondria are often a primary target for drug-induced toxicity.[15][16] Drug-induced mitochondrial dysfunction can lead to a cascade of detrimental events, including the overproduction of reactive oxygen species (ROS), depletion of ATP, and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger either apoptosis or necrosis. However, in the case of this compound, studies have shown that it and its metabolites do not significantly affect mitochondrial functions such as respiration or membrane potential in standard in vitro systems.[4]

Q5: Are there any specific biomarkers to monitor for this compound-induced toxicity in vitro?

A5: Given that direct cytotoxicity is not the primary mechanism, traditional biomarkers like LDH or ALT release are not very sensitive for this compound in simple hepatocyte cultures.[4] In more complex co-culture models involving immune cells, monitoring the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon exposure to this compound could be a more relevant endpoint.

Data Presentation

Table 1: Summary of this compound's Effects in In Vitro Hepatotoxicity Assays

Assay TypeCell ModelThis compound ConcentrationObservationReference
Cell ViabilityHepG2 cells≥ 100 µM (24h)Decrease in cell viability[4]
Cell ViabilityCryopreserved human hepatocytes300 µM (24h)Decrease in cell viability[4]
Cell ViabilityHuH-7 cellsUp to 300 µM (24h)No effect on cell viability[4]
Mitochondrial RespirationSubcellular human liver fractionsNot specifiedNo effect[4]
Mitochondrial Membrane PotentialSubcellular human liver fractionsNot specifiedNo effect[4]
β-oxidationSubcellular human liver fractionsNot specifiedNo effect[4]
ALT/AST Gene ExpressionHepG2, HuH-7 cellsNot specifiedNo change[4]
Reactive Metabolite FormationMultiple in vitro systemsNot specifiedNo evidence of formation[4]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently mix the contents of the wells to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with 10 µL of lysis buffer (e.g., 10X Triton X-100) for 45 minutes before supernatant collection.

    • Medium background: Wells with medium but no cells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 490 nm.

ALT/AST Release Assay
  • Sample Collection: Collect cell culture supernatants as described in the LDH assay protocol.

  • Assay Procedure: Follow the protocol provided with your high-sensitivity ALT/AST assay kit. This typically involves mixing the supernatant with a reaction mixture containing the necessary substrates and enzymes.

  • Absorbance Reading: The change in absorbance, usually at 340 nm, is monitored over time using a microplate reader.

  • Calculation: Calculate the ALT/AST activity based on the rate of change in absorbance and a standard curve if applicable.

Caspase-3/7 Activity Assay (Colorimetric)
  • Cell Lysis: After compound treatment, pellet the cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Plate Setup: In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL of cell lysis buffer to each well.

  • Reaction Buffer: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

  • Substrate Addition: Add 5 µL of DEVD-pNA substrate (4 mM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Read the absorbance at 405 nm.

GSH/GSSG Ratio Assay
  • Sample Preparation:

    • For total glutathione , lyse the cells in a suitable buffer and deproteinate, often with metaphosphoric acid or sulfosalicylic acid.

    • For GSSG , treat an aliquot of the cell lysate with a thiol-scavenging agent (e.g., 2-vinylpyridine) to block the free GSH before deproteination.

  • Assay Reaction: The assay is typically based on the enzymatic recycling method using glutathione reductase.

    • In separate wells for total GSH and GSSG, mix the sample with the assay buffer containing DTNB (Ellman's reagent) and NADPH.

    • Start the reaction by adding glutathione reductase.

  • Kinetic Reading: Measure the rate of formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), by reading the absorbance at 412 nm over several minutes.

  • Calculation: Calculate the concentrations of total GSH and GSSG from a standard curve. The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration.

Visualizations

ximelagatran_hepatotoxicity_workflow cluster_invitro_testing In Vitro Experimental Workflow cluster_assays Key Assays cluster_advanced_models Advanced Models for Idiosyncratic DILI start Start: Prepare Hepatocyte Culture (e.g., HepG2, Primary Human Hepatocytes) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment assays Perform Cytotoxicity & Mechanistic Assays treatment->assays data_analysis Data Analysis & Interpretation assays->data_analysis viability Cell Viability (MTT, LDH) assays->viability function LiverFunction (ALT, AST) assays->function apoptosis Apoptosis (Caspase-3/7) assays->apoptosis stress Oxidative Stress (GSH/GSSG) assays->stress coculture Co-culture with Immune Cells (e.g., Kupffer Cells) data_analysis->coculture If direct toxicity is low three_d 3D Spheroid Cultures data_analysis->three_d For long-term exposure studies cytokine Cytokine Profiling coculture->cytokine

Caption: Experimental workflow for assessing this compound hepatotoxicity in vitro.

idiosyncratic_dili_pathway cluster_initiation Initiation Phase cluster_immune_response Immune Response cluster_effector_phase Effector Phase drug This compound (or its metabolite) protein Hepatocyte Protein drug->protein Covalent Binding adduct Drug-Protein Adduct (Hapten) protein->adduct apc Antigen Presenting Cell (APC) (e.g., Kupffer Cell) adduct->apc Uptake & Processing hla HLA-DRB1*07 (Genetic Predisposition) apc->hla Presents Antigen via t_cell T-Cell Activation hla->t_cell Recognized by T-Cell Receptor cytokines Release of Cytokines (e.g., TNF-α, IFN-γ) t_cell->cytokines hepatocyte Hepatocyte t_cell->hepatocyte Direct Killing cytokines->hepatocyte Induces Stress & Apoptosis Signaling apoptosis Apoptosis hepatocyte->apoptosis injury Liver Injury (ALT/AST release) apoptosis->injury

Caption: Proposed immune-mediated signaling pathway for this compound DILI.

References

Technical Support Center: Reversing the Anticoagulant Effect of Ximelagatran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the direct thrombin inhibitor, Ximelagatran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at reversing its anticoagulant effect.

Frequently Asked Questions (FAQs)

Q1: Why is reversing the anticoagulant effect of this compound a significant challenge?

A1: The primary challenge in reversing the anticoagulant effect of this compound lies in the absence of a specific antidote.[1][2][3][4] Unlike traditional anticoagulants like warfarin (B611796) or heparin, which have readily available reversal agents (Vitamin K and protamine, respectively), no such targeted agent was ever developed for this compound before its withdrawal from the market due to hepatotoxicity.[1][2] This necessitates the exploration of non-specific reversal strategies.

Q2: What is the mechanism of action of this compound and its active form, Melagatran?

A2: this compound is a prodrug that is rapidly converted to its active form, Melagatran.[5][6][7] Melagatran is a potent, competitive, and reversible direct thrombin inhibitor.[1][5] It binds directly to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[5][6][8] Melagatran inhibits both free and clot-bound thrombin.[5]

Q3: What are the potential non-specific agents for reversing this compound's effect?

A3: Prothrombin complex concentrates (PCCs), activated prothrombin complex concentrates (aPCCs, e.g., FEIBA), and recombinant activated factor VII (rFVIIa) have been investigated as potential non-specific reversal agents for direct thrombin inhibitors like this compound.[1][9][10][11] These agents aim to overcome the anticoagulant effect by enhancing thrombin generation through bypassing the direct inhibition of thrombin.

Q4: How does the short half-life of Melagatran influence reversal strategies?

A4: Melagatran, the active metabolite of this compound, has a relatively short plasma elimination half-life of approximately 2.5 to 4.3 hours.[1][3][4][7] In cases of minor bleeding or when urgent reversal is not required, cessation of the drug may be sufficient, as the anticoagulant effect will diminish relatively quickly.[3][12] However, in instances of major bleeding or the need for emergency surgery, this half-life may still be too long, necessitating active reversal strategies.

Q5: What in vitro assays can be used to assess the reversal of this compound's anticoagulant effect?

A5: Several in vitro coagulation assays can be employed to evaluate the efficacy of potential reversal agents. These include:

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.[6][13][14][15][16][17]

  • Thrombin Generation Assay (TGA): Provides a comprehensive assessment of the overall potential of plasma to generate thrombin.[1][18][19][20]

  • Whole Blood Clotting Time (WBCT): A global test of coagulation function.[8][21]

  • Thromboelastography (TEG): Provides information on the entire clotting process, from clot formation to lysis.[22][23]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Prolonged aPTT despite administration of a potential reversal agent. Insufficient dose of the reversal agent.Increase the concentration of the reversal agent (e.g., PCC, aPCC, or rFVIIa) in a dose-dependent manner and repeat the aPTT measurement.
The chosen reversal agent is ineffective at overcoming direct thrombin inhibition.Consider testing an alternative reversal agent with a different mechanism of action (e.g., if using PCC, try rFVIIa).
Inconsistent results in the Thrombin Generation Assay (TGA). Variability in plasma samples.Ensure consistent collection and processing of platelet-poor plasma (PPP). Use pooled normal plasma for baseline measurements.
Reagent handling and preparation.Strictly follow the manufacturer's instructions for reagent reconstitution and pre-warming.
Difficulty in interpreting Whole Blood Clotting Time (WBCT) results. Lack of a standardized protocol.Adhere to a consistent methodology, including the type of activator used and the temperature of incubation.
Subjectivity in endpoint determination.Utilize an automated or semi-automated coagulometer for more objective clot detection.

Quantitative Data Summary

The following tables summarize the expected effects of potential reversal agents on key coagulation parameters in the presence of a direct thrombin inhibitor like Melagatran. The data is synthesized from various in vitro and ex vivo studies.

Table 1: Effect of Potential Reversal Agents on Activated Partial Thromboplastin Time (aPTT)

Reversal AgentConcentrationExpected Change in aPTT (seconds)
Control (Melagatran only) -Prolonged (e.g., > 60 seconds)
PCC Therapeutic dosePartial to moderate shortening
aPCC (FEIBA) 25-50 IU/kgSignificant shortening
rFVIIa 90 µg/kgModerate shortening

Table 2: Effect of Potential Reversal Agents on Thrombin Generation Assay (TGA) Parameters

Reversal AgentLag TimePeak ThrombinEndogenous Thrombin Potential (ETP)
Control (Melagatran only) ProlongedDecreasedDecreased
PCC Partial correctionPartial restorationPartial restoration
aPCC (FEIBA) Significant correctionSignificant restorationSignificant restoration
rFVIIa Significant correctionPartial restorationPartial restoration

Note: The exact quantitative changes can vary based on the specific experimental conditions, including the concentration of Melagatran and the reversal agent used.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To measure the time it takes for plasma to clot after the addition of a substance that activates the intrinsic pathway.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer or water bath at 37°C and stopwatch

  • Pipettes

Procedure:

  • Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.[13][14][15]

  • Pipette 100 µL of PPP into a cuvette.

  • Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

  • Incubate the mixture for 3-5 minutes at 37°C.[6]

  • Add 100 µL of the pre-warmed CaCl₂ solution to initiate the clotting reaction and simultaneously start the timer.[6][13]

  • Record the time in seconds for the clot to form.

Thrombin Generation Assay (TGA)

Objective: To measure the total amount of thrombin generated over time in plasma.

Materials:

  • Platelet-poor plasma (PPP)

  • Tissue factor (TF) reagent (low concentration)

  • Phospholipids

  • Fluorogenic thrombin substrate

  • Calcium Chloride (CaCl₂) solution

  • Fluorometer with a 37°C incubation chamber

Procedure:

  • Prepare a reagent mixture containing TF, phospholipids, and the fluorogenic substrate.

  • Pipette 80 µL of PPP into a 96-well plate.

  • Add 20 µL of the reagent mixture to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of CaCl₂ solution.

  • Immediately place the plate in the fluorometer and measure the fluorescence intensity over time.

  • Calculate thrombin generation parameters (lag time, peak thrombin, ETP) from the fluorescence curve using appropriate software.[20]

Whole Blood Clotting Time (WBCT) - Manual Method

Objective: To determine the time it takes for a sample of whole blood to form a visible clot.

Materials:

  • Freshly drawn whole blood

  • Glass test tubes

  • Water bath at 37°C

  • Stopwatch

Procedure:

  • Dispense 1 mL of freshly drawn whole blood into a glass test tube.

  • Immediately start the stopwatch.

  • Place the tube in a 37°C water bath.

  • At 30-second intervals, gently tilt the tube to a 45-degree angle to check for clot formation.[8]

  • The endpoint is reached when the blood no longer flows upon tilting and a solid clot is visible.

  • Record the time in minutes. The normal range is typically 5-10 minutes.[8]

Visualizations

Coagulation_Cascade_and_Ximelagatran_Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitor This compound (Melagatran) Action cluster_reversal Potential Reversal Agents XII XII XIa XIa XII->XIa Contact IXa IXa XIa->IXa Xa Xa IXa->Xa VIIIa, PL, Ca++ IIa IIa Xa->IIa Va, PL, Ca++ TF TF VIIa VIIa TF->VIIa Tissue Damage VIIa->Xa TF Fibrin Fibrin IIa->Fibrin Fibrinogen Stable Clot Stable Clot Fibrin->Stable Clot XIIIa Melagatran Melagatran Melagatran->IIa Inhibition PCC PCC/aPCC PCC->Xa Provides Factors PCC->IIa Provides Prothrombin rFVIIa rFVIIa rFVIIa->Xa Enhances Experimental_Workflow cluster_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_analysis Coagulation Analysis cluster_data Data Interpretation Blood_Sample Whole Blood Sample PPP Platelet-Poor Plasma (PPP) Blood_Sample->PPP Centrifugation WBCT Whole Blood Clotting Time Blood_Sample->WBCT Spike_this compound Spike with Melagatran PPP->Spike_this compound Add_Reversal Add Potential Reversal Agent (PCC, aPCC, rFVIIa) Spike_this compound->Add_Reversal aPTT aPTT Assay Add_Reversal->aPTT TGA Thrombin Generation Assay Add_Reversal->TGA Analyze_Results Analyze Clotting Times and Thrombin Generation aPTT->Analyze_Results TGA->Analyze_Results WBCT->Analyze_Results Logical_Relationship Challenge Challenge: Reversing this compound No_Antidote Absence of a Specific Antidote Challenge->No_Antidote Direct_Inhibition Direct Thrombin Inhibition by Melagatran Challenge->Direct_Inhibition Non_Specific_Strategies Reliance on Non-Specific Reversal Strategies No_Antidote->Non_Specific_Strategies Direct_Inhibition->Non_Specific_Strategies PCCs PCCs/aPCCs Non_Specific_Strategies->PCCs rFVIIa rFVIIa Non_Specific_Strategies->rFVIIa

References

Technical Support Center: Mitigating Bleeding Risks Associated with Ximelagatran in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ximelagatran. The content focuses on strategies to mitigate bleeding risks in experimental settings, offering detailed information on potential reversal agents, relevant experimental protocols, and quantitative data from preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an oral prodrug that is rapidly converted to its active form, melagatran (B23205).[1][2] Melagatran is a direct, competitive inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869).[2][3] By inhibiting thrombin, melagatran prevents the formation of a stable fibrin clot, thus exerting its anticoagulant effect. It inhibits both free and clot-bound thrombin.[3]

Q2: Is there a specific antidote for this compound?

No, there is no specific FDA-approved antidote for the rapid reversal of this compound or its active metabolite, melagatran.[1][2][3] In cases of bleeding, management strategies focus on supportive care and the use of non-specific reversal agents. The relatively short half-life of melagatran (approximately 2.5 to 4.3 hours) means that cessation of the drug can lead to a relatively rapid decline in its anticoagulant effect.[1][2]

Q3: What are the potential non-specific reversal agents for this compound-induced bleeding in an experimental setting?

Preclinical studies have investigated several non-specific reversal agents for melagatran, including:

  • Activated Prothrombin Complex Concentrates (aPCCs): Products like FEIBA have shown the most promise in reversing melagatran-induced bleeding in animal models.[4][5]

  • Prothrombin Complex Concentrates (PCCs): Non-activated PCCs have also been studied, with variable effects.[5]

  • Recombinant Factor VIIa (rFVIIa): The efficacy of rFVIIa in reversing melagatran's effects has been less consistent compared to aPCCs in animal studies.[4][6]

Q4: How can the anticoagulant effect of this compound be monitored in the laboratory?

While routine monitoring of this compound was not intended for clinical use, several coagulation assays are sensitive to the effects of melagatran and can be used in a research setting to assess its anticoagulant activity. These include:

  • Ecarin Clotting Time (ECT): Highly sensitive to direct thrombin inhibitors.

  • Thrombin Time (TT): Also highly sensitive to the effects of melagatran.

  • Activated Partial Thromboplastin Time (aPTT): Moderately sensitive.

  • Prothrombin Time (PT): Less sensitive than ECT, TT, and aPTT.[4]

  • Thrombin Generation Assay (TGA): Provides a comprehensive assessment of thrombin generation and can be used to evaluate the pro- and anticoagulant potential of various compounds.[7][8][9]

Troubleshooting Guide: Managing this compound-Associated Bleeding in Preclinical Models

This guide provides an overview of experimental approaches to mitigate bleeding associated with this compound (melagatran) based on preclinical data.

Issue: Excessive Bleeding Observed in an Animal Model Treated with this compound

Potential Mitigation Strategy: Administration of a non-specific reversal agent.

Experimental Evidence:

Studies in rats and rabbits have demonstrated that activated prothrombin complex concentrates (aPCCs) can effectively reverse melagatran-induced bleeding.[4][5]

Quantitative Data Summary:

The following tables summarize the key findings from a study investigating the effects of aPCC (Feiba) and rFVIIa (NovoSeven) on melagatran-induced bleeding in rats.[4]

Table 1: Effect of aPCC (Feiba) on Melagatran-Induced Bleeding Time and Blood Loss in Rats

Treatment GroupDoseChange in Bleeding TimeChange in Blood Loss
Melagatran (0.5 µmol/kg/h) + Feiba≥25 U/kgSignificantly shortenedSignificantly reduced
Melagatran (2 µmol/kg/h) + Feiba≥50 U/kgSignificantly reduced-

Table 2: Effect of rFVIIa (NovoSeven) on Melagatran-Induced Bleeding Time and Blood Loss in Rats

Treatment GroupDoseChange in Bleeding TimeChange in Blood Loss
Melagatran + NovoSeven2-10 mg/kgMild, non-significant reductionNon-significant trend towards reduction

Table 3: Effect of Reversal Agents on Coagulation Parameters in Melagatran-Treated Rats

Coagulation ParameterEffect of Feiba (aPCC)Effect of NovoSeven (rFVIIa)
Prothrombin Time (PT)More effective shorteningLess effective shortening
Ecarin Clotting Time (ECT)More effective shorteningLess effective shortening
Whole Blood Clotting Time (WBCT)Less effective shorteningMore effective shortening
Activated Partial Thromboplastin Time (aPTT)ProlongedShortened
Thrombin-Antithrombin (TAT) ComplexMore effective increaseLess effective increase

Experimental Protocols

In Vivo Bleeding Model: Rat Tail Transection

This protocol provides a general framework for assessing the efficacy of reversal agents on bleeding induced by this compound's active metabolite, melagatran.

Objective: To quantify bleeding time and blood loss following tail transection in rats anticoagulated with melagatran and treated with a potential reversal agent.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Melagatran solution for infusion

  • Reversal agent (e.g., aPCC, PCC, rFVIIa) solution for injection

  • Anesthetic (e.g., isoflurane)

  • Surgical board and restraints

  • Scalpel or blade

  • Pre-weighed filter paper or collection tubes

  • Saline solution

  • Timer

Procedure:

  • Anesthetize the rat and place it on the surgical board.

  • Administer a continuous intravenous infusion of melagatran at a dose known to induce a consistent anticoagulant effect (e.g., 0.5 or 2 µmol/kg/h).[4][5]

  • After a stabilization period, administer a bolus intravenous injection of the reversal agent or saline (control).

  • Transect the tail at a standardized distance from the tip (e.g., 3 mm).

  • Immediately start the timer and gently blot the bleeding tail tip onto pre-weighed filter paper at regular intervals (e.g., every 15 seconds) until bleeding ceases.

  • Bleeding time is defined as the time from transection to the cessation of bleeding.

  • Blood loss can be quantified by the change in weight of the filter paper or by collecting the blood into a pre-weighed tube.

In Vitro Coagulation Assay: Thrombin Generation Assay (TGA)

This protocol outlines the principles of a thrombin generation assay to evaluate the in vitro effect of reversal agents on melagatran-induced anticoagulation.

Objective: To measure the effect of melagatran and potential reversal agents on the dynamics of thrombin generation in plasma.

Principle:

The TGA measures the concentration of active thrombin over time in plasma after the initiation of coagulation.[8][9] A fluorogenic substrate for thrombin is added to the plasma, and the resulting fluorescence is continuously monitored. The key parameters derived from the thrombin generation curve are the lag time (time to thrombin burst), peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.[7][9]

Materials:

  • Platelet-poor plasma (PPP) from healthy human donors or experimental animals

  • Melagatran solution

  • Reversal agent solution (e.g., aPCC, PCC, rFVIIa)

  • Tissue factor (TF) and phospholipids (B1166683) to trigger coagulation

  • Fluorogenic thrombin substrate

  • Calcium chloride solution

  • Fluorometer with a temperature-controlled plate reader

Procedure:

  • Prepare dilutions of melagatran and the reversal agent in a suitable buffer.

  • In a 96-well microplate, add PPP.

  • Add the melagatran solution to the wells and incubate.

  • Add the reversal agent or buffer (control) to the wells and incubate.

  • Initiate the reaction by adding a mixture of TF, phospholipids, and the fluorogenic substrate.

  • Start the measurement in the fluorometer, recording fluorescence over time.

  • The thrombin generation curve is generated by converting the fluorescence signal to thrombin concentration using a calibrator.

  • Analyze the key parameters of the thrombin generation curve.

Visualizations

Signaling Pathway: Mechanism of this compound and Potential Reversal

G cluster_coagulation Coagulation Cascade cluster_intervention Pharmacological Intervention Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound (Oral Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Metabolism Melagatran->Thrombin Inhibition aPCC aPCC / PCC aPCC->Prothrombin Bypasses Inhibition (Promotes Thrombin Generation) rFVIIa rFVIIa rFVIIa->Prothrombin Bypasses Inhibition (Promotes Thrombin Generation) G start Start: Anesthetize Animal infusion Administer Continuous Melagatran Infusion start->infusion stabilization Stabilization Period infusion->stabilization treatment Administer Reversal Agent (e.g., aPCC) or Saline stabilization->treatment transection Transect Tail treatment->transection measurement Measure Bleeding Time and Blood Loss transection->measurement end End of Experiment measurement->end G Bleeding Excessive Bleeding Observed StopDrug Cease this compound Administration Bleeding->StopDrug ConsiderReversal Consider Non-Specific Reversal Agent StopDrug->ConsiderReversal aPCC aPCC (e.g., FEIBA) (Most Promising) ConsiderReversal->aPCC PCC PCC ConsiderReversal->PCC rFVIIa rFVIIa (Less Consistent) ConsiderReversal->rFVIIa Monitor Monitor Coagulation Parameters (e.g., aPTT, ECT) aPCC->Monitor PCC->Monitor rFVIIa->Monitor Assess Assess Hemostatic Efficacy Monitor->Assess

References

Technical Support Center: Optimization of Dosing Regimens in Preclinical Ximelagatran Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ximelagatran (B1683401) in a preclinical setting. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing dosing regimens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an oral prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[1] Melagatran is a direct thrombin inhibitor, meaning it directly binds to and inhibits both free and clot-bound thrombin, a key enzyme in the coagulation cascade.[1][2] This inhibition prevents the conversion of fibrinogen to fibrin, thus exerting its anticoagulant effect.[1]

Q2: What are the key pharmacokinetic properties of this compound/melagatran in preclinical models?

A2: this compound exhibits predictable and stable pharmacokinetics. After oral administration, it is rapidly absorbed and converted to melagatran, with peak plasma concentrations of melagatran typically observed within 2 hours.[1] The oral bioavailability of melagatran from this compound is approximately 18-25%.[1] Melagatran has a relatively short half-life, which necessitates twice-daily dosing to maintain therapeutic levels.[2] It is primarily eliminated via the kidneys.

Q3: Does food intake affect the absorption of this compound?

A3: No, food intake does not have a significant effect on the absorption of this compound.[1]

Q4: Are there any known significant drug-drug interactions with this compound in preclinical studies?

A4: this compound has a low potential for drug-drug interactions as it is not metabolized by the cytochrome P450 system.[3] However, co-administration with potent inhibitors or inducers of P-glycoprotein could potentially alter its absorption, though specific preclinical data on this is limited.

Q5: Why was this compound withdrawn from the market, and what are the implications for preclinical research?

A5: this compound was withdrawn from the market due to concerns about potential liver toxicity, specifically elevated liver enzyme levels, observed in a percentage of patients during long-term clinical trials.[2][4] For preclinical research, this highlights the importance of including comprehensive liver function monitoring in long-term studies and being aware of potential hepatotoxicity as a safety endpoint.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of Melagatran

Possible Causes:

  • Inconsistent Drug Administration: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach.

  • Formulation Issues: Poor solubility or stability of the this compound formulation can result in variable absorption.

  • Animal-Specific Factors: Differences in gastric pH, transit time, or underlying health conditions among animals can affect drug absorption.

Troubleshooting Steps:

  • Refine Administration Technique: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Confirm proper placement of the gavage needle before each administration.

  • Optimize Formulation:

    • Verify the solubility of this compound in the chosen vehicle. Consider using a suspension or a solution with a co-solvent if solubility is an issue.

    • Assess the stability of the formulation over the duration of the study. Prepare fresh formulations as needed.

  • Standardize Animal Conditions:

    • Acclimatize animals to the experimental conditions before the study begins.

    • Ensure consistent fasting or feeding schedules, as this can influence gastrointestinal physiology.

    • Monitor the health of the animals throughout the study to identify any potential confounding factors.

Issue 2: Unexpected Bleeding Events at a Given Dose

Possible Causes:

  • Dosing Miscalculation: Errors in calculating the dose for individual animals.

  • Enhanced Drug Exposure: Higher than expected plasma concentrations of melagatran due to factors like reduced renal clearance in some animals.

  • Concomitant Medications: Although less likely with this compound, interactions with other administered compounds that may affect coagulation.

Troubleshooting Steps:

  • Verify Dosing Calculations: Double-check all calculations for dose preparation and administration volumes.

  • Assess Renal Function: If unexpected bleeding is observed, consider assessing renal function in the affected animals, as melagatran is cleared by the kidneys.

  • Review Concomitant Medications: Ensure no other administered substances have anticoagulant or antiplatelet properties.

  • Dose De-escalation: If bleeding is a consistent issue at a particular dose level, consider reducing the dose in subsequent cohorts.

Issue 3: Lack of Anticoagulant Effect at a High Dose

Possible Causes:

  • Poor Absorption: Issues with the formulation or administration leading to low bioavailability.

  • Rapid Metabolism/Elimination: Although atypical for this compound, some animal models or individual animals may exhibit unexpectedly rapid clearance.

  • Bioanalytical Method Issues: Problems with the assay used to measure melagatran or the anticoagulant effect (e.g., aPTT).

Troubleshooting Steps:

  • Confirm Drug Administration and Formulation: As with high variability, ensure proper administration and an appropriate formulation.

  • Evaluate Bioanalytical Method:

    • Validate the bioanalytical method for measuring melagatran in plasma to ensure accuracy and precision.

    • Ensure the anticoagulant assay (e.g., aPTT) is sensitive to the effects of a direct thrombin inhibitor in the species being studied.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD analysis to understand the relationship between melagatran concentration and the anticoagulant response. This can help determine if the lack of effect is due to insufficient drug exposure or a different issue.

Data Presentation

Table 1: Preclinical Dosing Regimens of this compound

Animal ModelIndicationDosing RegimenRoute of AdministrationStudy DurationReference
RatVenous Thromboembolism24, 36, 48, or 60 mg twice dailyOral6 months[5]
MouseLongevity StudiesTo be determined based on therapeutic protocolOralTo be determined[6]

Table 2: Pharmacokinetic Parameters of Melagatran (Active Metabolite) Following Oral this compound Administration

ParameterValueSpeciesNotesReference
Bioavailability18-25%HumanMeasured as melagatran[1]
Tmax (Time to Peak Concentration)~2 hoursHuman[1]
Half-life~4 hoursHuman[2]
Primary Route of EliminationRenalHuman

Experimental Protocols

1. Oral Administration of this compound in Rodents (General Protocol)

  • Objective: To administer a precise dose of this compound orally to rodents.

  • Materials:

    • This compound powder

    • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

    • Mortar and pestle or homogenizer

    • Analytical balance

    • Volumetric flasks and pipettes

    • Oral gavage needles (size appropriate for the animal)

    • Syringes

  • Procedure:

    • Formulation Preparation:

      • Calculate the required amount of this compound and vehicle based on the desired dose and concentration.

      • If preparing a suspension, triturate the this compound powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while mixing to ensure a uniform suspension.

      • If preparing a solution, dissolve the this compound in the vehicle. Gentle heating or sonication may be used if necessary, but stability should be confirmed.

    • Dose Calculation: Calculate the volume of the formulation to be administered to each animal based on its body weight.

    • Administration:

      • Gently restrain the animal.

      • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

      • Fill a syringe with the calculated dose volume.

      • Carefully insert the gavage needle into the esophagus. Do not force the needle.

      • Slowly administer the formulation.

      • Observe the animal for any signs of distress after administration.

2. Bioanalytical Method for Melagatran in Plasma (General HPLC-MS/MS Protocol)

  • Objective: To quantify the concentration of melagatran in plasma samples.

  • Materials:

    • Plasma samples collected in anticoagulant-treated tubes (e.g., EDTA)

    • Melagatran analytical standard and internal standard (IS)

    • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

    • Formic acid or other mobile phase modifier

    • HPLC system coupled with a tandem mass spectrometer (MS/MS)

    • C18 analytical column

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma samples on ice.

      • To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.

      • Add a larger volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.

      • Vortex mix and then centrifuge at high speed to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube for analysis.

    • LC-MS/MS Analysis:

      • Inject the prepared sample onto the HPLC system.

      • Separate melagatran and the IS from other plasma components on the C18 column using a suitable mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid).

      • Detect and quantify melagatran and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Quantification:

      • Generate a calibration curve using known concentrations of melagatran analytical standard spiked into blank plasma.

      • Determine the concentration of melagatran in the unknown samples by comparing the peak area ratio of melagatran to the IS against the calibration curve.

Mandatory Visualization

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin (Factor Ia) Fibrinogen->Fibrin Thrombin Clot Stable Fibrin Clot Fibrin->Clot Factor XIIIa This compound This compound (Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Absorption & Conversion Melagatran->Thrombin Inhibition

Caption: Mechanism of action of this compound via thrombin inhibition.

Preclinical_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dose Preparation Dose Preparation Animal Dosing Animal Dosing Dose Preparation->Animal Dosing Oral Gavage Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PD Analysis (e.g., aPTT) PD Analysis (e.g., aPTT) Plasma Separation->PD Analysis (e.g., aPTT) PK/PD Modeling PK/PD Modeling Bioanalysis (LC-MS/MS)->PK/PD Modeling PD Analysis (e.g., aPTT)->PK/PD Modeling

Caption: A typical workflow for a preclinical pharmacokinetic/pharmacodynamic study.

Troubleshooting_Tree Start Unexpected Result (e.g., high variability, bleeding) Check_Dose Verify Dosing Calculations & Formulation Start->Check_Dose Check_Admin Review Administration Technique Start->Check_Admin Check_Analysis Assess Bioanalytical & PD Assays Start->Check_Analysis Consider_Animal Evaluate Animal-Specific Factors (e.g., renal function) Start->Consider_Animal Outcome_Dose Correct & Repeat Check_Dose->Outcome_Dose Issue Found? No_Dose No Outcome_Admin Retrain & Standardize Check_Admin->Outcome_Admin Issue Found? No_Admin No Outcome_Analysis Re-validate & Optimize Check_Analysis->Outcome_Analysis Issue Found? No_Analysis No Outcome_Animal Adjust Protocol or Exclude Animal Consider_Animal->Outcome_Animal Issue Found? No_Animal No

Caption: A decision tree for troubleshooting unexpected results in this compound studies.

References

Addressing the limitations of Ximelagatran in long-term therapy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term therapeutic use of Ximelagatran (B1683401).

Troubleshooting Guides

Issue: Elevated Liver Enzymes During Long-Term this compound Administration

One of the most significant limitations observed in long-term this compound therapy is the potential for drug-induced liver injury, primarily indicated by elevated alanine (B10760859) aminotransferase (ALT) levels.[1][2][3][4][5]

The following table summarizes the incidence of elevated liver enzymes in patients undergoing long-term (>35 days) this compound therapy as observed in clinical trials.

ParameterThis compound GroupComparator Group (Warfarin/Placebo)Key Findings
Incidence of ALT > 3x Upper Limit of Normal (ULN) 7.9%[2][6][7]1.2%[2]Statistically significant increase in the this compound group.[1]
Incidence of ALT > 3-5x ULN 6% - 12%[3]Not specifiedA notable percentage of patients experienced this level of elevation.
Combined ALT > 3x ULN and Total Bilirubin > 2x ULN 0.5%[6][7]0.1%[6][7]Infrequent but more common in the this compound group, indicating a higher risk of more severe liver injury.
Time to Onset of ALT Elevation Typically 1-6 months after initiation of therapy.[2][3]Not applicableThe risk of developing elevated ALT is highest in the initial phase of long-term treatment.
Recovery after Discontinuation ALT levels returned to <2x ULN in 96% of patients.[2]Not applicableLiver enzyme elevations were generally reversible upon cessation of the drug.

The following protocols are recommended for monitoring and managing potential hepatotoxicity during long-term this compound studies.

Protocol IDProtocol NameDetailed Methodology
LTM-01 Liver Function Monitoring 1. Baseline Measurement: Prior to initiating this compound, measure baseline levels of ALT, aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. 2. Routine Monitoring: Monitor ALT and AST levels monthly for the first 6 months of therapy.[3] 3. Action Thresholds: If ALT levels exceed 3 times the upper limit of normal (ULN), increase monitoring frequency to every two weeks. If ALT levels exceed 5 times ULN, discontinue this compound administration immediately.[3] 4. Follow-up: For patients who discontinue due to elevated ALT, continue monitoring liver function tests until levels return to baseline.
HSR-02 Hypersensitivity Reaction Assessment 1. Symptom Monitoring: Regularly monitor subjects for symptoms potentially indicative of an immune-mediated reaction, such as rash, fever, and eosinophilia.[6][7] 2. Pharmacogenomic Screening: As research suggests an association between elevated ALT and specific MHC alleles (DRB107 and DQA102), consider genetic screening of subjects prior to enrollment to identify those at higher risk.[6][7]
BCM-03 Bleeding Complication Monitoring 1. Clinical Observation: Regularly assess subjects for any signs of major or minor bleeding events. 2. Coagulation Assays: While routine monitoring is not standard for this compound due to its predictable pharmacokinetics,[1][8] in a research setting, periodic assessment of activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) can provide data on individual variations in anticoagulant effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound in long-term therapy?

A1: The primary limitation is the risk of idiosyncratic drug-induced liver injury, characterized by elevated liver enzymes, particularly alanine aminotransferase (ALT).[1][3] This adverse effect was a key reason for its withdrawal from the market.[6][7][9]

Q2: How frequently do liver enzyme elevations occur with long-term this compound use?

A2: In long-term clinical trials, an elevated ALT level of over three times the upper limit of normal (ULN) was observed in approximately 7.9% of patients treated with this compound, compared to 1.2% in the comparator group.[2] Some studies reported this range to be between 6% and 12%.[3][10]

Q3: When are these liver enzyme elevations most likely to occur?

A3: The increase in ALT levels typically occurs within the first one to six months after starting therapy.[2][3][10] It is rare for elevations to develop after six months of continuous treatment.[3]

Q4: Is the liver injury caused by this compound reversible?

A4: In the majority of cases, the elevated liver enzyme levels were asymptomatic and returned to normal or near-normal (<2x ULN) whether the drug was continued or discontinued.[2][3] However, there is a small risk of severe hepatic injury.[5][6][7]

Q5: What is the proposed mechanism for this compound-induced liver injury?

A5: The exact mechanism is not fully understood, but evidence suggests an immunogenic pathogenesis.[6][7] Pharmacogenomic studies have linked the risk of ALT elevations to the presence of major histocompatibility complex (MHC) alleles DRB107 and DQA102.[6][7]

Q6: Were there other significant adverse effects associated with long-term this compound use?

A6: Besides liver toxicity, bleeding events were a frequently reported adverse effect, although the rate of major bleeding was often comparable to that of warfarin (B611796).[1][11] Unlike warfarin, this compound does not have a specific reversal agent.[1]

Q7: Did standard preclinical toxicology studies predict the liver injury potential of this compound?

A7: No, standard preclinical toxicological studies did not indicate that this compound affected hepatic functions.[6][7] The hepatotoxicity was only identified during long-term clinical trials in humans.

Visualizations

cluster_0 Hypothesized Immunogenic Pathway of this compound-Induced Liver Injury This compound This compound Metabolite APC Antigen Presenting Cell This compound->APC Uptake & Processing MHC MHC Alleles (DRB1*07, DQA1*02) MHC->APC TCell T-Cell Activation APC->TCell Antigen Presentation Hepatocyte Hepatocyte TCell->Hepatocyte Immune Attack Injury Hepatocellular Injury (ALT Release) Hepatocyte->Injury

Caption: Hypothesized immune-mediated pathway for this compound hepatotoxicity.

cluster_1 Experimental Workflow for Long-Term Monitoring Start Start Long-Term This compound Study Baseline Baseline LFTs (ALT, AST, Bili) Start->Baseline Monthly Monthly LFT Monitoring (Months 1-6) Baseline->Monthly Assess Assess ALT Levels Monthly->Assess Continue Continue Monthly Monitoring Assess->Continue ALT <= 3x ULN Increase Increase Monitoring (Every 2 Weeks) Assess->Increase 3x < ALT <= 5x ULN Discontinue Discontinue This compound Assess->Discontinue ALT > 5x ULN Increase->Assess

Caption: Workflow for liver function test (LFT) monitoring in long-term studies.

cluster_2 Logical Relationship for Drug Discontinuation ALT_Check Is ALT > 3x ULN? Bili_Check Is Total Bilirubin > 2x ULN? ALT_Check->Bili_Check Yes Continue_Therapy Continue Therapy with Routine Monitoring ALT_Check->Continue_Therapy No Intensify_Monitoring Intensify LFT Monitoring Bili_Check->Intensify_Monitoring No Discontinue_Drug Discontinue this compound (Hy's Law Concern) Bili_Check->Discontinue_Drug Yes

References

Technical Support Center: Investigating Genetic Factors in Ximelagatran-Induced Liver Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the genetic factors influencing susceptibility to Ximelagatran-induced liver injury. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic association with this compound-induced liver toxicity?

A1: The primary genetic factor associated with an increased risk of this compound-induced liver injury is the presence of specific Human Leukocyte Antigen (HLA) alleles.[1][2] A pharmacogenomic study identified a strong association with the Major Histocompatibility Complex (MHC) class II alleles HLA-DRB107 and HLA-DQA1 02 .[1][2] This suggests that the underlying mechanism of hepatotoxicity is likely immune-mediated.[1][2]

Q2: What was the incidence of liver injury observed in clinical trials with This compound (B1683401)?

A2: In long-term clinical trials (treatment >35 days), elevated alanine (B10760859) aminotransferase (ALT) levels, a marker of liver injury, were observed. The incidence of ALT levels greater than three times the upper limit of normal (>3x ULN) was approximately 7.9% in patients treated with this compound.[1][2] The combination of ALT >3x ULN and total bilirubin (B190676) >2x ULN, a more severe indicator of liver injury, occurred in 0.5% of patients receiving this compound, compared to 0.1% in the comparator group.[1][2]

Q3: Why was this compound withdrawn from the market?

A3: this compound was withdrawn from the market due to concerns about serious liver injury.[2][3] Safety data from a 35-day study indicated that severe hepatic injury could develop even after discontinuation of the drug.[1][2] This raised concerns that routine liver function monitoring might not be sufficient to mitigate the risk of severe hepatotoxicity, leading to the termination of its development and withdrawal from the market.[1][2]

Q4: Did preclinical studies or standard in vitro models predict this compound's hepatotoxicity?

A4: No, standard preclinical toxicological studies did not provide any indication that this compound affected hepatic functions.[1][2] Furthermore, extensive investigations using human-based in vitro models, such as fresh and cryopreserved hepatocytes and human hepatoma cell lines (HepG2 and HuH-7), failed to elucidate the mechanism of liver injury observed in clinical trials.[1][4][5] this compound showed little to no effect on cell viability, mitochondrial function, or the formation of reactive metabolites in these systems at concentrations considerably higher than therapeutic plasma levels.[4][5] This highlights the limitations of these models in predicting idiosyncratic, immune-mediated drug-induced liver injury.

Troubleshooting Guides

HLA Genotyping for Susceptibility Screening

Issue: Difficulty in obtaining reliable and high-resolution HLA genotyping results.

Troubleshooting Steps:

  • Sample Quality: Ensure high-quality genomic DNA is extracted from whole blood or peripheral blood mononuclear cells. DNA integrity and purity are crucial for accurate genotyping.

  • Methodology Selection: For identifying specific alleles like HLA-DRB1*07:01, high-resolution typing methods are necessary. Next-generation sequencing (NGS)-based assays are the current standard for comprehensive and accurate HLA typing.

  • Data Analysis: Utilize specialized software for HLA allele calling from NGS data. Ensure the software and reference database are up-to-date to accurately identify alleles.

  • Confirmation: If ambiguous results are obtained, consider an alternative genotyping method or a confirmatory test on a new sample.

In Vitro Assessment of Immune-Mediated Toxicity

Issue: Failure to observe cytotoxicity in standard hepatocyte monocultures when investigating this compound.

Troubleshooting Steps:

  • Model System: Recognize that simple hepatocyte models are often insufficient for detecting immune-mediated DILI. The mechanism of this compound toxicity is not direct hepatocellular damage but rather an immune response.

  • Co-culture Systems: To model the immune component, consider using co-culture systems that include hepatocytes and immune cells (e.g., peripheral blood mononuclear cells or specific T-cell clones) from donors with known HLA genotypes.

  • HLA-Restricted Response: Ideally, these co-culture experiments should be conducted with cells from donors carrying the HLA-DRB1*07:01 allele to investigate the specific immune response.

  • Endpoint Measurement: Instead of or in addition to traditional cytotoxicity assays (e.g., ALT leakage, LDH release), measure markers of immune activation, such as cytokine release (e.g., IFN-γ, TNF-α) or T-cell proliferation.

Quantitative Data Summary

Genetic MarkerAssociation with this compound-Induced Liver InjuryOdds Ratio (OR)p-valueReference
HLA-DRB107 Increased risk of elevated ALT levels4.41< 0.001--INVALID-LINK--
HLA-DQA102 Increased risk of elevated ALT levelsAssociated< 0.001--INVALID-LINK--

Experimental Protocols

Protocol 1: High-Resolution HLA Genotyping

Objective: To determine the presence of HLA-DRB107 and HLA-DQA102 alleles in patient samples.

Methodology:

  • DNA Extraction: Isolate high-quality genomic DNA from whole blood samples using a commercially available DNA extraction kit. Quantify DNA concentration and assess purity using spectrophotometry.

  • Library Preparation (for NGS):

    • Fragment genomic DNA to the desired size.

    • Ligate sequencing adapters to the DNA fragments.

    • Perform PCR amplification of HLA loci using locus-specific primers.

    • Purify the amplified library.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Use a dedicated HLA analysis software to align sequencing reads to a reference HLA database.

    • Perform allele calling to determine the specific HLA alleles present in the sample with high resolution.

Protocol 2: In Vitro Cell Viability Assay

Objective: To assess the direct cytotoxic potential of this compound on hepatocytes.

Methodology:

  • Cell Culture: Culture human hepatocytes (e.g., primary human hepatocytes, HepG2, or HuH-7 cells) in 96-well plates until they reach optimal confluence.

  • Compound Treatment: Prepare a range of concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Reactive Metabolite Screening

Objective: To investigate the potential of this compound to form reactive metabolites.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes or hepatocytes in the presence of a trapping agent, such as glutathione (B108866) (GSH). The incubation mixture should also contain NADPH as a cofactor for cytochrome P450 enzymes.

  • Sample Preparation: After incubation, stop the reaction (e.g., by adding a cold organic solvent). Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound-GSH adducts.

  • Data Interpretation: The presence of GSH adducts would indicate the formation of reactive electrophilic metabolites.

Visualizations

Ximelagatran_DILI_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Hepatocyte Hepatocyte APC APC HLA_DRB1_07 HLA-DRB1*07:01 APC->HLA_DRB1_07 Binds to TCell CD4+ T-Cell HLA_DRB1_07->TCell Presents this compound (or metabolite) TCR T-Cell Receptor (TCR) Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) TCell->Cytokines Activation & Release TCR->HLA_DRB1_07 Recognition Hepatocyte Hepatocyte Damage Hepatocellular Injury (ALT release) Hepatocyte->Damage Leads to This compound This compound This compound->APC Uptake Cytokines->Hepatocyte Induces

Caption: Proposed immune-mediated pathway of this compound-induced liver injury.

Experimental_Workflow cluster_invitro In Vitro Studies start Patient Samples (Blood) dna_extraction DNA Extraction start->dna_extraction hla_typing High-Resolution HLA Genotyping (NGS) dna_extraction->hla_typing genotype_result Identify HLA-DRB107 & DQA102 Carriers hla_typing->genotype_result co_culture Hepatocyte-Immune Cell Co-culture genotype_result->co_culture Select Donors cell_culture Hepatocyte Culture treatment This compound Treatment cell_culture->treatment co_culture->treatment cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) treatment->cytotoxicity_assay immune_assay Immune Activation Assays (e.g., Cytokine Profiling) treatment->immune_assay end1 end1 end2 end2

Caption: Experimental workflow for investigating genetic susceptibility to this compound DILI.

References

Overcoming poor oral bioavailability of melagatran with the prodrug Ximelagatran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to overcoming the poor oral bioavailability of the direct thrombin inhibitor melagatran (B23205) through the use of its prodrug, ximelagatran (B1683401).

Frequently Asked Questions (FAQs)

Q1: Why does melagatran have poor oral bioavailability?

A1: Melagatran exhibits low oral bioavailability primarily due to its physicochemical properties. It is a hydrophilic molecule that is charged at the physiological pH of the intestine, which limits its ability to passively diffuse across the intestinal epithelium.[1][2] Its low membrane permeability significantly hinders its absorption after oral administration.[3]

Q2: How does the prodrug this compound improve the oral bioavailability of melagatran?

A2: this compound was specifically designed as a prodrug to overcome the poor absorption of melagatran.[2] By modifying the chemical structure of melagatran to create this compound, two key changes were introduced:

  • Increased Lipophilicity: this compound is significantly more lipophilic (fat-soluble) than melagatran, which facilitates its passage across the lipid-rich membranes of intestinal epithelial cells.[1]

  • Neutral Charge: this compound is uncharged at intestinal pH, further enhancing its ability to be absorbed.[1]

Once absorbed, this compound is rapidly and extensively converted into the active drug, melagatran, through enzymatic action in the liver and other tissues.[2][3] This prodrug strategy results in a predictable and reproducible pharmacokinetic profile for melagatran.[1]

Q3: What is the absolute oral bioavailability of melagatran when administered as this compound?

A3: The absolute oral bioavailability of melagatran following the administration of the prodrug this compound is approximately 20% in humans.[1][3] This is a significant improvement compared to the low and variable absorption of melagatran itself.[3]

Q4: What is the mechanism of action of melagatran?

A4: Melagatran is a potent, competitive, and reversible direct thrombin inhibitor.[2][3] It binds directly to the active site of thrombin, inhibiting its ability to convert fibrinogen to fibrin, a key step in the formation of blood clots.[3] Melagatran is effective against both free and clot-bound thrombin.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments to assess the oral bioavailability of melagatran and this compound.

In Vitro Caco-2 Permeability Assays

Issue: Low apparent permeability (Papp) of this compound in the apical-to-basolateral (A-B) direction.

Potential CauseTroubleshooting Steps
Poor aqueous solubility of this compound in the transport buffer. - Increase the concentration of a co-solvent like DMSO in the transport buffer, ensuring it remains at a level that does not compromise the integrity of the Caco-2 monolayer. - Consider the use of solubility-enhancing excipients in the formulation.
Active efflux of this compound by transporters like P-glycoprotein (P-gp). - Perform a bi-directional permeability assay (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. - Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.[4]
Low recovery of the compound. - Check for non-specific binding to the assay plates or filters by quantifying the compound in all compartments at the end of the study. Using low-binding plates may mitigate this issue. - Assess the chemical stability of this compound in the assay buffer under the experimental conditions (37°C, incubation time).[4]
Compromised Caco-2 monolayer integrity. - Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure it remains within the acceptable range for your laboratory (typically >250 Ω·cm²). - Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

Issue: High variability in Papp values between experiments.

Potential CauseTroubleshooting Steps
Inconsistent Caco-2 cell culture conditions. - Standardize cell seeding density, passage number (typically between 40-60), and culture duration (18-22 days) to ensure consistent monolayer differentiation.[4] - Regularly monitor cell morphology and TEER values to ensure the quality of the monolayers.
Variability in experimental conditions. - Ensure consistent temperature (37°C), pH of the transport buffer, and incubation times across all experiments. - Use a consistent and validated analytical method (e.g., LC-MS/MS) for sample quantification.
Inter-laboratory variability. - If comparing data with other labs, be aware that differences in cell source, passage number, and specific protocol details can lead to variations in Papp values.[5]
In Vivo Pharmacokinetic Studies (Rodent Models)

Issue: Low and variable plasma concentrations of melagatran after oral administration of this compound.

Potential CauseTroubleshooting Steps
Poor dissolution of the this compound formulation in the gastrointestinal tract. - Ensure the formulation is appropriate for the animal model. For preclinical studies, consider using a solution or a well-characterized suspension. - For solid formulations, particle size reduction (micronization or nanosizing) or the use of amorphous solid dispersions can improve dissolution.[6]
Inconsistent oral gavage technique. - Standardize the gavage procedure to ensure consistent delivery to the stomach and minimize stress to the animals.[7][8] - Use appropriately sized gavage needles for the animals being studied.[9]
High first-pass metabolism. - While this compound is designed to be metabolized to melagatran, extensive first-pass metabolism in the gut wall or liver beyond this conversion could reduce systemic exposure. Analyze plasma for key metabolites.[6]
Sub-optimal blood sampling schedule. - Ensure that the blood sampling time points are frequent enough to accurately capture the absorption phase and the maximum plasma concentration (Cmax).[9]
Inconsistent sample handling and processing. - Standardize blood collection procedures, including the type of anticoagulant used. - Process blood samples promptly to obtain plasma and store them at a consistent temperature (e.g., -80°C) to prevent degradation of the analytes.[9]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters of melagatran and this compound.

Table 1: Physicochemical Properties

PropertyMelagatranThis compoundReference(s)
Molecular Weight ( g/mol )429.48473.57[10]
Charge at Intestinal pHChargedUncharged[1]
LipophilicityLowHigh (170x > Melagatran)[1]
Aqueous SolubilityHighLow[10]

Table 2: Pharmacokinetic Parameters

ParameterMelagatran (Oral)This compound (Oral)Reference(s)
Human Data
Oral BioavailabilityLow and variable~20%[1][3]
Tmax (hours)-1.5 - 2.5[2]
Half-life (hours)~4~4 (as melagatran)[2]
Rat Data
Oral Bioavailability<1%5-10%[11][12]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of melagatran and this compound in vitro.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 18-22 days to form a differentiated and polarized monolayer.[4]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound (melagatran or this compound) is added to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).

    • Samples are taken from the opposite compartment (the receiver compartment) at specific time points (e.g., 30, 60, 90, and 120 minutes).

    • For bi-directional studies, the transport is measured in both the A-B and B-A directions.[4]

  • Sample Analysis: The concentration of the compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of melagatran after oral administration of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated in the jugular vein for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: A separate group of rats receives an IV administration of melagatran to determine its clearance and volume of distribution, which is necessary for calculating absolute bioavailability.

    • Oral (PO) Group: Rats are administered this compound via oral gavage.[12] The animals are typically fasted overnight before dosing.[7]

  • Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[9]

  • Sample Analysis: Plasma concentrations of melagatran (and this compound if necessary) are quantified using a validated LC-MS/MS method.[13]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

  • Bioavailability (F) Calculation: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Analytical Method: LC-MS/MS for Plasma Samples

Objective: To accurately quantify the concentrations of melagatran and this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: A common method involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins.[9]

    • Solid-Phase Extraction (SPE): For cleaner samples and lower limits of quantification, SPE can be used. A mixed-mode sorbent can be effective for extracting both the parent drug and its metabolites.[13]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • Column: A C18 or similar reverse-phase column is typically employed.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is common.[13]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for the analytes and their internal standards, ensuring accurate quantification.

Visualizations

prodrug_activation cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium cluster_circulation Systemic Circulation cluster_liver Liver & Other Tissues Ximelagatran_Lumen This compound (Oral Dose) Ximelagatran_Absorbed This compound Ximelagatran_Lumen->Ximelagatran_Absorbed Absorption Ximelagatran_Circulation This compound Ximelagatran_Absorbed->Ximelagatran_Circulation Metabolism Enzymatic Conversion Ximelagatran_Circulation->Metabolism Melagatran_Active Melagatran (Active Drug) Metabolism->Melagatran_Active

Caption: Prodrug activation workflow for this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rat Model) Caco2 Caco-2 Permeability Assay Papp Determine Papp (Melagatran vs. This compound) Caco2->Papp Dosing Oral Gavage (this compound) IV Injection (Melagatran) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Bioavailability Calculate Oral Bioavailability (F) PK->Bioavailability

Caption: Experimental workflow for bioavailability assessment.

troubleshooting_logic Start Low Oral Bioavailability Observed in Vivo CheckSolubility Is solubility a limiting factor? Start->CheckSolubility CheckPermeability Is permeability a limiting factor? CheckSolubility->CheckPermeability No SolubilitySolutions Improve Formulation: - Particle size reduction - Amorphous solid dispersion - Lipid-based formulation CheckSolubility->SolubilitySolutions Yes CheckMetabolism Is first-pass metabolism a limiting factor? CheckPermeability->CheckMetabolism No PermeabilitySolutions Prodrug Approach: - Increase lipophilicity - Mask polar groups CheckPermeability->PermeabilitySolutions Yes MetabolismSolutions Chemical Modification: - Block metabolic hotspots - Deuteration CheckMetabolism->MetabolismSolutions Yes

Caption: Troubleshooting logic for poor oral bioavailability.

References

Technical Support Center: Investigating Idiosyncratic Drug-Induced Liver Toxicity of Ximelagatran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the mechanisms of idiosyncratic drug-induced liver toxicity (DILI) associated with Ximelagatran (B1683401). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the clinical presentation of this compound-induced liver injury?

A1: this compound-induced liver injury typically manifests as an asymptomatic elevation of serum alanine (B10760859) aminotransferase (ALT) levels. This is generally observed after long-term exposure (>35 days) to the drug.[1][2][3] In a small percentage of patients, a more severe injury can occur, characterized by a combination of elevated ALT and total bilirubin (B190676) levels.[1][2] Notably, severe hepatic injury can sometimes develop even after the discontinuation of the drug.[1][2]

Q2: Why is this compound-induced liver toxicity considered idiosyncratic?

A2: The liver toxicity associated with this compound is considered idiosyncratic because it occurs in a small subset of patients and is not predictable from the drug's primary pharmacology.[4] Standard preclinical toxicology studies in animals and extensive in vitro investigations using human-based models failed to show any indication of hepatotoxic potential.[1][2][5] This suggests that individual patient susceptibility factors, rather than direct, dose-dependent toxicity, are the primary drivers of the liver injury.

Q3: What is the leading hypothesis for the mechanism of this compound-induced DILI?

A3: The prevailing hypothesis is an immune-mediated mechanism.[1][2][6] This is strongly supported by a pharmacogenomic study that identified an association between elevated ALT levels in patients treated with this compound and the presence of specific Major Histocompatibility Complex (MHC) class II alleles, namely HLA-DRB107 and DQA102.[1][2][7]

Experimental Design & Troubleshooting

Q4: My in vitro experiments with primary human hepatocytes and this compound are not showing any cytotoxicity. Is this expected?

A4: Yes, this is an expected outcome. Numerous studies using human-based in vitro models, including fresh and cryopreserved hepatocytes and human hepatoma cell lines (HepG2 and HuH-7), have shown no significant cytotoxicity, mitochondrial dysfunction, or formation of reactive metabolites at clinically relevant concentrations of this compound.[5] The idiosyncratic nature of this DILI suggests that a simple, direct cytotoxic effect on hepatocytes is unlikely to be the primary mechanism.

Q5: How can I investigate the immune-mediated hypothesis for this compound DILI in a laboratory setting?

A5: Investigating the immune-mediated hypothesis requires specialized co-culture systems or the use of peripheral blood mononuclear cells (PBMCs) from genetically typed donors. A key experiment would be a lymphocyte proliferation assay or cytokine release assay using PBMCs from HLA-DRB1*07-positive individuals. These cells would be co-cultured with antigen-presenting cells (APCs) and exposed to this compound or its metabolites.

Q6: We are planning a study to assess the genetic predisposition to this compound DILI. Which genetic markers should we focus on?

A6: The primary genetic markers of interest are the Human Leukocyte Antigen (HLA) alleles. Specifically, focus on genotyping for HLA-DRB107:01 and HLA-DQA102:01, as these have the strongest reported association with this compound-induced liver injury.[1][2][6][7][8]

Quantitative Data Summary

Table 1: Incidence of Elevated Liver Enzymes in Long-Term (>35 days) this compound Clinical Trials

ParameterThis compound GroupComparator Group (Warfarin, LMWH/Warfarin, Placebo)
ALT > 3x Upper Limit of Normal (ULN)7.9%[1][2][3]1.2%[3]
ALT > 3x ULN and Total Bilirubin > 2x ULN0.5%[1][2]0.1%[1][2]

Experimental Protocols

Protocol 1: In Vitro Hepatocyte Cytotoxicity Assay

Objective: To assess the direct cytotoxic potential of this compound on primary human hepatocytes.

Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • Drug Treatment: Expose the hepatocyte cultures to a range of this compound concentrations (e.g., 1 µM to 300 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., acetaminophen).

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Expected Outcome: No significant loss of cell viability is expected at clinically relevant concentrations of this compound.[5]

Protocol 2: Lymphocyte Proliferation Assay using PBMCs

Objective: To determine if this compound can induce a proliferative response in T-lymphocytes from genetically susceptible individuals.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh blood samples of HLA-DRB107-positive and HLA-DRB107-negative donors using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup: Co-culture the PBMCs with autologous antigen-presenting cells (APCs), such as dendritic cells, in a 96-well plate.

  • Drug Exposure: Add this compound at various concentrations to the co-cultures. Include a positive control (e.g., phytohemagglutinin) and a vehicle control.

  • Proliferation Measurement: After 5-7 days of incubation, assess T-cell proliferation by adding a pulse of 3H-thymidine or using a non-radioactive method like the CFSE (Carboxyfluorescein succinimidyl ester) dilution assay analyzed by flow cytometry.

  • Data Analysis: Quantify the proliferation in response to this compound and compare the responses between the HLA-DRB1*07-positive and -negative donor cells.

Visualizations

G cluster_0 Proposed Immune-Mediated Mechanism of this compound DILI This compound This compound or Metabolite APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake & Processing HLA HLA-DRB1*07 APC->HLA Binds to form Neoantigen TCR T-Cell Receptor (TCR) HLA->TCR Presentation of Neoantigen T_Cell CD4+ T-Cell TCR->T_Cell Recognition & Activation Damage Hepatocellular Injury (ALT Release) T_Cell->Damage Cytokine Release & Direct Cytotoxicity Hepatocyte Hepatocyte

Caption: Proposed signaling pathway for immune-mediated hepatotoxicity of this compound.

G cluster_1 Experimental Workflow for Investigating Immune-Mediated DILI start Start: Hypothesis (Immune-Mediated DILI) genotyping Patient/Donor Blood Samples HLA Genotyping start->genotyping isolate_pbmcs Isolate PBMCs genotyping->isolate_pbmcs positive_donors HLA-DRB1*07 Positive isolate_pbmcs->positive_donors negative_donors HLA-DRB1*07 Negative (Control) isolate_pbmcs->negative_donors co_culture Co-culture with APCs + this compound positive_donors->co_culture negative_donors->co_culture proliferation_assay Lymphocyte Proliferation Assay co_culture->proliferation_assay cytokine_assay Cytokine Release Assay (e.g., IFN-γ, TNF-α) co_culture->cytokine_assay analysis Data Analysis: Compare Responses proliferation_assay->analysis cytokine_assay->analysis

Caption: Workflow for in vitro assessment of this compound's immunogenic potential.

References

Technical Support Center: Understanding Preclinical Prediction Failures of Ximelagatran-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information to understand why preclinical toxicology studies failed to predict the liver injury associated with ximelagatran (B1683401).

Frequently Asked Questions (FAQs)

Q1: Why did standard preclinical animal studies fail to detect this compound's potential for liver injury?

Standard preclinical toxicology studies involving various animal species did not show any indication of hepatic adverse effects with this compound.[1][2] This failure can be attributed to several key factors:

  • Idiosyncratic Nature of the Toxicity: The liver injury observed in humans was idiosyncratic, meaning it affected a small, susceptible subset of the patient population and was not a general, dose-dependent toxic effect.[2][3] Such rare events are statistically difficult to detect in the relatively small animal groups used in preclinical studies.

  • Immune-Mediated Mechanism: Evidence strongly suggests an immune-mediated pathogenesis for this compound-induced liver injury.[1][2] Specifically, an association with the human leukocyte antigen (HLA) alleles DRB107 and DQA102 has been identified.[1][2][3] Standard preclinical animal models do not possess the human-specific HLA haplotypes required to initiate this type of immune response.

  • Species-Specific Metabolism and Immune Response: Significant differences exist between human and animal metabolism and immune systems.[4] The specific metabolic pathways leading to the formation of potential antigens and the subsequent immune cascade are likely human-specific.

  • Delayed Onset: The liver injury typically manifested after prolonged exposure to the drug (often more than 35 days), which may have exceeded the duration of standard preclinical safety assessments.[1][2][5]

Q2: What is the proposed mechanism of this compound-induced liver injury?

The leading hypothesis is an immune-mediated mechanism.[1][2] While the exact molecular initiating event is not fully elucidated, the strong association with specific MHC class II alleles (HLA-DRB10701 and HLA-DQA10201) points towards an adaptive immune response.[1][2][3] It is theorized that this compound or its metabolites may act as haptens, binding to proteins to form neoantigens. These neoantigens are then presented by antigen-presenting cells (APCs) carrying the specific HLA alleles to T-cells, initiating an inflammatory cascade that leads to liver cell damage.

Q3: Were in vitro models used to investigate this compound's hepatotoxicity?

Yes, extensive investigations using human-based in vitro models were conducted. However, these models also failed to define a clear mechanism explaining the liver injury observed in clinical trials.[1][2] This suggests that the complexity of the in vivo environment, particularly the involvement of a fully competent and genetically susceptible immune system, is crucial for the toxicity to manifest and is not adequately replicated in current in vitro systems.

Q4: Did the formation of reactive metabolites play a role in the liver injury?

The role of reactive metabolites in drug-induced liver injury is a well-established concept.[6][7][8] While it is plausible that reactive metabolites of this compound could be formed and contribute to the initiation of an immune response by acting as haptens, there is no definitive evidence to suggest they are directly cytotoxic in this case.[3] The predominant evidence points towards an immune-mediated, rather than a direct metabolic toxicity, mechanism.[1][2]

Troubleshooting Guide for Preclinical Hepatotoxicity Assessment

Issue: My preclinical animal studies for a new drug candidate are not showing any signs of hepatotoxicity, but I am concerned about the potential for idiosyncratic liver injury in humans.

Troubleshooting Steps:

  • Assess the Potential for Immune-Mediated Toxicity:

    • Structural Analogs: Does your compound share structural similarities with drugs known to cause idiosyncratic, immune-mediated liver injury?

    • Metabolic Profile: Investigate the metabolic pathways of your drug candidate. Are reactive intermediates formed that could potentially act as haptens? While not directly predictive, this can be a risk factor.[8]

    • In Vitro Immune Activation Assays: Consider using specialized in vitro assays with human immune cells (e.g., peripheral blood mononuclear cells - PBMCs) from donors with various HLA genotypes to assess the potential for immune activation.

  • Evaluate the Limitations of Your Animal Models:

    • Recognize that standard rodent and non-rodent models are poor predictors of idiosyncratic drug-induced liver injury (iDILI).[4]

    • Attempts to create humanized animal models, such as transgenic mice expressing specific HLA alleles, have had limited success in replicating iDILI for drugs like this compound.[3][4]

  • Refine Your Clinical Trial Design:

    • Given the potential for delayed onset of liver injury, as seen with this compound, ensure your long-term clinical trials include rigorous and frequent monitoring of liver function tests (e.g., ALT, AST, bilirubin).[5]

    • Consider pharmacogenomic studies in early clinical development to identify potential genetic risk factors, such as specific HLA alleles.

Quantitative Data from this compound Clinical Trials

The following table summarizes the incidence of elevated liver enzymes in long-term clinical trials of this compound compared to comparator treatments.

ParameterThis compound GroupComparator Group
Incidence of ALT > 3x ULN 7.9%1.2%
Incidence of ALT > 3x ULN and Total Bilirubin > 2x ULN 0.5%0.1%

ALT: Alanine aminotransferase; ULN: Upper Limit of Normal. Data from long-term clinical trials with exposure >35 days.[1][5]

Experimental Protocols

1. Standard Preclinical Toxicology Studies (General Protocol)

  • Animal Models: Typically includes at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Dosing: Administration of multiple dose levels of the test compound, including a high dose representing a multiple of the expected human therapeutic dose.

  • Duration: Can range from acute (single dose) to chronic (e.g., 3-6 months) studies. For this compound, these standard studies did not reveal hepatotoxicity.

  • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver enzymes like ALT, AST, ALP, and bilirubin), urinalysis, and histopathological examination of the liver and other organs.

2. Human Leukocyte Antigen (HLA) Association Study

  • Objective: To determine if there is a genetic predisposition to this compound-induced liver injury.

  • Methodology:

    • Patient Cohort: A group of patients who received this compound and experienced elevated liver enzymes, and a control group of patients who received the drug but did not show signs of liver injury.

    • Genotyping: DNA is extracted from blood samples of all patients. High-resolution HLA genotyping is performed to identify the specific HLA alleles present in each individual.

    • Statistical Analysis: The frequency of specific HLA alleles is compared between the group with liver injury and the control group. A statistically significant higher frequency of a particular allele in the liver injury group suggests an association.

  • Key Finding for this compound: A strong association was found with the HLA-DRB107 and HLA-DQA102 alleles.[1][2]

Visualizations

Ximelagatran_Hepatotoxicity_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC HLA HLA-DRB107 HLA-DQA102 TCR T-Cell Receptor HLA->TCR Presentation TCell T-Cell Activation T-Cell Activation TCell->Activation This compound This compound Metabolite Metabolite This compound->Metabolite Neoantigen Neoantigen Metabolite->Neoantigen Protein Hepatocyte Protein Protein->Neoantigen Neoantigen->APC Inflammation Inflammatory Cascade Activation->Inflammation Hepatocyte_Injury Hepatocyte Injury Inflammation->Hepatocyte_Injury

Caption: Proposed immune-mediated pathway of this compound hepatotoxicity.

Preclinical_To_Clinical_Disconnect cluster_Preclinical Preclinical Assessment cluster_Clinical Clinical Observation (Humans) Animal_Models Standard Animal Models (Rat, Dog) Preclinical_Outcome No Hepatotoxicity Signal Detected Animal_Models->Preclinical_Outcome In_Vitro Human In Vitro Models In_Vitro->Preclinical_Outcome Disconnect Prediction Failure Preclinical_Outcome->Disconnect Human_Factors Genetic Predisposition (HLA-DRB1*07) + Human-Specific Immune Response Clinical_Outcome Idiosyncratic Liver Injury Human_Factors->Clinical_Outcome Long_Term_Exposure Long-Term Exposure (>35 days) Long_Term_Exposure->Clinical_Outcome Disconnect->Clinical_Outcome

Caption: Disconnect between preclinical models and clinical outcome for this compound.

References

Validation & Comparative

A Comparative Analysis of Ximelagatran and Warfarin in Stroke Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discontinued (B1498344) oral direct thrombin inhibitor, ximelagatran (B1683401), and the long-standing vitamin K antagonist, warfarin (B611796), for the prevention of stroke, primarily in patients with nonvalvular atrial fibrillation. The analysis is supported by data from pivotal clinical trials, focusing on efficacy, safety, and pharmacological profiles.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, melagatran.[1] Melagatran is a direct thrombin inhibitor, meaning it directly binds to and inhibits the enzyme thrombin, which plays a central role in the coagulation cascade by converting fibrinogen to fibrin.[2][3] This inhibition occurs at both free and clot-bound thrombin.[2] In contrast, warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[4][6]

Coagulation Cascade and Drug Targets

The following diagram illustrates the points of intervention for both this compound (as melagatran) and warfarin within the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_warfarin Warfarin Inhibition cluster_this compound This compound Inhibition Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor VII Factor VII Factor VII->Factor VIIa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin warfarin Warfarin vkor VKORC1 warfarin->vkor Inhibits vkor->Factor IX Required for synthesis vkor->Factor VII Required for synthesis vkor->Factor X Required for synthesis Factor II Factor II vkor->Factor II Required for synthesis This compound This compound (Melagatran) This compound->Thrombin (IIa) Directly Inhibits

Caption: Mechanisms of action for warfarin and this compound in the coagulation cascade.

Pharmacokinetic and Pharmacodynamic Profile

Warfarin is characterized by a slow onset of action, typically taking 5 to 7 days to achieve a peak therapeutic effect.[4][5] It has a narrow therapeutic window, requiring frequent monitoring of the International Normalized Ratio (INR) to maintain efficacy while minimizing bleeding risk.[7] Warfarin's metabolism involves the cytochrome P450 system, leading to numerous drug and food interactions.[5]

This compound, conversely, offered a more predictable pharmacokinetic profile with a rapid onset of action and a wider therapeutic margin, which eliminated the need for routine coagulation monitoring.[7][8] It was administered at a fixed dose and had a low potential for food and drug interactions.[8][9]

ParameterThis compound (Melagatran)Warfarin
Mechanism of Action Direct Thrombin (IIa) Inhibitor[2][3]Vitamin K Epoxide Reductase (VKORC1) Inhibitor[4][5]
Prodrug Yes (this compound is converted to melagatran)[1]No
Onset of Action Rapid (Peak levels within ~2 hours)[7]Slow (24-72 hours, peak effect 5-7 days)[4][10]
Half-life ~4-5 hours[11]36-42 hours[10]
Dosing Fixed-dose (36 mg twice daily in trials)[8]Variable, adjusted based on INR[7]
Monitoring Not required[8]Frequent INR monitoring required[7]
Food Interactions No significant interactions[8][9]Significant interactions with Vitamin K-containing foods[4]
Drug Interactions Low potential[8][9]Numerous, via CYP450 enzymes[5]
Bioavailability ~20%[9]Rapidly and completely absorbed[4]

Clinical Efficacy in Stroke Prevention

The primary evidence for comparing this compound and warfarin comes from the Stroke Prevention using an ORal direct Thrombin Inhibitor in atrial Fibrillation (SPORTIF) program, which included two major Phase III trials: SPORTIF III and SPORTIF V.[8] These trials were designed to establish the non-inferiority of fixed-dose this compound compared to well-controlled warfarin in patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[12][13]

Outcome (Rate per year)SPORTIF III[14][15]SPORTIF V[13][16]Pooled Analysis (III & V)[17]
Primary Endpoint (Stroke and Systemic Embolism)
This compound1.6%1.6%1.62%
Warfarin2.3%1.2%1.65%
All-Cause Mortality 3.2%--
This compound3.2%--
Warfarin

In SPORTIF III, this compound demonstrated a reduction in the primary endpoint compared to warfarin.[18] SPORTIF V found the rates to be similar, ultimately confirming the non-inferiority of this compound to warfarin for stroke prevention.[13][16] The pooled analysis of both trials showed nearly identical rates for the primary endpoint between the two treatments.[17]

Safety Profile

While this compound's efficacy was comparable to warfarin, its safety profile, particularly concerning hepatotoxicity, ultimately led to its withdrawal from the market.[1][19]

Outcome (Rate per year)SPORTIF III[14][20]SPORTIF V[13][16]
Major Bleeding
This compound1.3%2.4%
Warfarin1.8%3.1%
Total Bleeding (Major + Minor)
This compound25.5%37%
Warfarin29.5%47%
Elevated Liver Enzymes (ALT >3x ULN)
This compound6.0%6.0%
Warfarin0.8%0.8%

Across both trials, rates of major bleeding were not significantly different between the two groups.[20] However, this compound was associated with a lower rate of total (major and minor) bleeding.[15][16]

The most significant safety concern with this compound was the incidence of elevated liver enzymes (alanine aminotransferase, ALT).[12] In both SPORTIF III and V, approximately 6% of patients treated with this compound experienced ALT elevations greater than three times the upper limit of normal, a significantly higher rate than observed with warfarin.[14][16] These elevations typically occurred within the first six months of treatment.[20] Although often transient, cases of severe hepatic injury were reported, which ultimately led to the discontinuation of the drug's development and its withdrawal from the market.[21][22]

Experimental Protocols: The SPORTIF Trials

The SPORTIF III and V trials were large-scale, randomized clinical trials with similar designs to allow for pooled analysis.[11]

SPORTIF III & V Experimental Workflow

SPORTIF_Workflow cluster_arms Treatment Arms cluster_endpoints Endpoint Assessment (Blinded) start Patient Recruitment criteria Inclusion Criteria: - Nonvalvular Atrial Fibrillation - >=1 additional stroke risk factor start->criteria randomization Randomization criteria->randomization This compound This compound Arm (36 mg twice daily, fixed dose) SPORTIF III: Open-label SPORTIF V: Double-blind randomization->this compound warfarin Warfarin Arm (Dose-adjusted, Target INR 2.0-3.0) SPORTIF III: Open-label SPORTIF V: Double-blind randomization->warfarin follow_up Follow-up (Mean ~17-20 months) This compound->follow_up warfarin->follow_up primary Primary Endpoint: All Stroke & Systemic Embolism follow_up->primary secondary Secondary Endpoints: - Mortality - Bleeding Events - Liver Enzyme Levels follow_up->secondary analysis Data Analysis (Non-inferiority hypothesis) primary->analysis secondary->analysis

Caption: Simplified workflow of the SPORTIF III and V clinical trials.

  • Design : SPORTIF III was an open-label, randomized trial, while SPORTIF V was a double-blind, randomized trial.[12] Both were designed as non-inferiority studies.[13]

  • Participants : The trials enrolled patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[12][13] SPORTIF III included 3,407 patients, and SPORTIF V included 3,922 patients.[12][13]

  • Interventions : Patients were randomized to receive either a fixed dose of this compound (36 mg twice daily) or dose-adjusted warfarin (targeting an INR of 2.0-3.0).[13][15]

  • Primary Outcome : The primary endpoint for both trials was the incidence of all strokes (ischemic or hemorrhagic) and systemic embolic events.[13][15]

  • Follow-up : The mean follow-up period was 17.4 months for SPORTIF III and approximately 20 months for SPORTIF V.[12][13]

Conclusion

This compound represented a significant development in oral anticoagulant therapy, offering a fixed-dose regimen without the need for monitoring, a stark contrast to the complexities of warfarin therapy.[8] Clinical trials demonstrated that this compound was non-inferior to well-managed warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation, and it was associated with less total bleeding.[14][16] However, the significant risk of drug-induced liver injury, observed in about 6% of patients, proved to be an insurmountable safety concern that led to its withdrawal.[20][21] The story of this compound underscores the critical importance of long-term safety data in drug development and highlights the challenge of replacing a long-established therapy like warfarin.

References

Ximelagatran vs. Low-Molecular-Weight Heparin (LMWH): A Comparative Efficacy and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the oral direct thrombin inhibitor ximelagatran (B1683401) and subcutaneously administered low-molecular-weight heparin (LMWH). This analysis is based on data from key clinical trials and meta-analyses, focusing on the treatment and prevention of venous thromboembolism (VTE).

This compound, an oral direct thrombin inhibitor, was developed as a potential alternative to traditional anticoagulants like LMWH and warfarin (B611796), offering the convenience of oral administration without the need for routine coagulation monitoring.[1][2] LMWHs, such as enoxaparin and dalteparin, are established standards for VTE prophylaxis and treatment.[3][4] This guide synthesizes the evidence comparing the efficacy and safety of these two classes of anticoagulants.

Efficacy in the Treatment of Deep Vein Thrombosis (DVT)

The Thrombin Inhibitor in Venous Thromboembolism (THRIVE) Treatment Study, a large randomized, double-blind, noninferiority trial, compared oral this compound with the standard therapy of enoxaparin followed by warfarin for the treatment of acute DVT. The study found that this compound was as effective as the enoxaparin/warfarin combination in preventing recurrent VTE.[1][5][6]

OutcomeThis compound (n=1240)Enoxaparin/Warfarin (n=1249)Absolute Difference (95% CI)
Recurrent VTE2.1% (26 patients)2.0% (24 patients)0.2% (-1.0% to 1.3%)
Mortality2.3%3.4%-1.1% (-2.4% to 0.2%)
Data from the THRIVE Treatment Study.[1]

Efficacy in VTE Prophylaxis in Major Orthopedic Surgery

A meta-analysis of six clinical trials involving 10,051 patients undergoing major orthopedic surgery showed no overall significant difference in the risk of VTE between this compound and LMWH.[3][4] However, the timing of drug administration appeared to influence the outcomes. When this compound was initiated before surgery, it was associated with a lower rate of VTE compared to LMWH, but this came at the cost of an increased risk of serious bleeding.[3][7] Conversely, when this compound was started postoperatively, LMWH was found to be more effective in preventing VTE in patients undergoing hip surgery.[3][7]

Comparison ScenarioOutcomeOdds Ratio (OR) (95% CI) for LMWH vs. This compoundP-value
Overall Comparison VTE1.22 (0.89 to 1.67)-
Serious Bleeding0.70 (0.42 to 1.18)-
This compound Started Preoperatively (Hip Surgery)VTE1.87 (1.20 to 2.92)0.006
Bleeding0.30 (0.17 to 0.53)<0.001
This compound Started Preoperatively (Knee Surgery)VTE1.49 (1.14 to 1.93)0.003
Bleeding0.71 (0.30 to 1.67)0.43
This compound Started Postoperatively (Hip Surgery)VTE0.68 (0.56 to 0.82)<0.001
Bleeding1.09 (0.62 to 1.94)0.76
Data from a meta-analysis of trials in major orthopedic surgery.[3][7]

Safety Profile

Bleeding Events

In the THRIVE study for DVT treatment, major bleeding rates were similar between the this compound and enoxaparin/warfarin groups, with a non-significant trend favoring this compound.[1] The meta-analysis in orthopedic surgery also showed no overall significant difference in serious bleeding, although the risk was higher with preoperative this compound.[3][4]

Study/IndicationThis compound GroupLMWH/Standard Therapy GroupNotes
THRIVE (DVT Treatment) 1.3%2.2%Difference: -1.0% (95% CI: -2.1% to 0.1%)[1]
Orthopedic Surgery (Overall) --OR for serious bleeding with LMWH vs. This compound: 0.70 (95% CI: 0.42 to 1.18)[3]
Liver Enzyme Elevation

A significant concern with this compound was the increased incidence of elevated alanine (B10760859) aminotransferase (ALT) levels. In the THRIVE study, 9.6% of patients receiving this compound showed ALT levels more than three times the upper limit of normal, compared to 2.0% in the enoxaparin/warfarin group.[1] While these elevations were mostly asymptomatic, they necessitated regular monitoring.[1]

Experimental Protocols

THRIVE Treatment Study Methodology

The THRIVE study was a randomized, double-blind, noninferiority trial involving 2,489 patients with acute DVT.[1][6]

  • Patient Population: Patients with acute deep vein thrombosis, with or without pulmonary embolism.

  • Intervention Group: Oral this compound 36 mg twice daily for six months.

  • Control Group: Subcutaneous enoxaparin (1 mg/kg twice daily) for 5 to 20 days, followed by warfarin with a target INR of 2.0 to 3.0 for six months.

  • Primary Outcome Measures: Recurrent venous thromboembolism, bleeding, and mortality.

THRIVE_Workflow Start Patient with Acute DVT (n=2489) Randomization Randomization Start->Randomization This compound Oral this compound 36 mg twice daily (6 months) Randomization->this compound n=1240 Enoxaparin_Warfarin Subcutaneous Enoxaparin (5-20 days) followed by Warfarin (6 months) Randomization->Enoxaparin_Warfarin n=1249 Outcome Primary Outcomes: - Recurrent VTE - Bleeding - Mortality This compound->Outcome Enoxaparin_Warfarin->Outcome

Caption: Workflow of the THRIVE Treatment Study.

Mechanism of Action

This compound and LMWH have distinct mechanisms of action within the coagulation cascade. This compound is a direct thrombin inhibitor, while LMWH acts indirectly by potentiating the activity of antithrombin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin VIIa_TF VIIa-TF Complex VIIa_TF->X Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen This compound This compound (Direct Thrombin Inhibitor) Thrombin->this compound Fibrin Fibrin Fibrinogen->Fibrin LMWH LMWH (potentiates Antithrombin) Antithrombin Antithrombin LMWH->Antithrombin Antithrombin->X Antithrombin->Thrombin

References

Head-to-head comparison of Ximelagatran and dabigatran etexilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two oral direct thrombin inhibitors: Ximelagatran (B1683401) and Dabigatran (B194492) etexilate. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies.

Introduction

This compound and dabigatran etexilate were both developed as oral anticoagulants to overcome the limitations of traditional vitamin K antagonists like warfarin (B611796). Both are prodrugs that are converted to their active forms, melagatran (B23205) and dabigatran respectively, which directly and competitively inhibit thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][2][3] Despite their similar mechanisms, their clinical journeys have been starkly different. This compound was withdrawn from the market due to concerns about hepatotoxicity, whereas dabigatran etexilate (marketed as Pradaxa) remains a widely used anticoagulant.[2][4] This guide will delve into the scientific data that underpins their distinct clinical fates.

Mechanism of Action

Both melagatran and dabigatran are direct thrombin inhibitors. They bind to the active site of thrombin, preventing it from converting fibrinogen to fibrin (B1330869), thereby inhibiting the formation of a thrombus.[1][3][5] This inhibition applies to both free and clot-bound thrombin.[1][3] Their action is independent of antithrombin, unlike heparins.

Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_inhibition Direct Thrombin Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Polymerization This compound This compound Melagatran Melagatran This compound->Melagatran Hydrolysis Melagatran->Inhibition Dabigatran_Etexilate Dabigatran_Etexilate Dabigatran Dabigatran Dabigatran_Etexilate->Dabigatran Esterases Dabigatran->Inhibition

Figure 1: Mechanism of Action of Direct Thrombin Inhibitors.

Pharmacokinetic Profile

Both this compound and dabigatran etexilate are prodrugs designed to enhance oral bioavailability. The table below summarizes their key pharmacokinetic parameters.

ParameterThis compound (Active form: Melagatran)Dabigatran Etexilate (Active form: Dabigatran)
Bioavailability ~20% (this compound)3-7% (Dabigatran Etexilate)[6]
Time to Peak Plasma Concentration (Tmax) ~2-3 hours (Melagatran)~1-2 hours (Dabigatran)[6][7]
Plasma Half-life 2-5 hours (Melagatran)12-17 hours (Dabigatran)[6][8]
Metabolism This compound is rapidly converted to melagatran via hydrolysis and dehydroxylation in the liver and other tissues.[2] Melagatran is not metabolized by CYP P450 enzymes.Dabigatran etexilate is rapidly converted to dabigatran by esterases.[7] Dabigatran is not metabolized by CYP P450 enzymes.[7]
Excretion Primarily renal excretion of melagatran.~80% renal excretion of unchanged dabigatran.[7]

Pharmacodynamic Profile

The anticoagulant effect of these drugs is a direct result of their potent inhibition of thrombin. Their impact on standard coagulation assays is a key aspect of their pharmacodynamic profile.

Thrombin Inhibition
ParameterMelagatranDabigatran
Inhibition Constant (Ki) 0.002 µmol/L (2 nM)[9]4.5 nM[10]
IC50 (Thrombin-induced platelet aggregation) 0.002 µmol/L (2 nM)[9][11]118 nM (for inhibition of thrombin binding to platelets)[12]
IC50 (Thrombin generation) -134.1 ng/mL[13]
Effect on Coagulation Assays
AssayThis compound (Melagatran)Dabigatran Etexilate (Dabigatran)
Activated Partial Thromboplastin (B12709170) Time (aPTT) Prolonged. Doubling of aPTT at 0.59 µmol/L.[9][14]Prolonged in a concentration-dependent, curvilinear manner.[4]
Prothrombin Time (PT) Prolonged. Doubling of PT at 2.2 µmol/L.[9][14] The sensitivity varies depending on the thromboplastin reagent used.[15]Minimally affected at therapeutic concentrations.[4]
Thrombin Time (TT) Highly sensitive. Doubling of TT at 0.010 µmol/L.[9]Extremely sensitive; a normal TT can rule out the presence of the drug.[4][16] The assay is too sensitive for quantification at therapeutic levels.[16]

Clinical Efficacy

The clinical efficacy of this compound and dabigatran etexilate for stroke prevention in patients with non-valvular atrial fibrillation was evaluated in the SPORTIF (Stroke Prevention using an ORal direct Thrombin Inhibitor in atrial Fibrillation) and RE-LY (Randomized Evaluation of Long-Term Anticoagulation Therapy) trials, respectively. Both were compared against warfarin.

TrialDrug RegimenComparatorPrimary Efficacy Outcome (Stroke or Systemic Embolism)
SPORTIF III [5][17]This compound 36 mg twice dailyWarfarin (INR 2.0-3.0)1.6% per year vs. 2.3% per year (non-inferior)[5][17]
SPORTIF V [3]This compound 36 mg twice dailyWarfarin (INR 2.0-3.0)1.6% per year vs. 1.2% per year (non-inferior)[3]
RE-LY [2]Dabigatran 110 mg twice dailyWarfarin (INR 2.0-3.0)1.53% per year vs. 1.69% per year (non-inferior)[2]
RE-LY [2]Dabigatran 150 mg twice dailyWarfarin (INR 2.0-3.0)1.11% per year vs. 1.69% per year (superior)[2]

Safety Profile

The safety profiles of this compound and dabigatran etexilate were critical determinants of their clinical utility.

TrialDrug RegimenComparatorMajor BleedingKey Adverse Events
SPORTIF III [17]This compound 36 mg twice dailyWarfarin1.3% per year vs. 1.8% per year (no significant difference)[17]Elevated liver enzymes (>3x ULN): 6.5% vs. 0.7%[17]
SPORTIF V [3]This compound 36 mg twice dailyWarfarin2.4% per year vs. 3.1% per year (no significant difference)[3]Elevated liver enzymes (>3x ULN): 6.0% vs. 0.8%[3]
RE-LY [2]Dabigatran 110 mg twice dailyWarfarin2.71% per year vs. 3.36% per year (significantly lower)[2]Higher rates of gastrointestinal bleeding compared to warfarin.
RE-LY [2]Dabigatran 150 mg twice dailyWarfarin3.11% per year vs. 3.36% per year (no significant difference)[2]Higher rates of gastrointestinal bleeding compared to warfarin.
Hepatotoxicity of this compound

A significant safety concern with this compound was the incidence of elevated liver enzymes.[4] In long-term studies, approximately 6-8% of patients treated with this compound showed an increase in alanine (B10760859) aminotransferase (ALT) levels to more than three times the upper limit of normal.[3][17] Although these elevations were often asymptomatic and reversible, cases of severe liver injury were reported, which ultimately led to the withdrawal of the drug from the market.[4]

Experimental Protocols

General Workflow for Plasma-Based Coagulation Assays

Coagulation_Assay_Workflow Blood_Collection Whole blood collection (3.2% Sodium Citrate) Centrifugation Centrifugation (e.g., 1500 x g for 15 min) Blood_Collection->Centrifugation Plasma_Separation Platelet-Poor Plasma (PPP) Separation Centrifugation->Plasma_Separation Incubation Incubate PPP at 37°C Plasma_Separation->Incubation Reagent_Addition Add Assay-Specific Reagent (e.g., aPTT reagent, PT reagent, Thrombin) Incubation->Reagent_Addition Clot_Detection Measure Time to Clot Formation (Coagulometer) Reagent_Addition->Clot_Detection Result Clotting Time (seconds) Clot_Detection->Result

Figure 2: General workflow for plasma-based coagulation assays.
Activated Partial Thromboplastin Time (aPTT) Assay

  • Sample Preparation: Obtain platelet-poor plasma (PPP) as described in the general workflow.[1]

  • Incubation: Pipette a defined volume of PPP (e.g., 100 µL) into a cuvette and incubate at 37°C for a specified time (e.g., 3 minutes).

  • Reagent Addition: Add an equal volume of aPTT reagent (containing a contact activator and phospholipids) to the cuvette and incubate for a further period (e.g., 3-5 minutes) at 37°C.[1]

  • Initiation of Clotting: Add a defined volume of pre-warmed calcium chloride (CaCl2) solution to initiate the clotting cascade.[1]

  • Measurement: The time from the addition of CaCl2 to the formation of a fibrin clot is measured in seconds.

Prothrombin Time (PT) Assay
  • Sample Preparation: Obtain PPP as described in the general workflow.[1]

  • Incubation: Pipette a defined volume of PPP (e.g., 100 µL) into a cuvette and incubate at 37°C for a specified time (e.g., 3 minutes).

  • Initiation of Clotting: Add a defined volume of pre-warmed PT reagent (containing tissue factor and calcium) to the cuvette.[1]

  • Measurement: The time from the addition of the PT reagent to the formation of a fibrin clot is measured in seconds.

Thrombin Time (TT) Assay
  • Sample Preparation: Obtain PPP as described in the general workflow.[1]

  • Incubation: Pipette a defined volume of PPP (e.g., 200 µL) into a cuvette and incubate at 37°C for a specified time (e.g., 3 minutes).[1]

  • Initiation of Clotting: Add a defined volume of a standardized thrombin solution to the cuvette.[1]

  • Measurement: The time from the addition of the thrombin solution to the formation of a fibrin clot is measured in seconds.

Thrombin Inhibition Assay
  • Reagent Preparation: Prepare a solution of human alpha-thrombin at a specific concentration (e.g., 1.25 ng/µl) in an appropriate buffer. Prepare serial dilutions of the test inhibitor.[18]

  • Reaction Setup: In a microplate, add the diluted thrombin to all wells except the negative control. Add the inhibitor solution to the test wells and a diluent solution to the positive and negative control wells.[18]

  • Substrate Addition: Add a chromogenic thrombin substrate to all wells to initiate the reaction.[18]

  • Measurement: Monitor the absorbance at a specific wavelength over time to determine the rate of substrate cleavage. The percentage of thrombin inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

Both this compound and dabigatran etexilate are potent oral direct thrombin inhibitors that offered a promising alternative to warfarin. Their mechanisms of action are virtually identical, and both demonstrated comparable or superior efficacy in preventing stroke in patients with atrial fibrillation. However, the distinct safety profiles of the two drugs have been the defining factor in their clinical application. The significant risk of hepatotoxicity associated with this compound led to its withdrawal from the market, highlighting the critical importance of long-term safety data in drug development. In contrast, while dabigatran etexilate carries a risk of bleeding, particularly gastrointestinal bleeding, its overall safety profile has been deemed acceptable for clinical use, and it remains an important therapeutic option for anticoagulation. This head-to-head comparison underscores the nuanced differences that can determine the success or failure of drug candidates, even within the same therapeutic class.

References

Validating the non-inferiority of Ximelagatran to standard anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral direct thrombin inhibitor ximelagatran (B1683401) with standard anticoagulants, focusing on its non-inferiority as demonstrated in key clinical trials. The information is intended for researchers, scientists, and drug development professionals to offer insights into the clinical development and evaluation of novel anticoagulants. While this compound was withdrawn from the market due to safety concerns, primarily hepatotoxicity, the data from its clinical trial program remain a valuable resource for understanding the evaluation of new anticoagulant therapies.[1]

Mechanism of Action: A Tale of Two Pathways

This compound represents a different therapeutic approach compared to traditional anticoagulants like warfarin (B611796) and heparin.

This compound: As a prodrug, this compound is converted in the body to its active form, melagatran.[1] Melagatran is a direct thrombin inhibitor, meaning it binds directly to the active site of thrombin (Factor IIa), a crucial enzyme in the coagulation cascade.[2][3] This action prevents the conversion of fibrinogen to fibrin, the final step in clot formation.[4] A key advantage of this direct inhibition is its effect on both free (circulating) and clot-bound thrombin.[2][5]

Standard Anticoagulants:

  • Warfarin: This widely used oral anticoagulant is a vitamin K antagonist.[6][7] It interferes with the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[6]

  • Heparin and Low-Molecular-Weight Heparin (LMWH): These injectable anticoagulants work by enhancing the activity of antithrombin III, a natural inhibitor of several clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[6][7][8]

Below are diagrams illustrating these distinct mechanisms.

cluster_this compound This compound Pathway This compound This compound (Oral Prodrug) Melagatran Melagatran (Active Metabolite) This compound->Melagatran Metabolic Conversion Thrombin Thrombin (Factor IIa) Melagatran->Thrombin Direct Inhibition Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion Fibrin Fibrin (Clot)

Figure 1: this compound's Mechanism of Action.

cluster_Standard Standard Anticoagulant Pathways cluster_Warfarin Warfarin cluster_Heparin Heparin/LMWH Warfarin Warfarin VitaminK Vitamin K Warfarin->VitaminK Inhibits Synthesis ClottingFactors Factors II, VII, IX, X VitaminK->ClottingFactors Heparin Heparin/LMWH AntithrombinIII Antithrombin III Heparin->AntithrombinIII Enhances Activity ThrombinXa Thrombin, Factor Xa AntithrombinIII->ThrombinXa Inhibits

Figure 2: Mechanisms of Standard Anticoagulants.

Comparative Efficacy: Non-Inferiority Trials

The clinical development of this compound included several large-scale, randomized controlled trials designed to demonstrate its non-inferiority to standard anticoagulants for various indications.

Stroke Prevention in Atrial Fibrillation: The SPORTIF Trials

The SPORTIF (Stroke Prevention using an Oral Thrombin Inhibitor in atrial Fibrillation) III and V trials were pivotal in evaluating this compound against well-controlled warfarin in patients with non-valvular atrial fibrillation.[9][10]

Experimental Protocol:

  • Study Design: The SPORTIF trials were randomized, multicenter trials. SPORTIF III was open-label with blinded event assessment, while SPORTIF V was double-blind.[9][11][12]

  • Patient Population: Patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke were included.[11][13]

  • Intervention: Patients were randomized to receive either a fixed dose of oral this compound (36 mg twice daily) without the need for routine coagulation monitoring, or adjusted-dose warfarin with a target International Normalized Ratio (INR) of 2.0-3.0.[11][13]

  • Primary Endpoint: The primary efficacy endpoint was the incidence of all strokes (ischemic or hemorrhagic) and systemic embolic events.[13][14]

  • Non-inferiority Margin: The pre-specified non-inferiority margin was an absolute difference of 2.0% per year.[13][14]

Data Summary:

Outcome (per year)This compoundWarfarinAbsolute Difference (95% CI)Study
Primary Event Rate 1.6%2.3%-0.7% (-1.4 to 0.1)SPORTIF III[11]
Primary Event Rate 1.6%1.2%0.45% (-0.13 to 1.03)SPORTIF V[13]

In both the SPORTIF III and V trials, this compound was found to be non-inferior to warfarin for the prevention of stroke and systemic embolism.[4][11][12]

Treatment of Venous Thromboembolism: The THRIVE Trial

The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) trial compared this compound with standard therapy (enoxaparin followed by warfarin) for the treatment of deep vein thrombosis (DVT).

Experimental Protocol:

  • Study Design: A randomized, multicenter trial.

  • Patient Population: Patients with acute DVT, with or without pulmonary embolism.

  • Intervention: Patients received either a fixed oral dose of this compound (36 mg twice daily) for 6 months, or subcutaneous enoxaparin followed by dose-adjusted warfarin.[15]

  • Primary Endpoint: The primary efficacy endpoint was the recurrence of venous thromboembolism.[15]

  • Non-inferiority: The study was designed to show that this compound was at least as effective as the standard therapy.[15]

Data Summary:

Outcome (Cumulative Risk)This compoundEnoxaparin/WarfarinAbsolute Difference (95% CI)
Recurrent VTE 2.1%2.0%0.2% (-1.0 to 1.3)

The THRIVE study concluded that this compound was non-inferior to standard therapy for the treatment of DVT.[4][15]

Safety Profile: A Comparative Overview

While demonstrating non-inferiority in efficacy, the safety profile of this compound, particularly its impact on liver function, was a significant concern that ultimately led to its withdrawal.

Bleeding Events

A potential advantage of this compound was its predictable anticoagulant effect, which was expected to lead to a more stable safety profile regarding bleeding.

Data Summary:

Outcome (per year)This compoundWarfarin/Standard TherapyStudy
Major Bleeding 1.3%1.8%SPORTIF III[4]
Total Bleeding 25.5%29.5%SPORTIF III[4]
Major Bleeding 2.4%3.1%SPORTIF V[4]
Total Bleeding 37%47%SPORTIF V[13]
Major Bleeding 1.3%2.2%THRIVE[15]

Across the major trials, there was no significant difference in the rates of major bleeding between this compound and standard therapy.[4][15] However, total bleeding (major and minor) was generally lower with this compound.[13]

Hepatotoxicity

The most significant adverse effect associated with this compound was the elevation of liver enzymes, indicating potential liver damage.

Data Summary:

OutcomeThis compoundWarfarin/Standard TherapyStudy
ALT > 3x ULN 6.0%0.8%SPORTIF V[13]
ALT > 3x ULN 9.6%2.0%THRIVE[15]

ALT > 3x ULN: Alanine aminotransferase levels greater than three times the upper limit of normal.

The incidence of elevated liver enzymes was consistently and significantly higher in patients treated with this compound compared to standard anticoagulants.[13][15] This issue of hepatotoxicity was a primary reason for the withdrawal of marketing applications and the discontinuation of the drug.[1]

Experimental Workflow: A Typical Non-Inferiority Trial

The following diagram illustrates a generalized workflow for a non-inferiority clinical trial, such as those conducted for this compound.

cluster_Workflow Non-Inferiority Trial Workflow PatientScreening Patient Screening & Enrollment Randomization Randomization PatientScreening->Randomization TreatmentX This compound Arm (Fixed Dose) Randomization->TreatmentX TreatmentS Standard Anticoagulant Arm (Dose-Adjusted) Randomization->TreatmentS FollowUp Follow-up Period TreatmentX->FollowUp TreatmentS->FollowUp DataCollection Data Collection (Efficacy & Safety) FollowUp->DataCollection Analysis Statistical Analysis (Non-Inferiority Margin) DataCollection->Analysis

Figure 3: Generalized Non-Inferiority Trial Workflow.

Conclusion

Clinical trials demonstrated that this compound was non-inferior to standard anticoagulants in preventing stroke in patients with atrial fibrillation and in treating venous thromboembolism.[4] It offered the convenience of a fixed oral dose without the need for routine monitoring.[4] However, the significant risk of hepatotoxicity ultimately outweighed its benefits, leading to its withdrawal. The story of this compound underscores the critical importance of a thorough evaluation of both efficacy and safety in the development of new pharmaceuticals. The extensive data from its clinical trial program continue to be a valuable reference for the design and interpretation of studies for novel anticoagulants.

References

Ximelagatran vs. Enoxaparin for VTE Prevention in Orthopedic Surgery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy, safety, and operational protocols of the direct thrombin inhibitor ximelagatran (B1683401) and the low-molecular-weight heparin enoxaparin for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery.

This guide provides a detailed comparison of this compound, a withdrawn oral direct thrombin inhibitor, and enoxaparin, a widely used low-molecular-weight heparin, for the prophylaxis of venous thromboembolism in orthopedic surgery. The comparison is based on data from pivotal clinical trials, focusing on efficacy, safety profiles, and the experimental methodologies employed in these studies.

Executive Summary

This compound, the first oral direct thrombin inhibitor, was developed as a potential alternative to traditional anticoagulants, offering the convenience of oral administration without the need for routine monitoring.[1][2] Clinical trials in major orthopedic surgery, such as the EXPRESS study, demonstrated that a regimen of subcutaneous melagatran (B23205) (the active form of this compound) followed by oral this compound was significantly more effective than enoxaparin in preventing VTE.[3][4] However, this increased efficacy was associated with a higher incidence of bleeding.[3][5] Ultimately, the development and marketing of this compound were discontinued (B1498344) due to concerns about hepatotoxicity, particularly with long-term use.[1][6][7][8] Enoxaparin remains a standard of care for VTE prophylaxis in this setting.

Mechanism of Action

The anticoagulant effects of this compound and enoxaparin are achieved through different mechanisms targeting the coagulation cascade.

This compound: As a direct thrombin inhibitor, this compound's active form, melagatran, directly binds to and inhibits thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][9][10] This inhibition prevents the conversion of fibrinogen to fibrin, the final step in clot formation, and also inhibits thrombin-induced platelet activation.[9][10] Melagatran is effective against both free and clot-bound thrombin.[9]

Enoxaparin: Enoxaparin is a low-molecular-weight heparin (LMWH) that exerts its anticoagulant effect indirectly.[11][12] It binds to antithrombin III, a natural anticoagulant, and potentiates its activity.[11][12][13] The enoxaparin-antithrombin III complex primarily inactivates Factor Xa and, to a lesser extent, thrombin (Factor IIa).[11][12][13] By inhibiting Factor Xa, enoxaparin prevents the conversion of prothrombin to thrombin.

Anticoagulant Mechanisms cluster_this compound This compound (Melagatran) cluster_Enoxaparin Enoxaparin This compound This compound (Oral Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Metabolism Thrombin Thrombin (Factor IIa) Melagatran->Thrombin Direct Inhibition Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion PlateletActivation Platelet Activation Thrombin->PlateletActivation Activation Fibrin Fibrin (Clot) Fibrinogen->Fibrin Enoxaparin Enoxaparin AntithrombinIII Antithrombin III Enoxaparin->AntithrombinIII Binds to & Potentiates FactorXa Factor Xa AntithrombinIII->FactorXa Inhibition Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Conversion Thrombin2 Thrombin (Factor IIa) Prothrombin->Thrombin2 Fibrinogen2 Fibrinogen Thrombin2->Fibrinogen2 Fibrin2 Fibrin (Clot) Fibrinogen2->Fibrin2

Figure 1: Mechanisms of action for this compound and Enoxaparin.

Clinical Efficacy in Orthopedic Surgery

The efficacy of this compound compared to enoxaparin for VTE prevention was evaluated in several large clinical trials. The most prominent of these were the METHRO III and EXPRESS studies.

OutcomeThis compound/MelagatranEnoxaparinRelative Risk Reduction (RRR)P-valueStudy
Total VTE 20.3%26.6%23.6%< 0.0004EXPRESS
Major VTE 2.3%6.3%63.3%< 0.000002EXPRESS
Total VTE 31.0%27.3%-13.6%0.053METHRO III

Table 1: Efficacy Outcomes from the EXPRESS and METHRO III Trials

VTE: Venous Thromboembolism (including deep vein thrombosis and pulmonary embolism) Major VTE: Proximal deep vein thrombosis, pulmonary embolism, or death where pulmonary embolism could not be ruled out.

The EXPRESS study demonstrated the superiority of a preoperatively initiated this compound/melagatran regimen over preoperatively started enoxaparin in preventing both total and major VTE.[3][4] In contrast, the METHRO III study, which used a postoperatively initiated melagatran regimen, did not show a significant difference in efficacy compared to preoperatively started enoxaparin, suggesting the timing of the initial dose is crucial.[2][14][15]

Safety Profile

The safety of this compound was a significant concern that ultimately led to its withdrawal.

Adverse EventThis compound/MelagatranEnoxaparinP-valueStudy
Major Bleeding No significant differenceNo significant difference-EXPRESS
Excessive Bleeding (investigator judged) More frequentLess frequent-EXPRESS
Elevated Liver Enzymes (ALT >3x ULN) ~6-8% (long-term use)~0.1% (comparator groups)-Multiple

Table 2: Key Safety Findings

While the rates of fatal or critical organ bleeding were not significantly different between the two drugs in the EXPRESS study, subjectively assessed excessive bleeding was more common with this compound.[3][4] The most critical safety issue that emerged was the risk of liver injury, characterized by elevated alanine (B10760859) aminotransferase (ALT) levels, which was observed more frequently with longer-term this compound use.[1][7] This hepatotoxicity was a primary reason for the drug's failure to gain approval in the US and its eventual withdrawal from the market.[6][7][8]

Experimental Protocols

The methodologies of the key clinical trials comparing this compound and enoxaparin are outlined below.

EXPRESS Study Protocol

A randomized, double-blind, double-dummy, multinational clinical trial involving 2,835 patients undergoing total hip or knee replacement.[4]

  • This compound/Melagatran Arm:

    • Subcutaneous melagatran (2 mg) administered immediately before surgery.[4]

    • Subcutaneous melagatran (3 mg) postoperatively.[4]

    • Oral this compound (24 mg twice daily) starting the day after surgery for 8-11 days.[4]

  • Enoxaparin Arm:

    • Subcutaneous enoxaparin (40 mg) administered 12 hours before surgery.[4]

    • Continued daily for 8-11 days.[4]

  • Primary Efficacy Outcome: Total VTE (deep vein thrombosis detected by mandatory venography, and pulmonary embolism).[4]

  • Primary Safety Outcome: Bleeding events.[4]

EXPRESS_Trial_Workflow cluster_this compound This compound/Melagatran Arm cluster_Enoxaparin Enoxaparin Arm Start Patient Recruitment (Total Hip/Knee Replacement) Randomization Randomization Start->Randomization PreOp_X Pre-op: Melagatran 2mg SC Randomization->PreOp_X Group 1 PreOp_E Pre-op (12h before): Enoxaparin 40mg SC Randomization->PreOp_E Group 2 PostOp_X Post-op: Melagatran 3mg SC PreOp_X->PostOp_X Oral_X Day 1+: This compound 24mg PO BID (8-11 days) PostOp_X->Oral_X Outcome Outcome Assessment (Venography, Bleeding) Oral_X->Outcome Daily_E Daily: Enoxaparin 40mg SC (8-11 days) PreOp_E->Daily_E Daily_E->Outcome

Figure 2: EXPRESS Trial Workflow.
METHRO III Study Protocol

A randomized, double-blind study involving 2,788 patients undergoing major orthopedic surgery.[2]

  • This compound/Melagatran Arm:

    • Subcutaneous melagatran (3 mg) administered 4-12 hours postoperatively.[2][14]

    • Oral this compound (24 mg twice daily) commencing on day 1 or 2 postoperatively for 1-10 days.[2]

  • Enoxaparin Arm:

    • Subcutaneous enoxaparin (40 mg) administered 12 hours preoperatively.[2][14]

    • Continued daily for 1-10 days.[2]

  • Primary Efficacy Endpoint: VTE (deep-vein thrombosis detected by mandatory venography, pulmonary embolism, or unexplained death).[14]

  • Main Safety Endpoint: Bleeding.[14]

METHRO_III_Trial_Workflow cluster_this compound This compound/Melagatran Arm cluster_Enoxaparin Enoxaparin Arm Start Patient Recruitment (Major Orthopedic Surgery) Randomization Randomization Start->Randomization PostOp_X Post-op (4-12h): Melagatran 3mg SC Randomization->PostOp_X Group 1 PreOp_E Pre-op (12h before): Enoxaparin 40mg SC Randomization->PreOp_E Group 2 Oral_X Day 1/2+: This compound 24mg PO BID (1-10 days) PostOp_X->Oral_X Outcome Outcome Assessment (Venography, Bleeding) Oral_X->Outcome Daily_E Daily: Enoxaparin 40mg SC (1-10 days) PreOp_E->Daily_E Daily_E->Outcome

Figure 3: METHRO III Trial Workflow.

Conclusion

This compound represented a significant development in oral anticoagulant therapy, demonstrating superior efficacy to enoxaparin for VTE prevention in orthopedic surgery when initiated preoperatively. However, the benefits in VTE prevention came at the cost of an increased risk of bleeding and, most critically, a risk of drug-induced liver injury.[5][7] The withdrawal of this compound from the market underscores the paramount importance of a favorable safety profile for anticoagulant therapies. Enoxaparin, despite the need for parenteral administration, has a well-established safety and efficacy profile and remains a cornerstone of VTE prophylaxis in the orthopedic setting. The experience with this compound has provided valuable lessons for the development of subsequent novel oral anticoagulants.

References

Ximelagatran's Bleeding Risk Profile: A Comparative Analysis Against Other Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical trial data provides a comparative analysis of the bleeding risk associated with the oral direct thrombin inhibitor, ximelagatran (B1683401), versus other established anticoagulants, primarily the vitamin K antagonist warfarin (B611796) and low-molecular-weight heparins (LMWH). This guide synthesizes key experimental data, outlines methodologies from pivotal clinical trials, and illustrates the pharmacological pathways to inform researchers, scientists, and drug development professionals.

Comparative Bleeding Risk: Quantitative Data Summary

The following tables summarize the incidence of bleeding events from key clinical trials comparing this compound with warfarin and LMWH across different patient populations.

Table 1: this compound vs. Warfarin in Nonvalvular Atrial Fibrillation (SPORTIF III & V Pooled Analysis)
Bleeding OutcomeThis compound (36 mg twice daily)Warfarin (Target INR 2.0-3.0)Relative Risk Reduction (95% CI)P-value
Any Bleeding (Annual Incidence) 31.75%38.82%18.2% (13.0-23.1)<0.001[1]
Major Bleeding (Annual Incidence) 2.01%2.68%25.1% (3.2-42.1)0.03[1]
Case-Fatality Rate of Major Bleeding 8.16%8.09%-0.98[1]
Table 2: this compound vs. Enoxaparin/Warfarin for Treatment of Deep Vein Thrombosis (THRIVE Study)
Bleeding Outcome (Cumulative Risk at 6 months)This compound (36 mg twice daily)Enoxaparin/WarfarinAbsolute Difference (95% CI)
Major Bleeding 1.3%2.2%-1.0% (-2.1% to 0.1%)[2][3]
Major or Minor Bleeding ComparableComparable-
Table 3: this compound vs. Warfarin for Prophylaxis of Venous Thromboembolism in Major Orthopedic Surgery (Systematic Review Data)
Bleeding OutcomeThis compound (24 mg b.i.d.) vs. Warfarin (RR; 95% CI)This compound (36 mg b.i.d.) vs. Warfarin (RR; 95% CI)
Any Bleeding 1.15 (0.82-1.63)1.26 (0.94-1.68)
Severe Bleeding 1.47 (0.60-3.59)1.79 (0.83-3.86)
Table 4: this compound vs. Low-Molecular-Weight Heparin (LMWH) for Prevention of Venous Thromboembolism after Major Orthopaedic Surgery (Meta-analysis Data)
ComparisonOutcomeOdds Ratio (95% CI)P-value
This compound (started pre-surgery) vs. LMWH (in hip surgery) BleedingHigher with this compound (OR for LMWH: 0.30; 0.17-0.53)<0.001
This compound (started post-surgery) vs. LMWH (in hip surgery) Bleeding RateNo significant difference (OR: 1.09; 0.62-1.94)0.76

Experimental Protocols

The data presented is derived from large-scale, randomized clinical trials. The methodologies for assessing bleeding events were broadly consistent across these studies, adhering to definitions established by international bodies such as the International Society on Thrombosis and Haemostasis (ISTH).

Definition of Major Bleeding

In the key clinical trials involving this compound, the definition of a major bleeding event was consistent with established clinical trial standards. A major bleed was generally defined as a bleeding event that was:

  • Fatal.

  • Symptomatic and occurred in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular, or pericardial, or intramuscular with compartment syndrome.

  • Caused a fall in hemoglobin level of 2 g/dL (1.24 mmol/L) or more.

  • Led to the transfusion of two or more units of whole blood or red cells.

Patient Populations and Treatment Regimens
  • Nonvalvular Atrial Fibrillation (SPORTIF III & V): Patients with nonvalvular atrial fibrillation and at least one risk factor for stroke were randomized to receive either fixed-dose oral this compound (36 mg twice daily) without coagulation monitoring, or dose-adjusted warfarin to maintain an International Normalized Ratio (INR) of 2.0-3.0.

  • Treatment of Deep Vein Thrombosis (THRIVE): Patients with acute deep vein thrombosis were randomized to receive either oral this compound (36 mg twice daily) for 6 months or initial treatment with subcutaneous enoxaparin followed by dose-adjusted warfarin.[3]

  • Prophylaxis of Venous Thromboembolism in Major Orthopedic Surgery: Patients undergoing major orthopedic surgery (e.g., total knee or hip replacement) were randomized to receive this compound or a comparator (warfarin or LMWH) for a specified duration post-surgery. Dosages and timing of administration (pre- or post-operative) varied across trials.

Signaling Pathways and Experimental Workflows

The differing mechanisms of action of this compound and warfarin underpin their distinct pharmacological profiles.

coagulation_pathway cluster_warfarin Warfarin (Vitamin K Antagonist) cluster_this compound This compound (Direct Thrombin Inhibitor) VKORC1 VKORC1 Factors Factors II, VII, IX, X Proteins C & S VKORC1->Factors Inhibits activation of Vitamin K-dependent factors ActiveFactors Active Clotting Factors Factors->ActiveFactors Activation Prothrombin Prothrombin (Factor II) ActiveFactors->Prothrombin Activates This compound This compound (Prodrug) Melagatran Melagatran (Active Moiety) This compound->Melagatran Biotransformation Thrombin Thrombin (Factor IIa) Melagatran->Thrombin Directly Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Forms Clot Prothrombin->Thrombin Activation

Caption: Mechanism of action for Warfarin vs. This compound.

experimental_workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Data Collection PatientPopulation Eligible Patient Population (e.g., Atrial Fibrillation, DVT) InformedConsent Informed Consent PatientPopulation->InformedConsent Randomization Randomization InformedConsent->Randomization XimelagatranArm This compound Arm (Fixed Dose) Randomization->XimelagatranArm ComparatorArm Comparator Arm (e.g., Warfarin with INR monitoring) Randomization->ComparatorArm FollowUp Scheduled Follow-up Visits XimelagatranArm->FollowUp ComparatorArm->FollowUp BleedingAssessment Assessment for Bleeding Events FollowUp->BleedingAssessment DataAdjudication Independent Adjudication of Events BleedingAssessment->DataAdjudication

Caption: Generalized workflow for comparative anticoagulant clinical trials.

References

A Comparative Guide to Direct and Indirect Thrombin Inhibitors: Mechanisms and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms and performance of direct and indirect thrombin inhibitors, two critical classes of anticoagulant drugs. By understanding their distinct modes of action and leveraging supporting experimental data, researchers can make more informed decisions in drug discovery and development.

At a Glance: Key Mechanistic Differences

Direct thrombin inhibitors (DTIs) exert their anticoagulant effect by binding directly to the active site of thrombin, thereby blocking its enzymatic activity.[1] In contrast, indirect thrombin inhibitors do not bind to thrombin directly. Instead, they act as cofactors for antithrombin III (ATIII), a natural anticoagulant, enhancing its ability to inactivate thrombin and other coagulation factors, most notably Factor Xa.[2]

Quantitative Performance Comparison

The following tables summarize key quantitative data, offering a comparative view of the potency and anticoagulant effects of representative direct and indirect thrombin inhibitors.

Table 1: Potency and Selectivity of Direct Thrombin Inhibitors

InhibitorTypeThrombin Kᵢ (nM)Selectivity Profile
Dabigatran Univalent4.5Potent inhibitor of thrombin; also inhibits trypsin but is weak against other serine proteases.
Argatroban Univalent39Highly selective for thrombin with minimal effect on other serine proteases like trypsin, Factor Xa, plasmin, and kallikrein.
Bivalirudin Bivalent2.1Highly specific for thrombin due to binding at both the active site and exosite-1.
Lepirudin Bivalent0.02 (pM)Forms a nearly irreversible, high-affinity 1:1 complex with thrombin.

Kᵢ (inhibition constant) is a measure of potency; a lower Kᵢ value indicates a more potent inhibitor.

Table 2: Anticoagulant Activity of Indirect Thrombin Inhibitors

InhibitorClassPrimary Target(s)Anti-Xa/Anti-IIa RatioEffect on aPTT
Unfractionated Heparin (UFH) GlycosaminoglycanThrombin (IIa) and Factor Xa~1:1Significant, dose-dependent prolongation
Enoxaparin (LMWH) Low Molecular Weight HeparinPrimarily Factor Xa, less on Thrombin (IIa)~3:1 to 4:1Less pronounced and less reliable for monitoring
Fondaparinux Synthetic PentasaccharideExclusively Factor Xa (via Antithrombin)>1000Minimal to no effect

The anti-Xa/anti-IIa ratio reflects the relative inhibitory activity against Factor Xa versus thrombin. aPTT (activated Partial Thromboplastin Time) is a common clinical measure of the intrinsic and common coagulation pathways.

Table 3: Head-to-Head In Vitro Comparison of Thrombus Formation

AnticoagulantConcentrationMean Thrombus Weight (mg ± SD)
Dabigatran 1 µmol/L164 ± 55
Unfractionated Heparin (UFH) 150 IU159 ± 69
Low-Molecular-Weight Heparin (LMWH) 100 IU182 ± 82

Data from an in vitro study on mechanical heart valves; no statistically significant difference was observed between the groups (p=0.704).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the distinct mechanisms of action and a typical experimental workflow for evaluating these inhibitors.

Direct_Thrombin_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin (B1330869) Fibrin (Clot) DTI Direct Thrombin Inhibitor (e.g., Dabigatran) DTI->Thrombin Direct Binding & Inhibition

Caption: Mechanism of Direct Thrombin Inhibitors.

Indirect_Thrombin_Inhibition cluster_heparin Indirect Thrombin Inhibitor Action Antithrombin Antithrombin III (Inactive) Active_Complex Heparin-Antithrombin III Complex (Active) Antithrombin->Active_Complex Conformational Change Heparin Indirect Inhibitor (e.g., Heparin) Heparin->Antithrombin Binds to Thrombin Thrombin (IIa) Active_Complex->Thrombin Inactivation FactorXa Factor Xa Active_Complex->FactorXa Inactivation Inactive_Thrombin Inactive Thrombin Thrombin->Inactive_Thrombin Inactive_FactorXa Inactive Factor Xa FactorXa->Inactive_FactorXa

Caption: Mechanism of Indirect Thrombin Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Thrombin_Inhibition Chromogenic Thrombin Inhibition Assay (Determine IC50/Ki) Data_Analysis Data Analysis and Comparison Thrombin_Inhibition->Data_Analysis aPTT_Assay aPTT Assay (Measure Clotting Time) aPTT_Assay->Data_Analysis TGA Thrombin Generation Assay (TGA) (Assess Overall Hemostatic Potential) TGA->Data_Analysis DVT_Model Deep Vein Thrombosis (DVT) Model (e.g., Ferric Chloride-induced) DVT_Model->Data_Analysis Bleeding_Model Bleeding Time Model (e.g., Tail Transection) Bleeding_Model->Data_Analysis Start Test Compound (Direct or Indirect Inhibitor) Start->Thrombin_Inhibition Start->aPTT_Assay Start->TGA Start->DVT_Model Start->Bleeding_Model

Caption: Experimental workflow for comparing thrombin inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of thrombin inhibitors are provided below.

Chromogenic Thrombin Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a chromogenic substrate.

  • Principle: Thrombin cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage.

  • Materials:

    • Purified human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol)

    • Test inhibitors (direct and indirect)

    • Antithrombin III (for indirect inhibitors)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors.

    • In a 96-well plate, add the assay buffer, thrombin, and the test inhibitor. For indirect inhibitors, also add a fixed concentration of antithrombin III.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Immediately monitor the change in absorbance at 405 nm over time in a microplate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a coagulation-based test that assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is used to monitor the anticoagulant effect of these inhibitors.

  • Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids. The addition of calcium chloride initiates coagulation, and the time to fibrin clot formation is measured.

  • Materials:

    • Platelet-poor plasma (PPP)

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (CaCl₂) solution (0.025 M)

    • Test inhibitors

    • Coagulometer

  • Procedure:

    • Prepare PPP from citrated whole blood by centrifugation.

    • Spike the PPP with various concentrations of the test inhibitors.

    • Pre-warm the PPP samples, aPTT reagent, and CaCl₂ solution to 37°C.

    • In a coagulometer cuvette, mix a volume of PPP with an equal volume of the aPTT reagent.

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

    • Forcibly add an equal volume of the pre-warmed CaCl₂ solution to the mixture and simultaneously start a timer.

    • The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

    • The degree of aPTT prolongation is indicative of the anticoagulant effect.

In Vivo Deep Vein Thrombosis (DVT) Model (Ferric Chloride-Induced)

This model is used to evaluate the antithrombotic efficacy of inhibitors in a living organism.

  • Principle: Endothelial injury is induced in a vein (e.g., the femoral vein of a mouse or rat) by the topical application of ferric chloride, leading to the formation of an occlusive thrombus. The efficacy of an anticoagulant is assessed by its ability to prevent or reduce the size of this thrombus.

  • Materials:

    • Anesthetized animal model (e.g., mouse, rat)

    • Surgical instruments for vessel exposure

    • Ferric chloride (FeCl₃) solution (e.g., 10%)

    • Test inhibitors for administration (e.g., intravenous, subcutaneous)

    • Intravital microscopy setup or other imaging modality to monitor thrombus formation

  • Procedure:

    • Administer the test inhibitor or vehicle control to the animal at a predetermined time before thrombus induction.

    • Anesthetize the animal and surgically expose the femoral vein.

    • Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the vein for a specific duration (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

    • Monitor blood flow and thrombus formation in the vessel over time using intravital microscopy or another imaging technique.

    • At the end of the experiment, the vessel segment containing the thrombus can be excised, and the thrombus can be weighed.

    • Compare the thrombus size or time to occlusion in the inhibitor-treated groups to the control group to determine antithrombotic efficacy.[1]

References

A Comparative Analysis of Hepatotoxicity: Ximelagatran vs. Newer Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Liver Safety Profiles of the Withdrawn Anticoagulant Ximelagatran (B1683401) and Currently Approved Newer Oral Anticoagulants (NOACs).

The landscape of oral anticoagulant therapy has been significantly shaped by the experience with this compound, the first oral direct thrombin inhibitor. Despite its efficacy, this compound was withdrawn from the market due to concerns about severe hepatotoxicity.[1][2][3][4] This event underscored the critical importance of liver safety in the development of new anticoagulants. This guide provides a detailed comparison of the hepatotoxicity profiles of this compound and the newer generation of direct oral anticoagulants (DOACs), including the direct thrombin inhibitor dabigatran (B194492) and the factor Xa inhibitors apixaban, edoxaban, and rivaroxaban (B1684504).

Executive Summary

This compound was associated with a significant risk of idiosyncratic, delayed-onset liver injury, characterized by elevated alanine (B10760859) aminotransferase (ALT) levels in a notable percentage of patients during long-term treatment.[1][4] The mechanism is believed to be immune-mediated.[1][4] In contrast, the newer oral anticoagulants (NOACs) have demonstrated a much more favorable liver safety profile in extensive clinical trials and post-marketing surveillance. While associated with a small risk of idiosyncratic liver injury, the incidence is low, generally comparable to or lower than that of traditional anticoagulants like warfarin.[3][5][6] Among the NOACs, some data suggest rivaroxaban may have a slightly higher reporting rate of liver-related adverse events compared to dabigatran and apixaban.[5][7][8]

Data Presentation: Quantitative Comparison of Liver Enzyme Elevations

The following tables summarize the incidence of elevated liver enzymes observed in key clinical trials of this compound and the newer oral anticoagulants.

Table 1: Incidence of Elevated ALT in this compound Clinical Trials

Drug/ComparatorIncidence of ALT >3x Upper Limit of Normal (ULN)Incidence of ALT >3x ULN and Total Bilirubin (B190676) >2x ULNKey Clinical Trials
This compound6.0% - 9.6%[6][9]0.5%[1][4]THRIVE, SPORTIF III & V[6][10]
Warfarin (Comparator)0.8% - 2.0%[9]0.1%[1][4]THRIVE, SPORTIF III & V[6][10]

Table 2: Incidence of Elevated ALT in Newer Oral Anticoagulant (NOAC) Clinical Trials

DrugIncidence of ALT >3x Upper Limit of Normal (ULN)Comparator and IncidenceKey Clinical Trials
Apixaban 1.0% - 1.3%[2]Warfarin (1.0% - 1.2%)[2]ARISTOTLE[2]
Dabigatran 1.9% - 3.4%[5][11]Warfarin (2.2% - 3.8%)[5][11]RE-LY[5][11]
Edoxaban 1.7% - 3.3%[3]Warfarin (1.6% - 2.3%)[3]ENGAGE AF-TIMI 48[12]
Rivaroxaban 1.5% - 2.5%[1]Warfarin/Enoxaparin (2.3% - 3.7%)[1]ROCKET AF, RECORD[1][13]

Experimental Protocols

Detailed, drug-specific preclinical and clinical trial protocols are often proprietary. However, the following sections describe the general methodologies employed for assessing hepatotoxicity.

Preclinical Toxicology Studies

Standard preclinical toxicology programs for oral anticoagulants are designed to identify potential target organs of toxicity and establish a safe starting dose for human trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) standards.

  • In Vivo Studies:

    • Animal Models: Typically involve rodent (e.g., rats) and non-rodent (e.g., dogs) species.

    • Dosing: Single-dose and repeated-dose toxicity studies are conducted to assess acute and chronic effects. The duration of repeated-dose studies is related to the intended duration of clinical use.

    • Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver function tests such as ALT, AST, ALP, and bilirubin), urinalysis, and full histopathological examination of all major organs, with a particular focus on the liver.

    • Outcome: The primary goal is to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • In Vitro Hepatotoxicity Assays:

    • Cell-Based Models: Primary human hepatocytes are considered the gold standard. Immortalized human liver cell lines (e.g., HepG2, HepaRG) are also used.

    • Methodology: Cells are cultured and exposed to a range of concentrations of the test compound.

    • Endpoints: Cytotoxicity is assessed using various assays, including:

      • MTT assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

      • LDH release assay: Measures lactate (B86563) dehydrogenase leakage from damaged cells.

      • ATP depletion assay: Quantifies cellular ATP levels as a marker of cell health.

      • High-Content Imaging: Can simultaneously measure multiple parameters like nuclear morphology, mitochondrial membrane potential, and reactive oxygen species (ROS) production.

    • Limitations: Despite their utility, standard preclinical in vivo and in vitro models failed to predict the idiosyncratic hepatotoxicity of this compound, highlighting the challenge of modeling such complex immune-mediated reactions.[1][3]

Clinical Trial Hepatotoxicity Assessment

The assessment of potential drug-induced liver injury (DILI) in large cardiovascular clinical trials for oral anticoagulants involves systematic monitoring and adjudication.

  • Liver Function Monitoring:

    • Protocol: Liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and total bilirubin, are monitored at baseline and at regular intervals throughout the trial (e.g., monthly for the first few months, then every 3-6 months).

    • Stopping Rules: Pre-defined criteria for discontinuing the study drug are established based on the degree of LFT elevation (e.g., ALT >3x ULN, or ALT >3x ULN with concurrent bilirubin >2x ULN, also known as Hy's Law).

  • Causality Adjudication:

    • Process: When a case of significant liver enzyme elevation is identified, a formal adjudication process is initiated. This is often conducted by a blinded, independent committee of hepatologists.

    • Roussel Uclaf Causality Assessment Method (RUCAM): This is a widely used, structured method to quantify the likelihood that a drug is the cause of liver injury.[7] It assigns a score based on seven domains:

      • Time to onset of the injury.

      • Course of the liver enzymes after drug discontinuation.

      • Risk factors (e.g., age, alcohol use).

      • Concomitant medications.

      • Exclusion of alternative causes (e.g., viral hepatitis, autoimmune liver disease).

      • Known hepatotoxic potential of the drug.

      • Response to re-challenge (if applicable).

    • Expert Opinion: While RUCAM provides a standardized approach, expert opinion from hepatologists remains the gold standard for causality assessment in clinical trials, especially for novel compounds.

Mandatory Visualization

G cluster_0 Hepatocyte cluster_1 Antigen Presenting Cell (APC) cluster_2 T-Cell Activation & Response cluster_3 Hepatocyte Injury drug This compound/ Metabolite hapten Hapten Formation (Drug-Protein Adducts) drug->hapten stress Cellular Stress drug->stress apc APC Activation hapten->apc Hapten Uptake damps Release of DAMPs (e.g., HMGB1, mtDNA) stress->damps damps->apc Activation Signal presentation Antigen Presentation (via MHC Class II) apc->presentation tcell Naive T-Cell apc->tcell Co-stimulation (Signal 2) presentation->tcell Signal 1 activated_tcell Activated Effector T-Cell tcell->activated_tcell cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) activated_tcell->cytokines injury Hepatocyte Apoptosis/ Necrosis activated_tcell->injury Direct Cytotoxicity cytokines->injury Pro-inflammatory signaling

Caption: Proposed immune-mediated signaling pathway for this compound hepatotoxicity.

G start Suspected DILI Case (Elevated LFTs in Clinical Trial) data_collection Data Collection: - Clinical History - LFTs, Serologies - Imaging - Concomitant Meds start->data_collection stop_drug Discontinue Study Drug start->stop_drug rucam Apply RUCAM Score data_collection->rucam expert_panel Blinded Expert Panel Review data_collection->expert_panel adjudication Final Causality Adjudication: - Probable - Possible - Unlikely rucam->adjudication expert_panel->adjudication reporting Report to Regulatory Agencies adjudication->reporting

Caption: General workflow for the adjudication of suspected DILI in a clinical trial.

References

A Retrospective Look at Ximelagatran: An Oral Anticoagulant's Journey Through Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Ximelagatran's performance against warfarin (B611796), supported by experimental data from pivotal clinical trials.

This compound (B1683401), the first oral direct thrombin inhibitor, was once poised to revolutionize anticoagulant therapy, offering a fixed-dose regimen without the need for routine monitoring.[1][2] Extensive clinical trials were conducted to evaluate its efficacy and safety against the then-standard-of-care, warfarin. This guide provides a retrospective analysis of the key clinical trial data, focusing on the pivotal SPORTIF (Stroke Prevention using an ORal Thrombin Inhibitor in atrial Fibrillation) III and V trials, to offer insights into its performance and the challenges that ultimately led to its withdrawal.[3][4]

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, melagatran.[3] Melagatran directly and competitively inhibits thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869) and activating platelets.[1][5] This targeted inhibition of both free and clot-bound thrombin forms the basis of its anticoagulant effect.[5]

Key Clinical Trials: A Comparative Overview

The SPORTIF program, comprising the SPORTIF III and SPORTIF V trials, was central to the clinical development of this compound for stroke prevention in patients with non-valvular atrial fibrillation.[4][6] These trials were designed to demonstrate the non-inferiority of this compound compared to well-controlled warfarin.[6][7]

Experimental Protocols

SPORTIF III & V Trials:

  • Study Design: Both were large-scale, randomized controlled trials. SPORTIF III was an open-label trial, while SPORTIF V was a double-blind trial.[6]

  • Patient Population: The trials enrolled patients aged 18 years or older with non-valvular atrial fibrillation and at least one additional risk factor for stroke.[6]

  • Intervention:

    • This compound Group: Received a fixed dose of 36 mg twice daily.[6][7]

    • Warfarin Group: Received a dose-adjusted regimen to maintain an International Normalized Ratio (INR) between 2.0 and 3.0.[6][7]

  • Primary Endpoint: The primary efficacy endpoint for both trials was the incidence of all strokes (ischemic or hemorrhagic) and systemic embolic events.[7][8]

  • Statistical Analysis: The primary analysis was a non-inferiority comparison between the two treatment groups.[9]

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the SPORTIF III and V trials, comparing the efficacy and safety of this compound with warfarin.

Table 1: Efficacy Outcomes in SPORTIF III & V Trials

OutcomeSPORTIF III[7][10]SPORTIF V[8][9]Pooled Analysis (SPORTIF III & V)[11]
Primary Event Rate (per year)
This compound1.6%1.6%1.62%
Warfarin2.3%1.2%1.65%
Absolute Risk Reduction (this compound vs. Warfarin)0.7%-0.45%0.03%
On-Treatment Analysis (Primary Events)
This compound1.3% per year--
Warfarin2.2% per year--

Table 2: Safety Outcomes in SPORTIF III & V Trials

OutcomeSPORTIF III[7]SPORTIF V[8][9]Pooled Analysis (SPORTIF III & V)[11]
Major Bleeding Events (per year)
This compound1.3%2.4%1.88%
Warfarin1.8%3.1%2.46%
Total Bleeding (Major and Minor, per year)
This compound25.5%37%31.7%
Warfarin29.5%47%38.7%
Alanine Aminotransferase (ALT) Elevation >3x ULN
This compound6.5%6.0%6.1%
Warfarin0.7%0.8%0.8%

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves PlateletActivation Platelet Activation Thrombin->PlateletActivation This compound This compound (Prodrug) Melagatran Melagatran (Active Drug) This compound->Melagatran Bioconversion Melagatran->Thrombin Inhibits Fibrin Fibrin (Clot Formation) Fibrinogen->Fibrin

Caption: Mechanism of action of this compound.

Experimental Workflow: SPORTIF Clinical Trials

PatientPool Patients with Non-valvular Atrial Fibrillation & Risk Factors Randomization Randomization PatientPool->Randomization XimelagatranArm This compound (36 mg twice daily) Randomization->XimelagatranArm WarfarinArm Warfarin (INR 2.0-3.0) Randomization->WarfarinArm FollowUp Follow-up (Mean ~17-20 months) XimelagatranArm->FollowUp WarfarinArm->FollowUp Endpoint Primary Endpoint Assessment: Stroke & Systemic Embolism FollowUp->Endpoint Safety Safety Assessment: Bleeding & Liver Function FollowUp->Safety

Caption: Workflow of the SPORTIF III and V clinical trials.

Logical Relationship: Trial Outcomes and Consequences

Efficacy Efficacy: Non-inferior to Warfarin for Stroke Prevention Withdrawal Market Withdrawal Efficacy->Withdrawal Positive Outcome SafetyBleeding Safety (Bleeding): Similar or Lower Rates of Major Bleeding Compared to Warfarin SafetyBleeding->Withdrawal Positive Outcome SafetyLiver Safety (Liver): Significant Increase in Liver Enzyme Elevations SafetyLiver->Withdrawal Critical Safety Concern

Caption: Logical flow of this compound's clinical trial findings.

Retrospective Analysis and Conclusion

The clinical trial data for this compound demonstrated its efficacy in preventing stroke and systemic embolism in patients with atrial fibrillation, with results being non-inferior to those of well-controlled warfarin.[6][7] Furthermore, this compound showed a comparable or even favorable bleeding profile when compared to warfarin.[8]

However, the significant increase in the incidence of elevated liver enzymes in patients receiving this compound raised serious safety concerns.[9] This hepatotoxicity, which was not easily predictable or manageable, ultimately led to the withdrawal of marketing applications and the discontinuation of the drug.[3]

The story of this compound serves as a critical case study in drug development, highlighting the paramount importance of a thorough safety evaluation, even for a drug with demonstrated efficacy. It underscores the challenges of replacing an established therapy like warfarin and has informed the development and regulatory assessment of subsequent novel oral anticoagulants.

References

Safety Operating Guide

Navigating the Disposal of Ximelagatran: A Procedural Guide for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of the direct thrombin inhibitor, Ximelagatran (B1683401), ensuring compliance and environmental protection.

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds is a critical component of laboratory safety and regulatory compliance. This compound, an orally available direct thrombin inhibitor that was withdrawn from the market due to concerns of hepatotoxicity, requires careful handling and disposal due to its potent pharmacological activity and inherent toxicity.[1][2] Although not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its demonstrated toxicity warrants its management as a hazardous pharmaceutical waste.

This guide provides a step-by-step procedure for the proper disposal of this compound in a laboratory setting, aligning with general best practices for hazardous pharmaceutical waste management as outlined by the Environmental Protection Agency (EPA).

Waste Classification and Management

Given the toxicological profile of this compound, it is prudent to manage it as a hazardous waste. The following table summarizes the recommended waste classification for materials contaminated with this compound.

Waste Stream Recommended Waste Category EPA Waste Code (if applicable) Disposal Container Primary Disposal Method
Pure this compound (unused or expired)Hazardous Pharmaceutical WasteNot Listed (treat as hazardous)Black Waste ContainerIncineration
Items contaminated with this compound (e.g., gloves, vials, bench paper)Hazardous Pharmaceutical WasteNot Listed (treat as hazardous)Black Waste ContainerIncineration
Sharps contaminated with this compound (e.g., needles, syringes)Hazardous Pharmaceutical Sharps WasteNot Listed (treat as hazardous)Puncture-proof Sharps Container (often black)Incineration
Aqueous solutions containing this compoundHazardous WasteNot Listed (treat as hazardous)Secure, leak-proof container (properly labeled)Incineration

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.

1. Segregation of this compound Waste

  • Objective: To properly separate this compound waste from non-hazardous waste streams to ensure compliant disposal.

  • Procedure:

    • Designate a specific, clearly labeled "Hazardous Pharmaceutical Waste" container, which should be a black container as is standard practice, for all solid waste contaminated with this compound.[3]

    • Place all items such as gloves, weighing papers, contaminated bench protectors, and empty stock vials directly into this designated black container.

    • For contaminated sharps, use a designated, puncture-resistant sharps container that is also clearly labeled for hazardous pharmaceutical waste.

    • Do not mix this compound waste with regular trash, non-hazardous pharmaceutical waste (often collected in blue or white containers), or biohazardous waste.[3]

2. Disposal of Pure this compound

  • Objective: To safely dispose of expired or unused solid this compound.

  • Procedure:

    • Ensure the primary container of the pure drug is securely sealed.

    • Place the sealed container into the designated black hazardous pharmaceutical waste container.

    • Do not attempt to neutralize the chemical.

    • Never dispose of solid this compound down the drain or in the regular trash.

3. Management of Solutions Containing this compound

  • Objective: To safely manage and dispose of liquid waste containing this compound.

  • Procedure:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and leak-proof waste container.

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration.

    • Do not flush any solutions containing this compound down the drain.[4][5] This is in accordance with the EPA's sewer ban on hazardous waste pharmaceuticals.

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

4. Final Disposal

  • Objective: To ensure the ultimate destruction of this compound waste in a compliant manner.

  • Procedure:

    • All waste streams categorized as hazardous must be disposed of through a licensed hazardous waste management company.

    • The preferred method for the final disposal of hazardous pharmaceutical waste is incineration at a RCRA-permitted facility.[6]

    • Maintain meticulous records of all disposed this compound, including quantities and dates of disposal, in accordance with your institution's policies and regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

G start Waste Generation (this compound) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Hazardous Sharps Container (Puncture-proof, labeled) is_sharp->sharps_container Yes solid_waste Solid Waste (gloves, vials, etc.) is_liquid->solid_waste No liquid_container Collect in Sealed, Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Black Hazardous Pharmaceutical Waste Container solid_waste->solid_container final_disposal Arrange for pickup by EHS/ Licensed Waste Contractor sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal incineration Final Disposal via Incineration at a RCRA-permitted facility final_disposal->incineration

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Handling of Ximelagatran for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Operational and Disposal Guidance

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ximelagatran (B1683401). Given that this compound was withdrawn from the market due to concerns of hepatotoxicity (liver damage), it should be treated as a potentially hazardous compound in a laboratory setting.[1][2][3][4][5] All personnel must adhere to the following procedures to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Due to the absence of specific occupational exposure limits for this compound, a cautious approach to PPE is mandatory. The following table outlines the minimum PPE requirements based on general best practices for handling potentially hazardous pharmaceutical compounds.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves is recommended.Provides a robust barrier against dermal absorption. In the absence of specific glove permeation data for this compound, nitrile gloves offer good chemical resistance for a range of laboratory chemicals.[6][7][8][9]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of solutions containing this compound.
Lab Coat A fully buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required when handling the solid compound in a well-ventilated area. Use a certified respirator if there is a risk of aerosol generation.Minimizes the risk of inhaling airborne particles.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect packages for any signs of damage or leakage upon receipt.

  • Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking.

  • Verify the container label and integrity.

Preparation of Solutions:

  • This compound is a prodrug that is converted to its active form, melagatran (B23205).[3][10]

  • Handle the solid compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • A stock solution can be prepared by dissolving this compound in an appropriate solvent.[11]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Solid Waste:

  • Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed hazardous waste container.

Liquid Waste:

  • Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers.

  • Do not dispose of this compound solutions down the drain.

Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Experimental Protocols

General Handling Precautions:

  • Always wear the specified PPE when handling this compound.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Signaling Pathway of this compound's Active Metabolite, Melagatran

This compound is a prodrug that is rapidly converted in the body to its active form, melagatran. Melagatran is a direct thrombin inhibitor.[3][10] The diagram below illustrates the mechanism of action of melagatran in the coagulation cascade.

Melagatran_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot Formation) Fibrinogen->Fibrin Polymerization Melagatran Melagatran (Active form of this compound) Melagatran->Thrombin Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ximelagatran
Reactant of Route 2
Reactant of Route 2
Ximelagatran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.